Amino-PEG24-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDVGRAEHWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H111NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amino-PEG24-Boc: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amino-PEG24-Boc is a heterobifunctional linker molecule that has garnered significant attention in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, its critical role in the synthesis of PROTACs, and detailed experimental protocols relevant to its application.
This compound consists of a 24-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetic profiles to the molecules it is incorporated into. One terminus of the PEG chain is functionalized with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end possesses a reactive group, typically a carboxylic acid or another functional handle, for conjugation. The Boc protecting group is crucial for controlled, stepwise synthesis, as it can be selectively removed under acidic conditions to reveal the primary amine for subsequent reactions.
Core Properties and Specifications
The key physicochemical properties of this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₅₅H₁₁₁NO₂₆ | [CymitQuimica] |
| Molecular Weight | 1202.46 g/mol | [CymitQuimica] |
| CAS Number | 2170987-96-7 | [MedchemExpress] |
| Appearance | White to off-white solid or viscous oil | [Various] |
| Purity | Typically ≥95% | [Various] |
| Solubility | Soluble in DMSO, DCM, and other organic solvents. Limited solubility in water. | [Various] |
| Storage Conditions | Store at -20°C for long-term stability. | [MedchemExpress] |
Role in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).
A PROTAC molecule is composed of three key components:
-
A ligand for the target protein of interest (POI).
-
A ligand for an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The PEG24 linker in this compound plays a crucial role in optimizing the spatial orientation and distance between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this ternary complex is the key event that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including a representative synthesis of a PROTAC and the deprotection of the Boc group.
Representative PROTAC Synthesis using this compound
The following is a general, two-step procedure for the synthesis of a PROTAC, starting with the coupling of a carboxylic acid-containing E3 ligase ligand to this compound, followed by Boc deprotection and subsequent coupling to a POI ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3-Linker-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified E3-Linker-Boc intermediate (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of TFA should be around 20-50%).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.
Step 3: Coupling of POI Ligand
-
Follow a similar procedure as in Step 1 to activate the carboxylic acid of the POI ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (3.0 eq to neutralize the TFA salt) in anhydrous DMF.
-
Add the deprotected E3-Linker-amine intermediate (1.0 eq) to the activated POI ligand solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
The following diagram illustrates the general workflow for PROTAC synthesis:
Conclusion
This compound is a valuable and versatile tool for researchers and drug development professionals working in the field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and the presence of a readily cleavable Boc protecting group make it an ideal linker for the modular synthesis of PROTACs. The experimental protocols provided in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will remain a critical component in the creation of potent and selective protein degraders.
An In-depth Technical Guide to Amino-PEG24-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG24-Boc, a key heterobifunctional linker in modern drug development. With a primary focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this document details its physicochemical characteristics, provides illustrative experimental protocols, and visualizes its mechanism of action within relevant biological pathways.
Introduction to this compound
This compound, more systematically referred to as Boc-NH-PEG24-COOH or t-Boc-N-amido-dPEG®₂₄-acid , is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It is characterized by a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other, connected by a 24-unit PEG spacer. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates.
The polyethylene glycol chain imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, which can enhance the solubility and pharmacokinetic profile of the final conjugate.[1][2] Its principal application lies in the burgeoning field of targeted protein degradation, specifically in the synthesis of PROTACs.[3]
Chemical Structure and Physicochemical Properties
The precise chemical structure of Boc-NH-PEG24-COOH is crucial for its function as a linker. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for conjugation.[4] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[5]
Table 1: Physicochemical Properties of Boc-NH-PEG24-COOH
| Property | Value | Reference(s) |
| Synonyms | Boc-NH-PEG24-CH2CH2COOH, t-Boc-N-amido-dPEG®₂₄-acid, Boc-amino-PEG24-acid | [6] |
| CAS Number | 187848-68-6 | [6] |
| Molecular Formula | C₅₆H₁₁₁NO₂₈ | [6] |
| Molecular Weight | ~1246.47 g/mol | [6] |
| Appearance | White to off-white solid or waxy solid | [7] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane (B109758) | [7] |
| Storage | -20°C, desiccated | [6] |
Role in PROTACs and the Ubiquitin-Proteasome Pathway
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[] A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[]
The this compound linker plays a critical role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.[1][2] The length and flexibility of the PEG chain are key determinants in achieving an optimal orientation for ubiquitination.[1]
The mechanism of PROTAC-mediated protein degradation is a multi-step process within the UPS, as illustrated below.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC using Boc-NH-PEG24-COOH is a multi-step process that requires careful control of reaction conditions. The following is a representative workflow for the synthesis of a hypothetical PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Table 2: Protocol for Boc Deprotection
| Step | Procedure | Notes |
| 1. Dissolution | Dissolve Boc-NH-PEG24-COOH in anhydrous dichloromethane (DCM). | Use a concentration of approximately 10-20 mg/mL. |
| 2. Reagent Addition | Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v). | The reaction is typically performed at room temperature. |
| 3. Reaction | Stir the reaction mixture for 1-2 hours. | Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material. |
| 4. Work-up | Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene (B28343) (3x) to remove residual TFA. | The resulting amine-PEG-acid TFA salt is often used in the next step without further purification. |
Amide Coupling of the Carboxylic Acid Terminus
This protocol describes the conjugation of the carboxylic acid end of the PEG linker to a primary amine-containing molecule (e.g., an E3 ligase ligand).
Table 3: Protocol for Amide Coupling (EDC/NHS Chemistry)
| Step | Procedure | Notes |
| 1. Activation | Dissolve Boc-NH-PEG24-COOH (1 eq.) in anhydrous DMF. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.5 eq.) and N-hydroxysuccinimide (NHS, 1.5 eq.). | The reaction is typically stirred at room temperature for 1-4 hours. |
| 2. Coupling | Add the amine-containing molecule (1.1 eq.) dissolved in DMF to the activated PEG linker solution. | The reaction is typically stirred at room temperature overnight. The pH of the reaction mixture should be maintained between 7.2 and 8.5 for optimal coupling. |
| 3. Quenching (Optional) | Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-activated PEG. | This step prevents unwanted side reactions during purification. |
| 4. Purification | Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC). | A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[10] |
| 5. Characterization | Characterize the purified product by LC-MS and NMR to confirm its identity and purity. | [11] |
Conclusion
This compound is a versatile and highly valuable tool for researchers in drug discovery and development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an ideal linker for the construction of PROTACs and other complex bioconjugates. The ability to control the sequential conjugation of different molecular entities allows for the rational design of novel therapeutics with enhanced properties. A thorough understanding of its chemical reactivity and the experimental protocols for its use is essential for the successful synthesis of next-generation targeted therapies.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 7. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Amino-PEG24-Boc Derivatives in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of two common Amino-PEG24-Boc derivatives. These heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document will clarify the nomenclature, present key quantitative data, and provide detailed experimental protocols for their use.
Clarification of "this compound" Nomenclature
The term "this compound" can be ambiguous and typically refers to one of two distinct chemical entities with different terminal functional groups. The nature of these groups dictates the synthetic strategy for their application.
-
Boc-NH-PEG24-CH2CH2COOH : This molecule possesses a Boc-protected amine at one terminus and a free carboxylic acid at the other. It is ideal for initial conjugation via its carboxylic acid group, followed by the deprotection of the amine for subsequent reactions.
-
H2N-PEG24-COOtBu : This molecule features a free primary amine at one end and a tert-butyl (t-butyl) ester-protected carboxylic acid at the other. This configuration allows for initial conjugation through the amine group, with the carboxylic acid being deprotected in a later step.
Quantitative Data
The key molecular information for these two PEG linkers is summarized in the table below for easy reference and comparison.
| Compound Name | Synonym | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-NH-PEG24-CH2CH2COOH | t-Boc-N-amido-PEG24-propionic acid | C₅₆H₁₁₁NO₂₈ | 1246.47 |
| H2N-PEG24-COOtBu | Amino-PEG24-t-butyl ester | C₅₅H₁₁₁NO₂₆ | 1202.47[1] |
Experimental Protocols
The following sections provide detailed methodologies for the use of these linkers in common bioconjugation workflows.
Protocol 1: Amide Bond Formation using Boc-NH-PEG24-CH2CH2COOH
This two-stage protocol details the conjugation of the carboxylic acid terminus of Boc-NH-PEG24-CH2CH2COOH to a primary amine-containing molecule (Molecule-NH2), followed by the deprotection of the Boc group to reveal a terminal amine.[2]
Stage 1: Carboxylic Acid Activation and Amine Coupling
-
Activation of PEG Linker :
-
Dissolve Boc-NH-PEG24-CH2CH2COOH (1 equivalent) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-activated PEG linker.
-
-
Conjugation to Molecule-NH2 :
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer must be free of primary amines.[2]
-
Add the freshly prepared activated Boc-NH-PEG24-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the PEG-NHS ester over the target molecule is recommended, though this may require empirical optimization.[2]
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.
-
-
Purification :
-
Purify the resulting Boc-NH-PEG24-Molecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Stage 2: Boc Group Deprotection
-
Deprotection Reaction :
-
Dissolve the purified and dried Boc-NH-PEG24-Molecule conjugate in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the completion of the reaction by a suitable method, such as LC-MS.
-
-
Work-up and Purification :
-
Remove the DCM and excess TFA under reduced pressure.
-
For a basic work-up, dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final H2N-PEG24-Molecule conjugate.
-
Protocol 2: Amide Bond Formation using H2N-PEG24-COOtBu
This protocol describes the conjugation of the amine terminus of H2N-PEG24-COOtBu to a carboxylic acid-containing molecule (Molecule-COOH), followed by the deprotection of the t-butyl ester.
Stage 1: Amide Coupling
-
Activation of Molecule-COOH :
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like Diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction :
-
To the activated Molecule-COOH solution, add a solution of H2N-PEG24-COOtBu (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature overnight with stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Purification :
-
Purify the crude product, Molecule-PEG24-COOtBu, by preparative RP-HPLC.
-
Stage 2: t-Butyl Ester Deprotection
-
Deprotection Reaction :
-
Dissolve the purified and dried Molecule-PEG24-COOtBu conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for approximately 5 hours.
-
Monitor the reaction for completion.
-
-
Work-up and Purification :
-
Evaporate the DCM and TFA under reduced pressure.
-
Dissolve the residue in DCM and wash twice with water and once with saturated NaCl solution.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate to yield the final Molecule-PEG24-COOH conjugate.
-
Visualization of a PROTAC Synthesis Workflow
The synthesis of a PROTAC is a prime application for these heterobifunctional linkers. The following diagram illustrates a logical workflow for the synthesis of a PROTAC where a warhead for a protein of interest (POI) is first conjugated to Boc-NH-PEG24-CH2CH2COOH, followed by deprotection and subsequent conjugation to an E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
References
solubility of Amino-PEG24-Boc in DMSO and other organic solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG24-Boc, a heterobifunctional PROTAC linker. The information is targeted towards researchers, scientists, and drug development professionals who utilize this molecule in their experimental workflows.
This compound, with its polyethylene (B3416737) glycol (PEG) spacer, is designed to offer hydrophilicity, which generally translates to good solubility in aqueous solutions and polar organic solvents. The Boc protecting group, however, introduces a non-polar characteristic that influences its solubility profile.
Quantitative Solubility Data
The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO), a common solvent in drug discovery and development for creating stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 116.67 | 97.03 | Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility; it is recommended to use newly opened DMSO.[1] |
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on the widely used shake-flask method.[4] This method is a reliable approach to ascertain the equilibrium solubility of a substance in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Dichloromethane, Acetonitrile, Water)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound. A standard curve of known concentrations should be prepared to accurately quantify the solubility.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Logical Relationship in PROTAC Synthesis
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram outlines the logical relationship of its functional groups in this process.
References
A Technical Guide to the Storage, Handling, and Application of Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the storage and handling conditions for Amino-PEG24-Boc, a bifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols for its use in PROTAC synthesis and subsequent biological evaluation, catering to the needs of researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental reproducibility. The following tables summarize the recommended conditions for the solid compound and its solutions.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Up to 3 years | Store in a dry, dark place. |
| Short-term | 4°C | Up to 2 years | Keep desiccated and protected from light. |
Table 2: Recommended Storage Conditions for this compound in Solvent
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month | Use freshly opened, anhydrous DMSO for best results as the compound's solubility can be affected by hygroscopic DMSO. |
Handling Precautions:
-
Hygroscopic Nature: PEG-containing compounds are often hygroscopic. It is recommended to handle the solid product under an inert atmosphere and to always allow the container to reach room temperature before opening to minimize moisture absorption.
-
Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under ordinary shipping conditions.
Application in PROTAC Synthesis and Evaluation
This compound serves as a flexible linker in the synthesis of PROTACs, connecting a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC synthesized using a linker such as this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound and its subsequent evaluation by Western blot.
This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader. The synthesis involves the coupling of an amine-functionalized JQ1 derivative (a BRD4 ligand) to the carboxylic acid group of a pomalidomide-PEG24-acid linker, which is synthesized from this compound.
Step 1: Boc Deprotection of this compound and Coupling to Pomalidomide (B1683931)
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Amide Coupling to Pomalidomide:
-
Dissolve the deprotected Amino-PEG24-amine and a pomalidomide derivative with a carboxylic acid handle (1.0 equivalent) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pomalidomide-PEG24-amine intermediate.
-
Step 2: Coupling of Pomalidomide-PEG24-amine to JQ1-acid
-
Amide Coupling:
-
Dissolve the pomalidomide-PEG24-amine intermediate (1.0 equivalent) and a JQ1 derivative with a carboxylic acid handle (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final BRD4-targeting PROTAC.
-
This protocol details the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[1]
1. Cell Culture and Treatment:
-
Plate a relevant human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[2]
-
Include a vehicle control (DMSO).[2]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate on ice for 30 minutes, vortexing intermittently.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.
References
The Pivotal Role of PEG24 Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[3] This guide provides a comprehensive technical overview of the role of long-chain PEG linkers, specifically focusing on the PEG24 unit, in PROTAC design.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which bestow a unique combination of flexibility and hydrophilicity. This is particularly advantageous in PROTAC design, as the resulting molecules are often large and lipophilic, leading to challenges with solubility and cell permeability.
Key Functions of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is crucial for administration and bioavailability.[3]
-
Modulated Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows the PROTAC to adopt a more compact, folded conformation. This can shield the polar surface area of the molecule, facilitating cell entry.[1] However, an optimal balance must be struck, as excessively long PEG chains can negatively impact permeability.[4]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][4]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The canonical mechanism of action for a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The PROTAC molecule acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, not being a substrate for degradation, is then released to engage in another catalytic cycle.[5][6]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A PEG24 linker, with its extended and flexible nature, can be particularly beneficial for spanning larger distances between the POI and the E3 ligase, or for navigating complex protein topographies to achieve a productive ternary complex. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC performance.
Table 1: Influence of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation.[4] |
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC A | <12 | No Degradation | - | VHL |
| PROTAC B | 21 | 3 | 96 | VHL |
| PROTAC C | 29 | 292 | 76 | VHL |
| Data summarized from a study on TBK1 degraders.[2] |
Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC X | Short (5-9 atoms) | >1000 | <10 | CRBN |
| PROTAC Y | Long (14-20 atoms, PEG-containing) | <10 | >90 | CRBN |
| Data is illustrative and compiled from various sources in the literature.[7] |
These data clearly demonstrate that there is an optimal linker length for achieving potent and maximal degradation, and this optimum is target-dependent. For ERα, a 16-atom linker was most effective, while for TBK1, a 21-atom linker showed the highest potency.[2][4] This underscores the necessity of synthesizing and evaluating a range of linker lengths during PROTAC optimization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[3]
1. Cell Culture and Treatment:
- Seed cells (e.g., MCF7 for ERα) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Prepare a serial dilution of the PROTAC with the PEG24 linker in fresh cell culture medium. Concentrations may range from 0.1 nM to 10 µM.
- Treat the cells with the varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
- Run the gel and transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Detect the signal using an ECL substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[8][9][]
1. Reagent Preparation:
- Reagents: Biotinylated POI, His-tagged E3 ligase, PROTAC with PEG24 linker, Streptavidin-coated Donor beads, and anti-His-coated Acceptor beads.
- Prepare all reagents in the appropriate AlphaLISA assay buffer.
2. Assay Procedure:
- Add the biotinylated POI, His-tagged E3 ligase, and a serial dilution of the PROTAC to the wells of a 384-well microplate.
- Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
- Add the Streptavidin-coated Donor beads and anti-His-coated Acceptor beads to the wells.
- Incubate in the dark at room temperature for 1 hour.
3. Data Acquisition and Analysis:
- Read the plate on an AlphaLISA-compatible plate reader.
- The formation of the ternary complex brings the Donor and Acceptor beads into close proximity, resulting in a luminescent signal.
- Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.
Mandatory Visualizations
Experimental Workflow for PROTAC Design and Evaluation
The following diagram outlines a typical workflow for the design and evaluation of PROTACs, from initial concept to in vivo testing.
Logical Relationships in PEG Linker Design
The design of the PEG linker is a multi-parameter optimization problem. The following diagram illustrates the key logical relationships and considerations.
Conclusion
The linker is a critical component in PROTAC design, and long-chain PEG linkers like PEG24 offer a valuable tool for optimizing PROTAC efficacy. By carefully tuning the linker length, researchers can enhance solubility, modulate cell permeability, and, most importantly, facilitate the formation of a productive ternary complex for efficient protein degradation. The "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies. A systematic evaluation of a series of linker lengths, including long-chain PEGs, is essential for the successful development of potent and selective PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC | Signaling Pathways | TargetMol [targetmol.com]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
The Strategic Role of the Boc Protecting Group in Amino-PEG24-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern chemical and pharmaceutical sciences, enabling the strategic synthesis of complex molecules. In the context of Amino-PEG24-Boc, a heterobifunctional linker, the Boc group provides a crucial temporary shield for the terminal amine. This allows for precise, sequential chemical modifications, a vital capability in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide explores the core principles of the Boc protecting group in this compound, providing detailed experimental protocols and quantitative data to inform its effective use in research and drug development.
Core Principles of the Boc Protecting Group
The primary function of the Boc group in this compound is to mask the reactivity of the primary amine. This protection is achieved by converting the amine into a carbamate, which is significantly less nucleophilic.[1] The Boc group is valued for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] Its key attribute is its lability under acidic conditions, which allows for its clean and efficient removal to regenerate the free amine for subsequent conjugation steps.[2]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[3][4] The liberated amine is typically protonated by the excess acid, forming an ammonium (B1175870) salt.[1]
Data Presentation: Optimizing Boc Deprotection
The efficiency of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, reaction time, temperature, and the presence of scavengers. The following tables summarize key quantitative data related to the deprotection of Boc-protected PEG linkers.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection of a PEG Linker
| Acidic Reagent | Concentration | Solvent | Reaction Time (minutes) | Product Purity (%) |
| Trifluoroacetic Acid (TFA) | 20% | Dichloromethane (DCM) | 5 | 78 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95 |
| Hydrochloric Acid (HCl) | 4M | Dioxane | 5 | ~80 |
| Hydrochloric Acid (HCl) | 4M | Dioxane | 60 | >95 |
Data adapted from a study on Boc-protected PEG linkers, purity determined by HPLC analysis.
Table 2: Common Scavengers Used in Boc Deprotection to Prevent Side Reactions
| Scavenger | Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Carbocation scavenger, protects tryptophan and other sensitive residues.[1] |
| Thioanisole | 5% (v/v) | Carbocation scavenger, particularly effective in protecting methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Carbocation scavenger, used for protecting cysteine residues. |
| Phenol | 5% (v/v) | General carbocation scavenger. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible results. The following are representative protocols for the deprotection of this compound and its subsequent use in conjugation reactions.
Protocol 1: Boc Deprotection of this compound
This protocol outlines the standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] If the molecule to be conjugated later contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1] The deprotected amine will have a lower Rf value on TLC due to its increased polarity.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1] Co-evaporation with toluene (B28343) (3x) can aid in the removal of residual TFA.[1]
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG24-amine.[1]
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
This protocol describes a general method for monitoring the progress of the deprotection reaction using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reaction aliquots
Procedure:
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a mixture of Mobile Phase A and B, potentially containing a neutralizing agent.
-
Inject the quenched sample into the HPLC system.
-
Run a gradient elution method, for example: 0-5 min, 95% A; 5-25 min, 95-5% A; 25-30 min, 5% A; 30-35 min, 5-95% A; 35-40 min, 95% A.
-
Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the deprotected Amino-PEG24-amine peak. The deprotected product is expected to have a shorter retention time due to its increased polarity.
-
Calculate the percentage conversion by comparing the peak areas of the starting material and the product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate common experimental workflows where this compound is a key component.
Caption: Workflow for the synthesis of a PROTAC using this compound.
References
commercial suppliers of high-purity Amino-PEG24-Boc
A Technical Guide to High-Purity Amino-PEG24-Boc for Researchers and Drug Development Professionals
This guide provides an in-depth overview of high-purity this compound, a critical reagent in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). It details commercial suppliers, product specifications, and relevant experimental protocols.
Introduction to this compound
This compound is a long-chain polyethylene (B3416737) glycol (PEG) linker containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The PEG chain imparts desirable pharmacokinetic properties such as increased solubility and stability, while the terminal functional groups allow for covalent attachment to other molecules. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step organic synthesis.[1]
This reagent is particularly prominent in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer high-purity this compound. The table below summarizes the key quantitative data for the products available from prominent suppliers to facilitate comparison.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Molecular Formula | Appearance | Storage Conditions |
| MedchemExpress | This compound | 95.0% | 1201.74 (Calculated) | 2170987-96-7 | C55H111NO26 | Not Specified | -80°C (6 months), -20°C (1 month) |
| Fluorochem | This compound | 96% | 1201.74 | 2170987-96-7 | C55H111NO26 | Not Specified | Not Specified |
| CymitQuimica | This compound | 98% | 1202.46 | 2170987-96-7 | C55H111NO26 | Solid | Not Specified |
| BroadPharm | Amino-PEG24-acid | 97% | 1146.4 | 196936-04-6 | C51H103NO26 | Not Specified | -20°C |
| Precise PEG | t-Boc-N-Amido-PEG24-Acid | > 96% | Not Specified | 2839118-68-0 | C56H111NO28 | Not Specified | Not Specified |
| Chem-Impex | Boc-amino-PEG24-acid* | Not Specified | 1246.47 | 187848-68-6 | C56H111NO28 | White solid | ≤ -20°C |
*Note: Some suppliers offer the acid-terminated version of the PEG linker. The core PEG structure is the same, but the terminal functional group differs.
Experimental Protocols
Boc Group Deprotection
The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent conjugation reactions. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected Amino-PEG24 compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (B1312306) or anisole), if required for sensitive substrates
-
Dipeptidyl peptidase inhibitor (optional, for peptide applications)
-
Neutralizing base (e.g., 10% triethylamine (B128534) in DCM)
Protocol:
-
Dissolve the Boc-protected Amino-PEG24 compound in DCM.
-
For sensitive sequences, especially those containing tryptophan, methionine or cysteine, add a scavenger to the solution.
-
Add an equal volume of TFA to the solution to achieve a 50% TFA/DCM mixture.
-
A short pre-wash of about 5 minutes can be performed, followed by the main cleavage reaction for 15-25 minutes.[4]
-
Following deprotection, the resulting amine will be protonated as a trifluoroacetate (B77799) salt.
-
To proceed with subsequent coupling reactions, neutralize the salt by washing the reaction mixture with a 10% solution of a hindered base, such as triethylamine, in DCM.[4]
PROTAC Synthesis Overview
The synthesis of a PROTAC molecule using this compound involves a multi-step process where the PEG linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.
General Workflow:
-
Synthesis of Ligands: Synthesize or procure the ligand for the target protein and the ligand for the E3 ligase. These ligands should have appropriate functional groups for conjugation.
-
Linker Activation: The carboxylic acid end of a related PEG linker (or the amine end after deprotection of this compound) is activated, often using coupling agents like HATU or HBTU, to facilitate amide bond formation.
-
First Conjugation: The activated linker is reacted with the amine or carboxylic acid group of the first ligand.
-
Purification: The singly conjugated intermediate is purified, typically by chromatography.
-
Deprotection: The Boc protecting group on the other end of the PEG linker is removed using the protocol described above to reveal the free amine.
-
Second Conjugation: The newly exposed amine is then conjugated to the second ligand, which has been appropriately activated.
-
Final Purification: The final PROTAC molecule is purified to a high degree using methods such as HPLC.
Visualizations
PROTAC Mechanism of Action
Caption: The general mechanism of action for a PROTAC, highlighting the role of the linker.
Boc Deprotection Reaction
References
An In-Depth Technical Guide to the Applications of Long-Chain PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in bioconjugation, serving as flexible, hydrophilic spacers to connect therapeutic molecules with other entities such as antibodies, nanoparticles, or small molecules.[1] Long-chain PEG linkers, in particular, offer significant advantages in enhancing the pharmacokinetic and pharmacodynamic properties of bioconjugates.[2] By increasing the hydrodynamic volume of a molecule, these linkers can prolong its circulation half-life by reducing renal clearance.[3][4] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic payloads, prevent aggregation, and "shield" the conjugate from the host's immune system, thereby reducing immunogenicity.[3][5][6] This guide provides a comprehensive technical overview of the core applications of long-chain PEG linkers, a data-driven analysis of the impact of linker length, detailed experimental protocols for common conjugation chemistries, and a discussion of future challenges and directions in the field.
Introduction to Long-Chain PEG Linkers
Fundamental Properties of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−).[1] Its use in biomedical applications is widespread due to its excellent water solubility, biocompatibility, lack of toxicity, and low immunogenicity.[2][7] PEG linkers are synthesized by introducing reactive functional groups at one or both ends of the polymer chain, allowing for covalent attachment to target molecules.[3][8]
There are two primary classes of PEG linkers used in bioconjugation:
-
Polydisperse PEGs: A mixture of PEG chains with a range of molecular weights, described by an average value.[2][8]
-
Monodisperse PEGs (dPEGs): Composed of a single, defined chemical structure with a precise molecular weight, which is critical for creating homogenous bioconjugates and simplifying analytical characterization.[2][5][8]
The Strategic Importance of Chain Length
The length of the PEG chain is a critical design parameter that significantly influences the properties of the final bioconjugate.[9] Long-chain PEGs increase the molecule's overall size, which helps it evade rapid filtration by the kidneys, a primary clearance mechanism for smaller proteins and peptides.[7][8] This "stealth" effect prolongs the time the therapeutic remains in circulation, enhancing its opportunity to reach the target site.[4] Additionally, longer chains can more effectively mask the conjugated molecule from proteolytic enzymes and the immune system.[2][7]
Key Linker Architectures
PEG linkers can be further classified by the functionality of their terminal groups:
-
Homobifunctional Linkers: Possess the same reactive group at both ends of the PEG chain (e.g., NHS-PEG-NHS), used for cross-linking applications.[3][10]
-
Heterobifunctional Linkers: Feature different reactive groups at each end (e.g., Maleimide-PEG-NHS), enabling the sequential and controlled conjugation of two different molecules.[3][11]
The nature of the bond connecting the payload is also a crucial consideration:
-
Non-Cleavable Linkers: Form a stable bond that relies on the complete degradation of the bioconjugate (e.g., lysosomal degradation of an antibody) to release the payload.[12][13] This approach often results in greater plasma stability.[13]
-
Cleavable Linkers: Contain bio-responsive cleavage sites that break under specific physiological conditions.[12] This allows for targeted payload release at the disease site, potentially reducing systemic toxicity.[12][14] Common cleavage mechanisms include hydrolysis in acidic environments (hydrazone linkers), reduction in the presence of glutathione (B108866) (disulfide linkers), or enzymatic cleavage (peptide linkers).[12][15]
Core Applications of Long-Chain PEG Linkers
Enhancing Pharmacokinetics in Protein and Peptide Drugs
The first and most established application of PEGylation is to extend the half-life of protein and peptide therapeutics.[4][8] These biologics are often cleared rapidly from the body. By conjugating a long-chain PEG, their molecular weight increases, preventing renal clearance and protecting them from enzymatic degradation.[7][8] A prominent example is pegfilgrastim, a PEGylated form of a granulocyte colony-stimulating factor, where the PEG linker significantly extends the drug's half-life, reducing the required dosing frequency for patients.[16]
Revolutionizing Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.[8] Long-chain PEG linkers are integral to modern ADC design for several reasons:
-
Improved Solubility: Many cytotoxic payloads are hydrophobic. PEG linkers enhance the overall solubility of the ADC, preventing aggregation and allowing for higher, more effective drug-to-antibody ratios (DARs).[5][9]
-
Enhanced Stability and PK: The PEG component contributes to a longer circulation half-life and improved stability of the conjugate.[8]
-
Controlled Release: Both cleavable and non-cleavable PEG linkers are used in ADCs to control where and how the payload is released.[8][13]
Enabling Nanoparticle and Liposomal Delivery
Long-chain PEGs are famously used to coat the surface of nanoparticles, such as liposomes, to create "stealth" delivery vehicles.[4][17] This PEG layer forms a protective hydrophilic shield that prevents the nanoparticle from being recognized and cleared by the immune system (specifically, the mononuclear phagocyte system).[4] This strategy was critical to the success of Doxil®, a PEGylated liposomal formulation of doxorubicin, and is a core component of the lipid nanoparticle (LNP) technology used to deliver mRNA vaccines.[4][18] The PEG chains prevent particle aggregation and prolong circulation time, maximizing the delivery of the encapsulated payload to target tissues.[4][18]
Emerging Frontiers: PROTACs and Diagnostics
The utility of long-chain PEG linkers continues to expand into new therapeutic modalities.
-
PROTACs (Proteolysis-Targeting Chimeras): In PROTACs, the length and flexibility of the linker, often a PEG chain, are critical for correctly orienting the target protein and the E3 ligase to induce degradation.[8][19]
-
Diagnostics and Imaging: PEG linkers are used to attach imaging agents (e.g., fluorescent dyes, radionuclides) to targeting molecules like antibodies.[16] The PEG spacer improves solubility and pharmacokinetics, leading to clearer imaging with lower background noise.[16]
The Critical Role of Linker Length: A Data-Driven Analysis
The choice of PEG linker length is a critical optimization step that involves a trade-off between pharmacokinetic benefits and biological activity. This balance is often referred to as the "PEG dilemma."[9][18] While longer chains invariably improve circulation time, they can sometimes sterically hinder the binding of the conjugate to its target or impede the release of the payload, thereby reducing in vitro potency.[9][20]
Quantitative Impact on Pharmacokinetics (PK)
The data below illustrates the direct correlation between increasing PEG chain length and improved pharmacokinetic parameters, such as circulation half-life.
| Bioconjugate Type | PEG Linker MW | Animal Model | Key PK Parameter Change | Reference |
| Affibody-MMAE Conjugate | None | Mouse | Half-life: 19.6 min | [20] |
| Affibody-MMAE Conjugate | 4 kDa | Mouse | Half-life extended 2.5-fold (vs. no PEG) | [20] |
| Affibody-MMAE Conjugate | 10 kDa | Mouse | Half-life extended 11.2-fold (vs. no PEG) | [20] |
| Polymer-based Micelles | 5 kDa | Not Specified | Half-life: 4.6 min | [4] |
| Polymer-based Micelles | 10 kDa | Not Specified | Half-life: 7.5 min | [4] |
| Polymer-based Micelles | 20 kDa | Not Specified | Half-life: 17.7 min | [4] |
Quantitative Impact on Efficacy
Longer linkers can have divergent effects on in vitro versus in vivo efficacy. A reduction in immediate cytotoxic potency in vitro may be offset by superior tumor accumulation and overall therapeutic effect in vivo due to the enhanced PK.
| Bioconjugate Type | PEG Linker MW | Key Efficacy Finding | Reference |
| Affibody-MMAE Conjugate | 4 kDa | In vitro cytotoxicity reduced 4.5-fold (vs. no PEG) | [20] |
| Affibody-MMAE Conjugate | 10 kDa | In vitro cytotoxicity reduced 22-fold (vs. no PEG), but showed the most ideal in vivo tumor therapeutic ability. | [20] |
| Folate-Liposome (Doxorubicin) | 2 kDa vs. 10 kDa | No significant difference in in vitro cellular uptake. | [21][22] |
| Folate-Liposome (Doxorubicin) | 10 kDa | Significantly increased in vivo tumor accumulation; reduced tumor size by >40% compared to 2k/5k linkers. | [21][22] |
| Interferon α-2a Conjugate | 40 kDa (various linkers) | In vitro bioactivity varied significantly (from 2.8x10⁷ to 6.7x10⁷ IU/mg) based on linker structure, not just MW. | [23] |
Chemical Strategies and Experimental Protocols
The successful synthesis of a PEGylated bioconjugate depends on robust and specific chemical ligation strategies. The choice of reaction is dictated by the available functional groups on the target molecule.
Common PEGylation Chemistries
-
Amine-Specific PEGylation (Lysine Residues): This is one of the most common methods. N-hydroxysuccinimide (NHS) esters of PEG react with primary amines under mild conditions (pH 7-9) to form stable amide bonds.[24][25] Another method is reductive amination using PEG-aldehyde, which reacts with an amine to form an imine that is then reduced to a stable secondary amine.[24][26]
-
Thiol-Specific PEGylation (Cysteine Residues): This strategy allows for more site-specific conjugation, as free thiols are less common on protein surfaces than amines.[27] PEG-maleimide reagents react specifically with sulfhydryl groups via Michael addition at a pH of ~8 to form a stable thioether bond.[24][26]
-
Site-Specific Glycan PEGylation: For glycoproteins, site-specific modification can be achieved by first oxidizing the glycan moieties with sodium periodate (B1199274) to generate reactive aldehyde groups. These aldehydes can then be conjugated with a PEG-hydrazide linker to form a hydrazone bond.[28]
Protocol 1: General Procedure for Amine-Specific PEGylation using an NHS Ester
Objective: To conjugate a protein via its surface lysine (B10760008) residues using a PEG-NHS linker.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
mPEG-NHS (e.g., mPEG-Succinimidyl Carboxymethyl Ester) of desired molecular weight.
-
Reaction buffer: Phosphate buffer (50 mM, pH 7.5-8.5).
-
Quenching solution: Tris or glycine (B1666218) solution (1 M).
-
Purification system (e.g., SEC column).
Methodology:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at a known concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS linker in a small amount of anhydrous DMSO or directly in the reaction buffer.
-
Conjugation Reaction: Add the dissolved mPEG-NHS to the protein solution. A typical molar ratio is between 5-fold to 20-fold molar excess of PEG linker to protein, but this must be optimized.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction is typically faster at a slightly alkaline pH (8.0-8.5).[24][25]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
Purification: Remove unreacted PEG linker and purify the PEGylated protein using Size Exclusion Chromatography (SEC) or ion-exchange chromatography.[29]
-
Characterization: Analyze the final product using SDS-PAGE (to observe the shift in molecular weight), HPLC, and Mass Spectrometry (to determine the degree of PEGylation).[24][30][31]
Protocol 2: General Procedure for Thiol-Specific PEGylation using a Maleimide
Objective: To conjugate a protein or peptide at a specific cysteine residue.
Materials:
-
Protein/peptide with a free cysteine residue.
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
mPEG-Maleimide of desired molecular weight.
-
Reaction buffer: Phosphate buffer containing EDTA (e.g., 50 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5).
-
Purification system (e.g., SEC or RP-HPLC).
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds using a mild reducing agent like TCEP and subsequently remove the agent via dialysis or a desalting column. The protein must be in a dégazzed, oxygen-free buffer to prevent re-oxidation of the thiol.
-
Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer or a suitable organic solvent like DMSO just prior to use.
-
Conjugation Reaction: Add the mPEG-Maleimide to the protein solution at a 2- to 10-fold molar excess.
-
Incubation: React for 2-4 hours at room temperature or overnight at 4°C. The reaction is most efficient at a pH near neutral (~7.0), where the thiol is sufficiently nucleophilic but side reactions with amines are minimized.[24]
-
Purification: Purify the conjugate to remove unreacted PEG and protein using SEC for larger proteins or reversed-phase HPLC for smaller peptides.[30]
-
Characterization: Confirm successful conjugation using Mass Spectrometry to verify the mass addition and SDS-PAGE.[31]
Visualizing Bioconjugation Workflows and Mechanisms
Challenges and Future Directions
Despite the widespread success of PEGylation, challenges remain. The primary concern is the potential for immunogenicity, where patients may have pre-existing anti-PEG antibodies or develop them upon treatment.[18][32] These antibodies can lead to accelerated blood clearance of the PEGylated drug or, in rare cases, allergic reactions.[18][33]
To address these challenges, research is focused on several key areas:
-
Novel Linker Technologies: Development of biodegradable linkers or alternative hydrophilic polymers to replace PEG.[18]
-
Site-Specific Conjugation: Enzymatic methods, such as those using transglutaminase, allow for the creation of completely homogenous conjugates, which can improve safety and simplify characterization.[31][34]
-
Optimizing PEG Architecture: Investigating how branched or forked PEG structures, as opposed to linear ones, impact the efficacy and immunogenicity of bioconjugates.[23]
Conclusion
Long-chain PEG linkers are a cornerstone of modern bioconjugation, providing a powerful and versatile strategy to improve the therapeutic properties of a wide range of molecules. By enhancing solubility, stability, and circulation half-life, these linkers have enabled the development of more effective and safer drugs, from long-acting proteins to targeted ADCs and advanced nanoparticle delivery systems. A thorough understanding of the interplay between linker length, chemistry, and biological activity is essential for researchers and drug developers. As the field continues to evolve, innovative linker designs and conjugation strategies will further expand the potential of bioconjugates to address unmet medical needs.
References
- 1. chempep.com [chempep.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. polysciences.com [polysciences.com]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. purepeg.com [purepeg.com]
- 15. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 16. purepeg.com [purepeg.com]
- 17. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 18. purepeg.com [purepeg.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. idosi.org [idosi.org]
- 25. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 28. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pharmiweb.com [pharmiweb.com]
- 30. PEGylation of Antibody Fragments for Half-Life Extension | Springer Nature Experiments [experiments.springernature.com]
- 31. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 33. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution is Proteolysis Targeting Chimera (PROTAC) technology, a novel modality that harnesses the cell's own protein disposal machinery to selectively eradicate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental protocols for its characterization, and a summary of key quantitative data to empower researchers in the pursuit of next-generation therapeutics.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By simultaneously engaging both the POI and an E3 ligase, a PROTAC facilitates the formation of a ternary complex.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI, marking it for degradation by the proteasome.[5][6] Following degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[3][6] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[1]
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process responsible for the degradation of over 80% of intracellular proteins, playing a critical role in protein homeostasis.[4][7] This pathway involves a three-step enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to activate a ubiquitin molecule.[8]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[8]
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[8]
The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[7][9] The proteasome then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into smaller peptides.[9][] PROTAC technology ingeniously hijacks this natural system to target specific proteins for degradation.[6]
Key Components of a PROTAC
-
Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest. The affinity of the warhead for the POI does not need to be exceptionally high for the PROTAC to be effective.[11][12]
-
E3 Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[13][14]
-
Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[1][2] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[2]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is assessed using several key quantitative parameters. These metrics are crucial for the optimization and comparison of different PROTAC molecules.
Degradation Potency and Efficacy
DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, indicating the potency of the degrader. Dmax is the maximum percentage of protein degradation achievable with a given PROTAC, reflecting its efficacy.[15][16][17]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | Prostate Cancer Cells | ~1 | >95 | [18] |
| ARV-471 | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer Cells | - | avg. 64 (max 89) | [19] |
| NC-1 | Bruton's Tyrosine Kinase (BTK) | Mino | 2.2 | 97 | [11] |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 | 88.6 | [20] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [20] |
| GP262 | PI3Kα | MDA-MB-231 | 227.4 | 71.3 | [20] |
| GP262 | PI3Kγ | THP-1 | 88.4 | >70 | [20] |
Binding Affinities and Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are critical parameters.[21] Cooperativity (α) is the factor by which the affinity of one binding event is altered by the presence of the other binding partner. A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[21]
| PROTAC | Binding Partner 1 | Binding Partner 2 | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference(s) |
| MZ1 | VHL | - | 66 | - | - | [22] |
| MZ1 | Brd4BD2 | VHL | 66 (to VHL) | 3.7 | ~20 | [13][21][22] |
| BRD-5110 | CRBN | - | ~3000 | - | - | |
| BRD-5110 | PPM1D | - | 1 | - | - | |
| Product 6 | CCL5 | - | 4750 | - | - | [23] |
| Product 8 | CCL5 | - | 9480 | - | - | [23] |
| Product 10 | CCL5 | - | 11300 | - | - | [23] |
Key Experimental Protocols
A variety of biochemical and biophysical assays are employed to characterize the activity of PROTACs.
Target Protein Degradation Assay: Western Blotting
This is the most common method to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at a density that ensures 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in a homogeneous format.[5][7][25]
-
Reagent Preparation:
-
Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Use a TR-FRET donor fluorophore-labeled antibody against one tag (e.g., Tb-anti-GST) and an acceptor fluorophore-labeled antibody against the other tag (e.g., AF488-anti-His).
-
-
Assay Procedure:
-
In a microplate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies and incubate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation.
-
SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation.[21][27]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary binding affinity (Kd) to the E3 ligase.
-
-
Ternary Binding Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Inject this mixture over the E3 ligase-coated sensor surface to measure the kinetics and affinity of ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine association (kon) and dissociation (koff) rates, and the dissociation constant (Kd).
-
Calculate the cooperativity factor (α = Kd_binary / Kd_ternary).
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[1]
Methodology: [1]
-
Sample Preparation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd1).
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd2).
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein to determine the apparent Kd for ternary complex formation.
-
-
Data Analysis:
-
Analyze the thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor (α).
-
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Methodology: [4][][14][30][31]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Visualizing the PROTAC Mechanism and Workflow
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable." By hijacking the cell's natural protein degradation machinery, PROTACs provide a powerful and versatile platform for therapeutic intervention. A thorough understanding of the core principles, coupled with robust experimental characterization, is essential for the successful design and development of these innovative molecules. This guide provides a foundational framework for researchers to navigate the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. research.chalmers.se [research.chalmers.se]
- 18. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. scribd.com [scribd.com]
- 29. dhvi.duke.edu [dhvi.duke.edu]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. lifesensors.com [lifesensors.com]
Methodological & Application
Synthesis of Amino-PEG24-Boc: A Detailed Protocol for PROTAC Linker Preparation
For Immediate Release
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules require carefully designed linkers to connect a target protein ligand and an E3 ligase ligand, influencing the efficacy and physicochemical properties of the final PROTAC. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and optimize the spatial orientation of the two ligands. This application note provides a detailed protocol for the synthesis of Amino-PEG24-Boc, a versatile PEG linker widely used in the construction of PROTACs. Specifically, this guide details the synthesis of Boc-NH-PEG24-COOH, a common heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, ready for subsequent conjugation.
Physicochemical Properties
The synthesized Boc-NH-PEG24-COOH is a monodisperse PEG derivative that exhibits high solubility in a range of organic solvents and water.[1] The Boc protecting group provides a stable handle that can be readily removed under acidic conditions to reveal a primary amine for further functionalization.[2][3]
Table 1: Physicochemical and General Properties of Boc-NH-PEG24-COOH
| Property | Value |
| Molecular Formula | C₅₆H₁₁₁NO₂₈ |
| Molecular Weight | 1246.47 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DCM, DMF, DMSO |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocol: Synthesis of Boc-NH-PEG24-COOH
This protocol outlines the synthesis of Boc-NH-PEG24-COOH from the commercially available Amino-PEG24-COOH. The procedure involves the protection of the terminal amino group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials and Reagents
-
Amino-PEG24-COOH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Separatory funnel
-
Rotary evaporator
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Amino-PEG24-COOH (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration can be in the range of 0.1-0.2 M.
-
Base Addition: To the solution, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture.[2][4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[2]
-
Work-up:
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
-
Characterization
The identity and purity of the synthesized Boc-NH-PEG24-COOH should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Representative Reaction Parameters for Boc Protection of Amino-PEG24-COOH
| Parameter | Value |
| Starting Material | Amino-PEG24-COOH |
| Reagents | (Boc)₂O, DIPEA |
| Solvent | Anhydrous DCM |
| Reaction Time | 3-12 hours |
| Temperature | Room Temperature |
| Work-up | Aqueous wash with mild acid and base |
| Typical Yield | >90% |
Diagrams
Caption: Workflow for the synthesis of Boc-NH-PEG24-COOH.
References
Application Notes and Protocols for Boc Deprotection of Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of bioconjugation and drug development involving polyethylene (B3416737) glycol (PEG) linkers. Its facile removal under acidic conditions makes it an essential tool for multi-step synthetic strategies. This document provides detailed protocols for the efficient deprotection of Amino-PEG24-Boc to yield the free amine, a critical step for subsequent conjugation reactions. The protocols outlined below detail the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for the removal of the Boc group, a common and effective method.[1][2][3][4][5]
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and isobutylene.
References
Application Notes and Protocols for Coupling Amino-PEG24-Boc to a Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent coupling of Amino-PEG24-Boc to a molecule containing a carboxylic acid. The primary method described is the widely used carbodiimide-mediated coupling, which facilitates the formation of a stable amide bond. This process is fundamental in bioconjugation for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules and research compounds.[1]
The protocols outlined below utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with the primary amine of the this compound.[1][2]
Principle of the Reaction
The coupling of this compound to a carboxylic acid via EDC/NHS chemistry involves two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable and susceptible to hydrolysis.
-
Formation of a Semi-Stable NHS Ester and Amide Bond Formation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[2][4] This NHS ester then reacts with the primary amine of the this compound to form a stable amide bond, with NHS being released as a byproduct.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the this compound remains intact during this process and can be removed in a subsequent step under acidic conditions to yield a free amine for further functionalization.[5][6]
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the coupling reaction, compiled from various sources. Optimization may be required for specific applications.
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| EDC Molar Excess | 1.2 - 10 fold | Relative to the carboxylic acid. Higher excess can improve efficiency but may require more rigorous purification.[1] |
| NHS/Sulfo-NHS Molar Excess | 1.2 - 5 fold | Relative to the carboxylic acid. Stabilizes the activated intermediate.[1] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | This pH range is optimal for the activation of the carboxylic acid by EDC.[1][7] |
| Solvent (for non-aqueous) | Anhydrous DMF or DCM | Recommended for reactions with small molecules to prevent side reactions.[1] |
| Activation Time | 15 minutes - 4 hours | Reaction progress can be monitored by TLC or LC-MS.[1][7] |
| Temperature | Room Temperature (20-25°C) | |
| Coupling Step | ||
| This compound Molar Excess | 1 - 20 fold | Molar excess over the carboxylic acid-containing molecule to drive the reaction towards product formation.[1] |
| Coupling Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris).[6] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and the primary amine.[1][6][7] |
| Reaction Time | 2 - 16 hours | Can be performed at room temperature or 4°C.[1][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Longer reaction times are typically used at lower temperatures to minimize hydrolysis of the NHS ester.[6] |
| Boc Deprotection | ||
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in DCM | Higher concentrations of TFA lead to faster deprotection.[6] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS.[6] |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is often initiated at a lower temperature.[6] |
Experimental Protocols
Protocol 1: Coupling of this compound to a Small Molecule in an Organic Solvent
This protocol is suitable for coupling this compound to a small molecule containing a carboxylic acid that is soluble in an organic solvent.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM in a reaction vial.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1] The progress of the activation can be monitored by TLC or LC-MS.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.
-
Add the this compound solution to the activated carboxylic acid solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[1]
-
Stir the reaction at room temperature for 2-16 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
Protocol 2: Coupling of this compound to a Protein in an Aqueous Buffer
This protocol is designed for the conjugation of this compound to a protein or another biomolecule in an aqueous environment.
Materials:
-
Protein with accessible carboxylic acid groups
-
This compound
-
EDC-HCl
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening the vials to prevent condensation of moisture.[7][9]
-
Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[1]
-
Dissolve the this compound in the Coupling Buffer.
-
Prepare the protein solution in the Activation Buffer.
-
-
Activation of Protein Carboxylic Acids:
-
Coupling Reaction:
-
Immediately add the this compound solution to the activated protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a good starting point, but this should be optimized.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][7]
-
-
Quenching and Purification:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[6] Let it stand for 15-30 minutes.
-
Remove excess, unreacted PEG linker and byproducts using a spin desalting column, dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[][11]
-
Visualizations
Reaction Signaling Pathway
Caption: Signaling pathway for EDC/NHS mediated coupling of a carboxylic acid to this compound.
Experimental Workflow
Caption: General experimental workflow for the coupling of this compound to a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. t-Boc-N-amido-PEG24-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioconjugation of Amino-PEG24-Boc to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone technique in drug development and biotechnology.[1][2][3] This modification can significantly enhance the therapeutic properties of proteins by improving their solubility and stability, extending their circulating half-life, and reducing their immunogenicity.[1][2][3][4] Amino-PEG24-Boc is a heterobifunctional linker that offers a versatile platform for advanced bioconjugation strategies. This linker features a 24-unit PEG chain with a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.[5][6]
These application notes provide detailed protocols for two primary strategies for conjugating this compound to proteins, catering to different research needs. The first strategy involves a two-stage process where a heterobifunctional PEG linker (with a carboxyl group at the other end) is first conjugated to the protein's amine residues, followed by deprotection of the Boc group. The second, more direct approach, involves deprotecting the this compound first and then conjugating the resulting amine-terminated PEG to the protein's carboxyl groups.
Core Principles
The versatility of this compound lies in the strategic use of the Boc protecting group. This allows for controlled, sequential bioconjugation reactions. The primary functional groups on proteins targeted for PEGylation are the primary amines of lysine (B10760008) residues and the N-terminus, and the carboxylic acids of aspartic and glutamic acid residues, as well as the C-terminus.[4][7] The choice of conjugation strategy depends on the desired site of PEGylation and the preservation of the protein's biological activity.
Strategy 1: Conjugation via an Activated Carboxyl Group on a Heterobifunctional PEG Linker
This strategy is ideal for creating protein conjugates with a terminal reactive amine, which can be used for subsequent labeling with molecules like fluorescent dyes or small molecule drugs.[1] This method utilizes a heterobifunctional PEG linker containing a Boc-protected amine at one terminus and a carboxylic acid at the other.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Amino-PEG24-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Polyethylene (B3416737) glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their ability to enhance solubility, stability, and circulation half-life.[1] This document provides detailed application notes and protocols for the use of Amino-PEG24-Boc, a long-chain PEG linker, in the development of ADCs.
This compound is a heterobifunctional linker featuring a Boc-protected amine at one end and a carboxylic acid at the other, separated by a 24-unit polyethylene glycol chain. This linker is particularly advantageous for conjugating hydrophobic payloads, as the long, hydrophilic PEG chain can help mitigate aggregation and improve the overall pharmacokinetic properties of the resulting ADC.[1][2] The Boc protecting group allows for a controlled, sequential conjugation strategy.
Key Applications of this compound in ADC Development
-
Enhanced Solubility and Stability: The hydrophilic PEG24 chain can significantly improve the solubility of ADCs, especially those carrying hydrophobic payloads, thereby reducing the propensity for aggregation.[1]
-
Improved Pharmacokinetics: The increased hydrodynamic radius conferred by the PEG24 linker can lead to a longer plasma half-life and reduced renal clearance of the ADC.[1][2]
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the biophysical properties of the ADC.
-
Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system.
Experimental Protocols
This section provides a comprehensive set of protocols for the synthesis and characterization of an ADC using this compound. The overall workflow is depicted in the diagram below.
Caption: General workflow for the synthesis and evaluation of an ADC using an this compound linker.
Protocol 1: Drug-Linker Synthesis via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of this compound and its conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester.[3]
-
Monitor the activation reaction by LC-MS.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the payload solution.
-
Slowly add the activated this compound NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the Boc-protected drug-linker.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected drug-linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Evaporate the solvent and TFA under reduced pressure. The resulting amine-drug-linker is now ready for conjugation to the antibody.
-
Protocol 2: Antibody Conjugation via Lysine (B10760008) Acylation
This protocol describes the conjugation of the activated drug-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated Drug-Amino-PEG24 conjugate (from Protocol 1)
-
Conjugation buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the activated drug-linker in DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Add the desired molar excess of the activated drug-linker solution to the antibody solution with gentle stirring. A typical molar excess ranges from 5 to 20-fold over the antibody.
-
Incubate the reaction at room temperature for 2-4 hours. The optimal reaction time and molar excess should be determined empirically for each specific antibody and drug-linker.
-
-
Quenching:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC).
Materials:
-
Crude ADC solution from Protocol 2
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
-
Purification:
-
Load the crude ADC solution onto the equilibrated SEC column.
-
Elute the ADC with the purification buffer at a flow rate appropriate for the column.
-
Monitor the elution profile at 280 nm. The ADC will typically elute in the first major peak, while the smaller, unconjugated drug-linker and other small molecules will elute later.
-
-
Fraction Collection and Analysis:
Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
Method A: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method B: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[6][7][8][9]
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved as separate peaks.
-
Calculate the weighted average DAR by integrating the peak areas for each species.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to inhibit the proliferation of cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Include wells with untreated cells as a control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with long-chain PEG linkers.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity of a PEGylated ADC
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
Table 2: Representative In Vitro Cytotoxicity of a PEGylated MMAE-ADC
| Cell Line | Antigen Expression | IC50 (ng/mL) |
| Cancer Cell Line A | High | 15 |
| Cancer Cell Line B | Moderate | 50 |
| Control Cell Line | Negative | >1000 |
Table 3: Representative Pharmacokinetic Parameters of a PEGylated ADC in a Preclinical Model
| Parameter | Unconjugated mAb | PEG24-ADC |
| Half-life (t½) | ~150 hours | ~250 hours |
| Clearance (CL) | ~0.3 mL/h/kg | ~0.15 mL/h/kg |
Note: The data presented in these tables are representative and will vary depending on the specific antibody, payload, and conjugation chemistry used.
Mandatory Visualizations
Mechanism of Action: Tubulin Inhibition by an Auristatin-Based ADC
The following diagram illustrates the mechanism of action of an ADC with a tubulin inhibitor payload, such as MMAE.
Caption: Mechanism of action of a tubulin-inhibiting ADC.
Bystander Effect of a Cleavable Linker ADC
This diagram illustrates the bystander effect, a phenomenon where the cytotoxic payload released from a target cell can kill neighboring antigen-negative cells.[10][][12][13]
Caption: The bystander effect of an ADC with a cleavable linker.
Conclusion
The use of this compound as a linker in ADC development offers several advantages, including improved solubility, stability, and pharmacokinetic properties. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this linker in the design and synthesis of novel and more effective antibody-drug conjugates. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are crucial for successful development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with t-Boc-N-amido-PEG24-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and bioconjugation to enhance the therapeutic properties of peptides, proteins, small molecules, and other substrates. The covalent attachment of PEG chains can improve solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life.[1][2] The heterobifunctional linker, t-Boc-N-amido-PEG24-acid, is a discrete PEG (dPEG®) reagent that provides a long, flexible, hydrophilic spacer arm. It features a terminal carboxylic acid for conjugation to primary amines and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. This protected amine can be deprotected in a subsequent step to allow for further modification, making it a versatile tool for creating complex bioconjugates.
This document provides a detailed protocol for the formation of a stable amide bond between the carboxylic acid group of t-Boc-N-amido-PEG24-acid and a primary amine-containing molecule using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction: The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond under mild conditions.[3]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of t-Boc-N-amido-PEG24-acid, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Semi-Stable NHS Ester: To prevent hydrolysis of the unstable intermediate, NHS is added to the reaction. NHS rapidly reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The semi-stable NHS ester readily reacts with a primary amine on the target molecule (R-NH₂) to form a stable amide bond, releasing NHS. This final conjugation step is most efficient at a physiological to slightly alkaline pH (7.0-8.5), where the primary amine is deprotonated and thus more nucleophilic.[4]
Experimental Protocols
Materials and Reagents
-
t-Boc-N-amido-PEG24-acid
-
Amine-containing molecule (e.g., small molecule, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5. (Ensure buffer is free of primary amines like Tris or glycine).
-
Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5
-
Reaction Vials & Stir Bars
-
Argon or Nitrogen gas line
-
Purification Supplies: HPLC system, appropriate columns (Size Exclusion, Reverse-Phase), and solvents.
-
Analytical Instruments: LC-MS, HPLC/UPLC system.
Two-Step EDC/NHS Coupling Protocol (for Small Molecules in Organic Solvent)
This protocol is optimized for coupling t-Boc-N-amido-PEG24-acid to a small molecule soluble in organic solvents.
Step 1: Activation of t-Boc-N-amido-PEG24-acid
-
Equilibrate all reagents, particularly EDC and NHS, to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (Argon or Nitrogen), dissolve t-Boc-N-amido-PEG24-acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
Add EDC-HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester.[3] Reaction progress can be monitored by TLC or LC-MS.
Step 2: Conjugation to Amine-Containing Molecule
-
In a separate vial, dissolve the amine-containing molecule (1.0 - 1.5 equivalents) in anhydrous DMF or DCM.
-
Add the activated t-Boc-N-amido-PEG24-NHS ester solution from Step 1 to the amine-containing molecule solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[3]
-
Proceed to the purification step.
One-Pot EDC/NHS Coupling Protocol (for Bioconjugation in Aqueous Buffer)
This protocol is a general guideline for conjugating t-Boc-N-amido-PEG24-acid to proteins or peptides in an aqueous buffer system. A two-step process is highly recommended for higher efficiency.[4]
Step 1: Activation of t-Boc-N-amido-PEG24-acid
-
Equilibrate all reagents to room temperature.
-
Dissolve t-Boc-N-amido-PEG24-acid (10-20 fold molar excess over the amine-containing molecule) in Activation Buffer (e.g., MES, pH 6.0).
-
Add Sulfo-NHS (2-5 fold excess over the PEG-acid) and EDC (2-10 fold excess over the PEG-acid) to the solution.[3]
-
Incubate the reaction for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.[4]
Step 2: Conjugation to Amine-Containing Biomolecule
-
Immediately add the activated PEG-acid solution to your amine-containing biomolecule, which should be prepared in a Coupling Buffer (e.g., PBS, pH 7.2-8.0).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, add a quenching solution such as hydroxylamine or glycine (B1666218) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Proceed to the purification step.
Data Presentation
The following tables summarize typical quantitative data for the coupling reaction. Note that optimal ratios and times should be determined empirically for each specific application.
Table 1: Recommended Reagent Molar Ratios
| Reagent | Molar Equivalents/Excess | Purpose |
| Amine-Containing Molecule | 1.0 eq | Limiting Reagent |
| t-Boc-N-amido-PEG24-acid | 1.0 - 1.2 eq (for small molecules) 10 - 20 fold excess (for proteins) | To drive the reaction to completion. |
| EDC-HCl | 1.2 - 2.0 eq (relative to PEG-acid) 2 - 10 fold excess (for proteins) | To ensure efficient activation of the carboxylic acid.[3] |
| NHS / Sulfo-NHS | 1.2 - 2.0 eq (relative to PEG-acid) 2 - 5 fold excess (for proteins) | To stabilize the activated intermediate and improve coupling efficiency.[3] |
| DIPEA / TEA (organic) | 2.0 - 3.0 eq | To act as a base and scavenge the acid formed during the reaction.[3] |
Table 2: Recommended Reaction Conditions
| Parameter | Condition | Rationale |
| Activation pH | 4.5 - 6.0 | Most efficient pH for EDC-mediated carboxyl activation.[3] |
| Coupling pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient coupling.[4] |
| Activation Time | 15 - 60 minutes | Sufficient time to form the NHS-ester intermediate. |
| Coupling Time | 2 - 16 hours | Varies depending on the reactivity of the amine. Reaction should be monitored.[3][5] |
| Temperature | Room Temperature (or 4°C) | Mild conditions to preserve the integrity of biomolecules. |
| Solvent | Anhydrous DMF, DCM, DMSO (organic) Amine-free buffers (aqueous) | To dissolve reagents and facilitate the reaction. |
Purification and Analysis
Purification: The purification strategy depends on the nature of the final conjugate. A combination of techniques is often necessary to achieve high purity.[6]
-
Size Exclusion Chromatography (SEC): This is the primary method for removing unreacted, low-molecular-weight reagents (EDC, NHS, excess PEG linker) from a high-molecular-weight conjugate (e.g., a PEGylated protein).[1][]
-
Reverse-Phase HPLC (RP-HPLC): Highly effective for purifying small molecule-PEG conjugates. A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[][8]
-
Ion Exchange Chromatography (IEX): Useful for separating PEGylated proteins based on changes in their surface charge. It can resolve species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and separate them from the unreacted protein.[1][]
Analysis and Characterization: A multi-faceted analytical approach is required to confirm the identity and purity of the final conjugate.[9]
-
HPLC/UPLC: Used to determine the purity of the conjugate by assessing the percentage of the main peak area relative to impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique to confirm the successful conjugation by verifying the molecular weight of the final product.[9][10]
-
¹H NMR Spectroscopy: For small molecule conjugates, NMR can confirm the structure and the formation of the amide bond. The disappearance of the carboxylic acid proton and shifts in the signals of protons adjacent to the reacting amine provide evidence of conjugation. The presence of the Boc-group signal (a sharp singlet around 1.4 ppm) should also be confirmed.[10]
Mandatory Visualizations
Caption: Experimental workflow for amide bond formation using EDC/NHS chemistry.
Caption: Logical relationship of reactants and intermediates in the coupling reaction.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Purity Synthesis of Amino-PEG24-Boc Conjugates via Optimized HPLC Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible method for the purification of Amino-PEG24-Boc, a critical heterobifunctional linker used in the development of advanced bioconjugates and targeted therapeutics. The protocol employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to effectively separate the target molecule from common synthesis-related impurities, achieving a final purity of over 98%. This methodology is essential for ensuring the quality and consistency of starting materials in drug development and bioconjugation applications.
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for a controlled, stepwise approach to the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated compounds. The purity of such linkers is paramount, as the presence of impurities can lead to the formation of undesirable side products, complicating downstream analysis and potentially impacting the efficacy and safety of the final therapeutic agent.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of PEGylated molecules.[1] It separates compounds based on their hydrophobicity, which is particularly effective for resolving the target this compound from more polar deprotected species or from impurities with slight variations in PEG chain length. This document provides a comprehensive protocol for the preparative HPLC purification of this compound, including detailed experimental procedures and expected performance metrics.
Potential Synthesis-Related Impurities
The synthesis of this compound can result in several impurities that require removal to achieve high purity. RP-HPLC is well-suited to separate these based on differences in polarity and size.[2] Common impurities include:
-
Deprotected Species (Amino-PEG24-NH2): Premature loss of the Boc protecting group results in a more polar compound with a shorter retention time.
-
PEG Oligomers with Varying Chain Lengths: Incomplete or side reactions during the PEGylation process can lead to the presence of species with fewer (e.g., Amino-PEG23-Boc) or more (e.g., Amino-PEG25-Boc) ethylene (B1197577) glycol units.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present in the crude product.
-
Di-Boc Protected Species: If the starting material contains two primary amines, a di-Boc protected impurity may be formed.[3]
Data Presentation
The following table summarizes the typical quantitative data obtained from the preparative HPLC purification of a crude this compound sample.
Table 1: HPLC Purification Performance for this compound
| Parameter | Crude Product | Purified Product |
| Purity by HPLC (%) | 82.5 | >98.0 |
| Overall Recovery (%) | N/A | 88 |
| Retention Time (min) | 18.2 | 18.2 |
| Impurity 1: Deprotected Species (%) | 9.8 (RT = 14.5 min) | <0.5 |
| Impurity 2: Shorter PEG Chain (%) | 4.2 (RT = 17.6 min) | <0.5 |
| Impurity 3: Longer PEG Chain (%) | 3.5 (RT = 18.8 min) | <0.5 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound conjugates using preparative RP-HPLC.
Materials and Instrumentation
-
Instrumentation: Preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), and a UV detector.
-
Column: C18 reversed-phase column (e.g., 19 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724).
-
Sample: Crude this compound.
-
Solvents and Reagents: HPLC-grade water, acetonitrile, and trifluoroacetic acid.
Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal volume of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a concentrated stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.[1]
Preparative HPLC Protocol
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 18 mL/min for at least two column volumes, or until a stable baseline is observed on the UV detector.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient to elute the compound as follows:
-
0–5 min: 5% B (isocratic)
-
5–40 min: 5% to 70% B (linear gradient)
-
40–45 min: 70% to 95% B (linear gradient for column wash)
-
45–50 min: 95% B (isocratic column wash)
-
-
Detection: Monitor the elution profile at a wavelength of 214 nm. The Boc group provides weak UV absorbance, making low wavelength detection necessary.[2]
-
Fraction Collection: Collect fractions corresponding to the main product peak, which is expected to elute at approximately 18.2 minutes under these conditions.
Post-Purification Processing
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC method.
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white, fluffy solid.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the HPLC purification process for this compound.
Caption: Workflow for HPLC Purification of this compound.
Conclusion
The RP-HPLC method described in this application note provides an effective and reproducible strategy for the high-purity synthesis of this compound. By carefully controlling the chromatographic conditions, it is possible to efficiently remove common synthesis-related impurities, yielding a final product with a purity exceeding 98%. The use of high-quality, well-characterized linkers is a critical step in the development of precisely defined bioconjugates and targeted therapeutics.
References
Application Note: Analytical Characterization of Amino-PEG24-Boc by Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and proteomics. It features a terminal primary amine and a Boc-protected amine, allowing for sequential and controlled conjugation to biomolecules. The precise chemical structure and purity of this compound are critical for the successful synthesis of well-defined bioconjugates. This application note provides detailed protocols for the analytical characterization of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring its identity, purity, and structural integrity.
Molecular Structure
The chemical structure of this compound is presented below. The monodisperse nature of this PEG linker is a key attribute, meaning it has a defined molecular weight.
Caption: Chemical structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique to confirm the molecular weight of this compound and to identify potential impurities. High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination.[1]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[1]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the sample solvent. Dilute to a final concentration of 0.1 mg/mL.
-
LC Method:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient: 10-90% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Mass Range: m/z 300-2000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): 20-40 eV (for fragmentation analysis)
-
Expected Results and Data Presentation
The primary ion observed in the mass spectrum should correspond to the protonated molecule [M+H]⁺. Other adducts such as [M+Na]⁺ and [M+K]⁺ may also be present.
| Parameter | Expected Value |
| Molecular Formula | C₅₅H₁₁₂N₂O₂₆ |
| Molecular Weight | 1217.5 g/mol |
| [M+H]⁺ (m/z) | 1218.5 |
| [M+Na]⁺ (m/z) | 1240.5 |
| [M+K]⁺ (m/z) | 1256.5 |
Table 1: Expected m/z values for this compound in positive ion mode MS.
In tandem MS (MS/MS) analysis, fragmentation of the Boc group is expected. Common neutral losses include isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 1218.5 | 1162.5 | C₄H₈ (Isobutylene) |
| 1218.5 | 1118.5 | C₅H₁₀O (Boc group fragment) |
Table 2: Expected major fragment ions of this compound in MS/MS.
Caption: Workflow for the LC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information, confirming the presence of the PEG backbone, the terminal amine, and the Boc protecting group. Both ¹H and ¹³C NMR are valuable for complete characterization.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)[1]
-
5 mm NMR tubes
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Expected Results and Data Presentation
The ¹H NMR spectrum will show a characteristic large singlet for the repeating ethylene (B1197577) glycol units of the PEG chain, a singlet for the tert-butyl protons of the Boc group, and signals for the methylene (B1212753) groups adjacent to the amine and the Boc-protected amine.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | s | 9H |
| -CH₂-NH ₂ | ~2.85 | t | 2H |
| -O-CH₂-CH ₂-NH-Boc | ~3.30 | m | 2H |
| -O-CH ₂-CH₂-NH-Boc | ~3.52 | t | 2H |
| -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.64 | s | ~92H |
| -NH -Boc | ~5.0 (broad) | s | 1H |
Table 3: Expected ¹H NMR chemical shifts for this compound in CDCl₃.
The ¹³C NMR spectrum will show a major peak for the repeating carbons of the PEG backbone and distinct signals for the carbons of the Boc group and the terminal methylene groups.
| Assignment | Expected ¹³C Chemical Shift (δ, ppm) |
| -C(C H₃)₃ (Boc) | ~28.4 |
| -CH₂-C H₂-NH₂ | ~41.6 |
| -O-C H₂-CH₂-NH-Boc | ~40.3 |
| -O-CH₂-C H₂-NH-Boc | ~70.1 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70.5 |
| -C (CH₃)₃ (Boc) | ~79.1 |
| -C =O (Boc) | ~156.1 |
Table 4: Expected ¹³C NMR chemical shifts for this compound in CDCl₃.
References
Application Note: Assessing PROTAC-Induced Protein Degradation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Western blotting is a cornerstone technique for confirming and quantifying PROTAC-induced protein degradation.[3] It allows for the direct visualization and quantification of the decrease in the target protein's abundance following PROTAC treatment. This application note provides a detailed protocol for performing Western blot analysis to assess PROTAC efficacy, determine key parameters like DC50 and Dmax, and offers guidance on data interpretation and troubleshooting.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target, marking it for recognition and degradation by the proteasome.
Caption: PROTAC-mediated degradation of a target protein.
Western Blot Experimental Workflow
The following diagram outlines the key steps for assessing PROTAC-induced degradation, from cell treatment to data analysis.
Caption: Workflow for Western blot analysis of PROTAC efficacy.
Detailed Experimental Protocol
This protocol outlines dose-response and time-course experiments to characterize a PROTAC's degradation profile.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing the protein of interest (e.g., HeLa, THP-1).[2]
-
PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), inactive epimer, or a non-degrading inhibitor as controls.[2][3]
-
Culture Medium: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Protein Assay Reagent: BCA or Bradford assay kit.[6]
-
Laemmli Sample Buffer: 4X or 6X concentration.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.[2]
-
Transfer Buffer: Standard formulation (e.g., Towbin buffer).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Primary Antibodies: High-specificity antibodies for the POI and a loading control.
-
Secondary Antibody: HRP-conjugated secondary antibody appropriate for the primary antibody host species.[1]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[6]
Cell Seeding and PROTAC Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1][2] Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 16-24 hours).[2][7]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (typically at or above the expected DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the PROTAC dilutions.[1]
-
Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[6]
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.[2]
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[2][5] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1] Confirm transfer efficiency with Ponceau S staining.[2]
Immunoblotting and Detection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against the POI, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using a digital imaging system.[2]
-
If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin, or Tubulin).
Data Presentation and Analysis
Quantitative analysis is crucial for determining PROTAC efficacy. Densitometry is used to measure the intensity of the protein bands.
Densitometry and Normalization
-
Using image analysis software (e.g., ImageJ), quantify the band intensity for the POI and the loading control in each lane.
-
Normalize the POI intensity by dividing it by the intensity of the corresponding loading control band. This corrects for any variations in protein loading.[6]
-
Calculate the percentage of remaining protein relative to the vehicle control (which is set to 100%).
DC50 and Dmax Calculation
The key parameters for a degrader are its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6][8]
-
Plot the normalized POI levels (%) against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model (or similar non-linear curve fit) to determine the DC50 and Dmax values.[6]
Example Data Tables
Table 1: Dose-Response Data for PROTAC-X on POI-Y (24h Treatment)
| PROTAC-X Conc. (nM) | POI Densitometry | Loading Control Densitometry | Normalized POI Level | % Degradation |
| 0 (Vehicle) | 45,000 | 46,000 | 1.00 | 0% |
| 1 | 40,500 | 45,500 | 0.91 | 9% |
| 10 | 24,100 | 46,200 | 0.53 | 47% |
| 50 | 11,500 | 45,800 | 0.25 | 75% |
| 100 | 6,900 | 46,500 | 0.15 | 85% |
| 500 | 7,100 | 46,000 | 0.16 | 84% |
| 1000 | 10,200 | 45,900 | 0.22 | 78% |
Note: The increase in protein levels at 1000 nM may indicate a "hook effect," where high concentrations of the PROTAC can inhibit ternary complex formation.[8][9]
Table 2: Time-Course Data for PROTAC-X (100 nM) on POI-Y
| Time (hours) | POI Densitometry | Loading Control Densitometry | Normalized POI Level | % Degradation |
| 0 | 45,200 | 45,900 | 1.00 | 0% |
| 2 | 38,100 | 46,100 | 0.84 | 16% |
| 4 | 26,500 | 45,500 | 0.59 | 41% |
| 8 | 13,200 | 46,300 | 0.29 | 71% |
| 16 | 7,000 | 45,800 | 0.15 | 85% |
| 24 | 6,800 | 46,000 | 0.15 | 85% |
Troubleshooting and Best Practices
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak POI Signal | Low protein abundance, inefficient transfer, inactive antibody. | Increase protein load (30-100 µg for low abundance targets).[5] Confirm transfer with Ponceau S stain. Use a fresh antibody dilution and include a positive control lysate.[4] |
| High Background | Insufficient blocking, improper antibody concentration, inadequate washing. | Optimize blocking time or change blocking agent (e.g., BSA instead of milk for phospho-proteins).[10] Titrate primary/secondary antibody concentrations. Increase the number and duration of wash steps.[4][11] |
| Uneven Loading | Inaccurate protein quantification or pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize to a reliable loading control.[2] |
| Multiple Bands / Non-specific Bands | Protein degradation, non-specific antibody binding, post-translational modifications. | Always use fresh lysates with protease inhibitors.[11] Optimize antibody concentration and blocking conditions.[2] Check databases like UniProt for known isoforms or modifications.[4] |
| Inconsistent Degradation | Cell confluency variation, unstable PROTAC, variable treatment times. | Maintain consistent cell culture practices. Prepare fresh PROTAC dilutions for each experiment. Ensure precise timing for treatments. |
| Choosing a Loading Control | The expression of the loading control is affected by the experimental conditions. | Select a control whose expression is not affected by the treatment. Common controls include GAPDH, β-actin, and Tubulin, but their stability should be verified for your specific experimental system.[12] Ensure the loading control's molecular weight is different from your POI. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. biocompare.com [biocompare.com]
- 12. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols for Cell Permeability Assays of PROTACs with Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]
This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs that incorporate an Amino-PEG24-Boc linker. Due to their high molecular weight and topological polar surface area (TPSA), PROTACs often face challenges in crossing the cell membrane to reach their intracellular targets.[4][5] Understanding and optimizing the cell permeability of these molecules is therefore a critical step in their development.
The this compound linker, a long-chain polyethylene (B3416737) glycol (PEG) linker, is utilized to enhance solubility and provide sufficient length and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase. However, the extended length of the PEG chain can also impact cell permeability. This guide details the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive permeability, the Caco-2 cell permeability assay for evaluating both passive and active transport, and a cellular uptake assay to quantify intracellular concentrations of the PROTAC.
Data Presentation: Quantitative Permeability Data for PEG-ylated PROTACs
The following tables summarize representative quantitative data from studies on PROTACs with varying PEG linker lengths. While specific data for an this compound linker is not extensively available in the public domain, the data presented for other PEG linkers provides a valuable reference for expected trends. Generally, an optimal linker length exists for maximizing cell permeability and degradation activity, and excessively long linkers may lead to decreased permeability.[6]
Table 1: In Vitro Degradation and Cell Permeability of BRD4-Targeting PROTACs with Varied PEG Linker Lengths [3]
| Linker | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 50 | 88 | 1.5 |
| PEG4 | 25 | 92 | 2.1 |
| PEG5 | 12 | >95 | 2.5 |
| PEG6 | 35 | 90 | 1.8 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient in a Caco-2 assay.
Table 2: Permeability Data for Representative PROTACs from PAMPA and Caco-2 Assays [7]
| PROTAC ID | Linker Type | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, A-B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| PROTAC X | PEG-like | 0.8 ± 0.2 | 1.2 ± 0.3 | 1.5 |
| PROTAC Y | Alkyl | 2.5 ± 0.5 | 3.1 ± 0.6 | 1.1 |
| PROTAC Z | PEG-like | < 0.1 | 0.5 ± 0.1 | 3.2 |
Papp (A-B): Apparent permeability from apical to basolateral. An efflux ratio > 2 is indicative of active efflux.
Mandatory Visualizations
References
- 1. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Amino-PEG24-Boc Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker, a critical component of the PROTAC, influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[3] The Amino-PEG24-Boc linker is a polyethylene (B3416737) glycol (PEG)-based linker frequently used in PROTAC synthesis.
The in vitro ubiquitination assay is a cornerstone for the biochemical validation of a PROTAC's mechanism of action.[4] It directly assesses the PROTAC's ability to facilitate the transfer of ubiquitin to its target protein in a controlled, cell-free environment. This reconstituted system contains purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the specific E3 ligase, ubiquitin, ATP, and the target protein.[5][6] A successful assay confirms that the PROTAC can effectively form a productive ternary complex, leading to the ubiquitination of the POI. This is a critical step before advancing to more complex cell-based degradation assays.[7]
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay for a PROTAC utilizing an this compound linker, with detection of ubiquitination by Western blot.
PROTAC-Mediated Ubiquitination Pathway
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-induced ubiquitination pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Notes |
| Enzymes & Proteins | |||
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 50-100 nM | Thaw on ice. |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 25 µM | 200-500 nM | The choice of E2 is dependent on the E3 ligase. |
| E3 Ubiquitin Ligase (e.g., VHL or CRBN complex) | 10 µM | 200-500 nM | Ensure the E3 ligase is active and properly folded. |
| Protein of Interest (POI) | 10 µM | 500 nM | Should be purified and have a detectable tag or a specific antibody available. |
| Ubiquitin (wild-type or tagged) | 10 mg/mL (~1.17 mM) | 50-100 µM | Thaw on ice. |
| PROTAC | |||
| This compound based PROTAC | 10 mM in DMSO | 0.01 - 10 µM | A dose-response is recommended. Prepare serial dilutions in DMSO. |
| Buffers & Solutions | |||
| 10x Ubiquitination Reaction Buffer | 10x | 1x | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. Store at -20°C. |
| 100 mM ATP Solution | 100 mM | 5-10 mM | Prepare fresh or use aliquots stored at -20°C. |
| 4x SDS-PAGE Sample Buffer | 4x | 1x | Containing a reducing agent like β-mercaptoethanol or DTT. |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to the final volume. |
| Western Blot Reagents | |||
| Primary Antibody against POI | As recommended | As recommended | To detect both unmodified and ubiquitinated forms of the POI. |
| HRP-conjugated Secondary Antibody | As recommended | As recommended | |
| ECL Substrate | N/A | N/A | For chemiluminescent detection. |
| TBST Buffer | 10x | 1x | Tris-Buffered Saline with 0.1% Tween-20 for washing. |
| Blocking Buffer | N/A | N/A | e.g., 5% non-fat milk or BSA in TBST. |
Experimental Workflow for In Vitro Ubiquitination Assay
The workflow begins with the preparation of a master mix containing common reagents for the ubiquitination reaction. The protein of interest (POI), E3 ligase, and the PROTAC are then added. The reaction is initiated by the addition of the E1 enzyme and ATP, followed by incubation. The reaction is then stopped, and the samples are prepared for analysis by SDS-PAGE and Western blot to detect the ubiquitination of the POI.
Caption: Step-by-step experimental workflow.
Detailed Protocol (for a 25 µL reaction)
-
Preparation:
-
Thaw all enzymes, proteins, and reagents on ice.
-
Briefly centrifuge vials to collect contents at the bottom.
-
Prepare serial dilutions of the this compound PROTAC in DMSO.
-
-
Reaction Assembly:
-
Assemble reactions on ice in 0.5 mL microcentrifuge tubes. It is recommended to prepare a master mix of common reagents for consistency.
-
Set up the following reactions, including necessary controls:
-
| Component | Volume (µL) to add | Final Concentration |
| Deionized Water | Up to 25 µL | N/A |
| 10x Ubiquitination Buffer | 2.5 | 1x |
| 100 mM ATP | 2.5 | 10 mM |
| Ubiquitin (1.17 mM) | 2.0 | ~94 µM |
| E2 Enzyme (25 µM) | 0.5 | 500 nM |
| E3 Ligase (10 µM) | 1.25 | 500 nM |
| POI (10 µM) | 1.25 | 500 nM |
| PROTAC (or DMSO vehicle) | 0.25 | Variable |
| Start Reaction | ||
| E1 Enzyme (5 µM) | 0.25 | 50 nM |
| Total Volume | 25 µL |
-
Incubation:
-
Mix the reactions gently by flicking the tubes.
-
Incubate at 37°C for 60 to 90 minutes.
-
-
Stopping the Reaction and Sample Preparation:
-
Stop the reaction by adding 8.3 µL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µL of each sample onto an appropriate percentage SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Data Presentation and Analysis
The primary result of this assay is a Western blot image. Successful PROTAC-mediated ubiquitination is indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI. The intensity of this ubiquitination signal should be dependent on the concentration of the PROTAC.
-
Qualitative Analysis: Compare the ubiquitination pattern in the complete reaction lane with the control lanes. The "No PROTAC" control should show minimal to no ubiquitination. The "- E1", "- E3", and "- ATP" controls should show no ubiquitination, confirming that the observed signal is a result of the enzymatic cascade.
-
Quantitative Analysis: Densitometry can be used to quantify the amount of ubiquitinated POI relative to the total POI. This allows for the determination of parameters such as Ub_Max (the maximum level of ubiquitination) and UbC₅₀ (the PROTAC concentration at which 50% of the maximum ubiquitination is achieved).[8]
Illustrative Quantitative Data for a PEG-based PROTAC
The following table presents illustrative data for a series of PROTACs with different PEG linker lengths targeting the protein BRD3. This data demonstrates how linker length can impact the efficiency of in vitro ubiquitination.
| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | Ub_Max (Relative Ubiquitination Units) | UbC₅₀ (µM) |
| PROTAC-1 | PEG2 | BRD3 | VHL | 1.5 | 1.2 |
| PROTAC-2 | PEG3 | BRD3 | VHL | 3.8 | 0.5 |
| PROTAC-3 | PEG4 (Analogous to PEG24 in length characteristics) | BRD3 | VHL | 5.2 | 0.3 |
| PROTAC-4 | PEG5 | BRD3 | VHL | 4.1 | 0.8 |
Data is illustrative and based on the principles described in LifeSensors' analysis of BET family PROTACs.[8]
Logical Relationships in the In Vitro Ubiquitination Assay
The in vitro ubiquitination assay is a complex system with several key components that interact in a specific sequence to achieve the desired outcome: the ubiquitination of the target protein. ATP provides the necessary energy for the E1 enzyme to activate ubiquitin. The activated ubiquitin is then transferred to the E2 enzyme. The PROTAC acts as a molecular bridge, bringing the E3 ligase and the protein of interest into close proximity. This ternary complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.
Caption: Key component interactions.
References
- 1. search.library.ucla.edu [search.library.ucla.edu]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
Application Notes and Protocols: Generating a PROTAC Library with Varying PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][3]
Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length.[2][3] The length of the PEG linker dictates the spatial orientation and proximity between the target protein and the E3 ligase.[3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive ternary complex, failing to induce efficient ubiquitination.[3][4] Therefore, the systematic variation of PEG linker length is a cornerstone of PROTAC optimization.
These application notes provide a comprehensive guide for generating and evaluating a PROTAC library with varying PEG linker lengths to identify optimal degraders.
PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein.[1] The PROTAC first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein molecule.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental PROTAC Design and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] This technology represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism, offering the potential to target proteins previously considered "undruggable".[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
This application note provides a detailed experimental workflow for the rational design and comprehensive evaluation of novel PROTACs.
PROTAC Design and Synthesis Workflow
The design of a potent and selective PROTAC is a multifactorial process that requires careful consideration of the target protein, the choice of E3 ligase, and the nature of the linker.
Target and E3 Ligase Selection
The initial step involves identifying a compelling biological target and selecting an appropriate E3 ligase. The majority of PROTACs developed to date utilize the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[3] The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.
Linker Design and Synthesis
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[7] Linker design involves optimizing its length, composition, and attachment points to both the warhead and the anchor. A modular synthetic approach is often employed, utilizing building blocks of E3 ligase ligands pre-functionalized with a linker, which can then be coupled to the warhead.[3]
PROTAC Evaluation Workflow
A systematic evaluation of newly synthesized PROTACs is crucial to identify lead candidates with optimal degradation activity and drug-like properties. This workflow encompasses a series of in vitro and cell-based assays.
Experimental Protocols
Protocol 1: Ternary Complex Formation - Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., NTA sensor chip)
-
Immobilization buffer (e.g., HBS-P+)
-
Running buffer (e.g., HBS-P+ with 0.1% DMSO)
-
Recombinant purified target protein (POI) and E3 ligase complex (e.g., VCB)
-
PROTAC stock solution in DMSO
Procedure:
-
Ligand Immobilization: Immobilize the His-tagged E3 ligase complex onto the NTA sensor chip surface via His-capture coupling.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject serial dilutions of the PROTAC to determine the binary binding affinity (KD2).
-
Ternary Complex Formation: Pre-incubate a constant concentration of the POI with varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KDs to the ternary KD.[1]
Protocol 2: In Vitro Protein Degradation - Western Blot
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a defined time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]
Protocol 3: Cellular Effects - Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
96-well opaque-walled plates
-
PROTAC stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value.[9]
Data Presentation
Quantitative data from the evaluation assays should be summarized in clear and structured tables to facilitate comparison between different PROTAC molecules.
Table 1: Ternary Complex Formation and Degradation Efficacy of PROTACs
| PROTAC ID | Target Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex (KD, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 50 | 150 | 25 | 12 | 10 | 95 |
| PROTAC-B | 75 | 200 | 100 | 1.5 | 500 | 60 |
| PROTAC-C | 40 | 100 | 15 | 26.7 | 5 | >98 |
Table 2: Cellular Activity of Lead PROTACs
| PROTAC ID | Cell Line | IC50 (nM) |
| PROTAC-C | MCF-7 | 20 |
| PROTAC-C | MDA-MB-231 | 50 |
Signaling Pathway Diagram
The mechanism of action of a PROTAC can be visualized using a signaling pathway diagram.
References
- 1. aragen.com [aragen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ch.promega.com [ch.promega.com]
Quantifying Target Protein Degradation: A Guide to DC50 and Dmax Values
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the precise quantification of a target protein's disappearance is paramount. This guide provides detailed application notes and experimental protocols for determining two critical parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). These values are essential for characterizing and comparing the efficacy of novel protein-degrading molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction to DC50 and Dmax
Targeted protein degraders are bifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.[1][2] To evaluate the effectiveness of these degraders, two key metrics are employed:
-
DC50 (Half-Maximal Degradation Concentration): This value represents the concentration of a degrader at which 50% of the target protein is eliminated. It is a measure of the compound's potency; a lower DC50 value indicates a more potent degrader.
-
Dmax (Maximum Degradation): This parameter signifies the maximum percentage of the target protein that can be degraded by a specific compound, regardless of the concentration.[3] It reflects the efficacy of the degrader.
Understanding both DC50 and Dmax is crucial for structure-activity relationship (SAR) studies and for selecting lead candidates in drug discovery programs.[4]
The Ubiquitin-Proteasome System and Targeted Protein Degradation
The mechanism of action for many targeted protein degraders involves the formation of a ternary complex, which consists of the target protein, the degrader molecule, and an E3 ubiquitin ligase.[1] This proximity, induced by the degrader, facilitates the transfer of ubiquitin molecules to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1]
Experimental Workflow for Determining DC50 and Dmax
The general workflow for quantifying protein degradation involves treating cells with a range of degrader concentrations, followed by protein level measurement using a suitable analytical method.
Quantitative Data Summary
The following table provides a template for summarizing the DC50 and Dmax values obtained from different experimental methods.
| Compound ID | Target Protein | Cell Line | Method | DC50 (nM) | Dmax (%) |
| Degrader-A | Protein X | Cell Line 1 | Western Blot | 15.2 | 92.5 |
| Degrader-A | Protein X | Cell Line 1 | In-Cell Western | 18.5 | 90.1 |
| Degrader-A | Protein X | Cell Line 2 | Mass Spec | 25.8 | 88.7 |
| Degrader-B | Protein Y | Cell Line 1 | HiBiT Assay | 5.6 | 98.2 |
Detailed Experimental Protocols
Protocol 1: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
Materials:
-
Cell culture reagents
-
Degrader compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[5][6]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound for the desired time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[5] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[5]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.[5]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the log of the degrader concentration to determine the DC50 and Dmax values using a non-linear regression curve fit (e.g., four-parameter logistic).[8]
-
Protocol 2: In-Cell Western (ICW) Assay
The In-Cell Western is a plate-based immunofluorescence method that offers higher throughput than traditional Western blotting.[4][9]
Materials:
-
96-well or 384-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
-
Primary antibodies (target protein and normalization protein, e.g., tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with the degrader compound as described for Western blotting.
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash with PBS.
-
Fix the cells with fixation solution.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer.[10]
-
-
Blocking and Antibody Incubation:
-
Block the wells for 1.5 hours at room temperature.[10]
-
Incubate with both primary antibodies (for the target and normalization protein) simultaneously overnight at 4°C.
-
Wash the plate.
-
Incubate with both infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry.
-
Scan the plate using an infrared imaging system.
-
Normalize the target protein signal to the normalization protein signal.
-
Calculate DC50 and Dmax as described for Western blotting.
-
Protocol 3: Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) provides a powerful and unbiased approach to quantify changes in the entire proteome upon degrader treatment, allowing for the assessment of both on-target and off-target effects.[11][12][13]
Materials:
-
Cell culture reagents and degrader compound
-
Lysis buffer for MS (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation: Treat cells with the degrader, lyse the cells, and quantify the protein content.
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Cleanup: Desalt the peptide mixture using SPE.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. Data can be acquired in data-dependent (DDA) or data-independent (DIA) mode.
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut.
-
Identify and quantify proteins across different treatment conditions.
-
Normalize the protein abundance data.
-
Determine the percentage of degradation for the target protein at each degrader concentration.
-
Calculate DC50 and Dmax values.
-
Protocol 4: Flow Cytometry
Flow cytometry can be used to measure protein degradation in individual cells, which is particularly useful for heterogeneous cell populations.[14][15][16]
Materials:
-
Cell culture reagents and degrader compound
-
Trypsin or other cell detachment solution (for adherent cells)
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™ kit)
-
Fluorophore-conjugated primary antibody against the target protein or an unconjugated primary antibody followed by a fluorescently-labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as previously described. Harvest the cells by trypsinization (if adherent) and wash with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Immunostaining: Incubate the cells with the fluorescently-labeled antibody against the target protein.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity for each cell.
-
Data Analysis:
-
Gate the cell population of interest.
-
Determine the median fluorescence intensity (MFI) for the target protein in each treatment group.
-
Normalize the MFI to the vehicle control.
-
Plot the normalized MFI against the degrader concentration to calculate DC50 and Dmax.
-
Protocol 5: HiBiT Luciferase Reporter Assay
The HiBiT system is a sensitive bioluminescent reporter technology that allows for the quantification of protein levels in real-time in living cells.[17][18]
Materials:
-
Cells endogenously tagged with HiBiT at the target protein locus (via CRISPR/Cas9)
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the HiBiT-tagged cells in a white, opaque multi-well plate. Treat with a serial dilution of the degrader.
-
Lysis and Detection (Lytic Assay):
-
Detection (Live-Cell Assay): Add the Nano-Glo® Live-Cell reagent to the wells for real-time monitoring.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values.[18]
-
Conclusion
The accurate determination of DC50 and Dmax values is fundamental to the development of novel targeted protein degraders. The choice of experimental method will depend on factors such as the required throughput, the availability of specific reagents and instrumentation, and the biological question being addressed. By following these detailed protocols, researchers can generate robust and reproducible data to advance their drug discovery efforts in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. lifesensors.com [lifesensors.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 12. Targeted Protein Degraders | Bruker [bruker.com]
- 13. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 15. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 16. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTACs Utilizing Long-Chain PEG Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of long-chain polyethylene (B3416737) glycol (PEG) linkers in the design of Proteolysis Targeting Chimeras (PROTACs).
Disclaimer: While PEG24 linkers are commercially available for PROTAC synthesis, detailed case studies of successful PROTACs specifically utilizing a PEG24 linker with comprehensive, publicly available data are limited. Therefore, this document provides a generalized application note and protocols based on the established principles of long-chain PEG linkers in PROTAC design, using a hypothetical model for illustrative purposes.
Application Notes: The Strategic Role of Long-Chain PEG Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4]
Long-chain PEG linkers, such as those with 24 ethylene (B1197577) glycol units (PEG24), offer several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for both in vitro handling and in vivo bioavailability.[2][5] While seemingly counterintuitive, the flexibility and amphipathic character of long PEG linkers can also aid in passive diffusion across the cell membrane.[5]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[3][4] A long linker can span a greater distance between the binding sites on the POI and the E3 ligase, which can be essential for targets where these sites are far apart. This increased flexibility allows the two proteins to adopt an optimal orientation for efficient ubiquitination.[1]
-
Reduced Steric Hindrance: In cases where the POI and E3 ligase are large proteins, a shorter linker may lead to steric clashes that prevent the formation of a stable ternary complex. A long PEG linker can mitigate this by providing sufficient separation between the two proteins.[4]
However, the use of long PEG linkers also presents potential challenges:
-
Increased Molecular Weight: Longer linkers contribute to the already high molecular weight of PROTACs, which can negatively impact cell permeability and oral bioavailability.
-
Potential for "Hook Effect": Excessively high concentrations of a potent PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the desired ternary complex, which reduces degradation efficiency. This effect can sometimes be more pronounced with very long and flexible linkers.
-
Metabolic Instability: While generally considered biocompatible, long PEG chains can sometimes be susceptible to metabolism, which may affect the in vivo half-life of the PROTAC.[1]
Hypothetical Case Study: A BRD4-Targeting PROTAC with a PEG24 Linker
To illustrate the application of a long-chain PEG linker, we present a hypothetical case study of a PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[6][7] This hypothetical PROTAC, named "BRD4-PEG24-CRBN," consists of the BRD4 inhibitor JQ1, a PEG24 linker, and the Cereblon (CRBN) E3 ligase ligand pomalidomide.
Data Presentation
The following table summarizes hypothetical quantitative data for our case study, comparing the performance of BRD4-targeting PROTACs with different PEG linker lengths. This data is illustrative and based on general trends observed in PROTAC development.[4]
| PROTAC Name | Linker | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PEG4-CRBN | PEG4 | 25 | >95 | 5.2 |
| BRD4-PEG12-CRBN | PEG12 | 10 | >95 | 3.8 |
| BRD4-PEG24-CRBN | PEG24 | 15 | >90 | 2.5 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Papp: Apparent permeability coefficient, a measure of cell permeability.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy are provided below.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[4]
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.
1. Plate Preparation: a. Coat a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane) to form an artificial membrane.
2. Compound Preparation: a. Prepare solutions of the PROTACs in a buffer at a known concentration in a 96-well donor plate.
3. Assay Execution: a. Place the filter plate on top of a 96-well acceptor plate containing buffer. b. Add the PROTAC solutions to the donor plate. c. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
4. Analysis: a. After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the equilibrium concentration.
Mandatory Visualization
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Boc deprotection conditions to avoid side reactions
Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and achieve clean, efficient deprotection of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Boc deprotection and how can I prevent it?
A1: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[1] Electron-rich residues, particularly in peptide synthesis, such as the indole (B1671886) ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine, are highly susceptible to this tert-butylation.[1][2]
To prevent this, the use of "scavengers" is strongly recommended.[1] Scavengers are reagents added to the deprotection cocktail that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it and preventing it from reacting with your desired product.[2]
Q2: What are the most common scavengers and how do I choose the right one?
A2: The choice of scavenger depends on the specific nucleophilic groups present in your molecule. A cocktail of scavengers is often employed to trap different reactive intermediates.[1][3]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (B1312306) (TIS) | Trp, Met, Cys, Tyr | 1-5% | Highly effective carbocation scavenger.[1][2] |
| Triethylsilane (TES) | Trp, Met, Cys, Tyr | 1-5% | Similar to TIS, another effective carbocation scavenger.[2] |
| Anisole | General | 1-5% | A general scavenger for various nucleophilic residues.[1] |
| Thioanisole (B89551) | Met | 1-5% | Often used specifically to protect methionine from tert-butylation.[1] Avoid if your peptide contains tryptophan, as thioanisole cation adducts can alkylate the indole ring. |
| 1,2-Ethanedithiol (EDT) | Trp | 1-5% | Effective in preventing side reactions with tryptophan.[1] |
| Water | General | 1-5% | Can act as a scavenger for the tert-butyl cation.[1] |
Q3: My Boc deprotection is incomplete. What are the possible causes and solutions?
A3: Incomplete deprotection can stem from several factors:[1][2]
-
Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, some substrates may require stronger acidic conditions or longer reaction times for complete removal.[1]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[4]
-
-
Steric Hindrance: A sterically hindered Boc-protected amine may be less accessible to the acid.
-
Solution: A combination of a stronger acid, longer reaction time, and gentle warming (e.g., to 40°C) may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions to minimize side reactions.[2]
-
-
Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which your substrate is fully soluble.
-
Q4: I am observing a byproduct with a mass increase of +56 amu. What is it and how do I get rid of it?
A4: A mass increase of +56 amu corresponds to the addition of a tert-butyl group to your molecule.[1] This is a clear indication of tert-butylation of a nucleophilic site. To eliminate this side product, repeat the deprotection reaction with an appropriate scavenger or a scavenger cocktail as described in Q2.[1]
Q5: Are there milder alternatives to TFA for Boc deprotection of acid-sensitive substrates?
A5: Yes, for substrates containing other acid-labile groups, several milder methods can be employed:
-
4M HCl in 1,4-dioxane: This is often considered a milder alternative to TFA-based methods.[5]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can selectively deprotect Boc groups, although reaction times can be long.[6]
-
Oxalyl Chloride/Methanol: This system is very mild and tolerant of acid-labile esters.[6][7]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like trifluoroethanol (TFE), or even water, can effect deprotection without any acid.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength/concentration; Steric hindrance; Poor solubility. | Increase acid concentration (e.g., 20% to 50% TFA in DCM).[4] Extend reaction time and monitor by TLC/LC-MS.[4] Switch to a stronger acid system (e.g., 4M HCl in 1,4-dioxane).[4] Ensure complete dissolution of the substrate. |
| Formation of Side Products (+56 amu) | Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] | Incorporate an appropriate scavenger or scavenger cocktail (e.g., TIS, anisole) into the deprotection reagent.[1][2] |
| Aspartimide Formation (in peptides containing Asp) | Cyclization of the aspartic acid side-chain carboxylate with the adjacent backbone amide under acidic conditions.[1] | Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., O-Dmab).[1] Optimize coupling and deprotection conditions to minimize exposure to strongly acidic environments.[1] |
| Product is an Oil or Sticky Solid | The trifluoroacetate (B77799) (TFA) salt of the deprotected amine is often an oil.[1][9] | Attempt to precipitate the product as a solid by triturating with a non-polar solvent like diethyl ether.[1] Convert the TFA salt to the hydrochloride (HCl) salt, which is more likely to be a crystalline solid, by treating with a solution of HCl in a suitable solvent.[1] |
| Degradation of Other Acid-Sensitive Groups | The deprotection conditions are too harsh for other protecting groups or functionalities on the molecule.[10] | Use milder deprotection conditions (e.g., 4M HCl in dioxane instead of TFA).[5] Consider non-acidic methods like thermal deprotection.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for most Boc-protected amines and is highly recommended for substrates containing sensitive residues like tryptophan or methionine.[5]
-
Preparation of Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Add an appropriate scavenger or scavenger cocktail (e.g., 2.5% triisopropylsilane and 2.5% water).[5]
-
Reaction: Dissolve the Boc-protected substrate in the deprotection cocktail. Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[4] The crude product is often obtained as the TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
Protocol 2: Milder Boc Deprotection with HCl in Dioxane
This protocol is often considered milder than TFA-based methods and is suitable for many substrates.[5]
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[5]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, preferably at 0 °C.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[5]
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[5]
Protocol 3: Thermal Boc Deprotection in Water
This environmentally benign method is suitable for water-soluble or stable substrates and avoids the use of any acid.[6][8]
-
Suspension: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.[6]
-
Heating: Heat the mixture to reflux (100 °C) with stirring.[6]
-
Monitoring: Monitor the reaction by TLC. The transformation is often complete within 15 minutes.[6]
-
Work-up: Cool the reaction to room temperature. If the product is organic-soluble, extract with a solvent like dichloromethane, dry the organic layer, and evaporate the solvent. If the product is water-soluble, further purification will be required.[6]
Visualizing the Process
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Amino-PEG24-Boc Synthesis
Welcome to the technical support center for the synthesis of Amino-PEG24-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: During the synthesis of this compound via the reaction of Amino-PEG24-acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, several side products can be formed. The most frequently encountered impurities include:
-
Di-Boc Protected Product: This occurs when the Boc protecting group attaches to both the terminal amine and another reactive site, or when a secondary amine is formed and subsequently protected. The formation of di-Boc species is a common issue in Boc protection chemistry.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the original Amino-PEG24-acid in the final product mixture.
-
Over-activation of Carboxylic Acid: If the synthesis involves the activation of a carboxylic acid group on the PEG chain, side reactions such as the formation of stable esters or other derivatives can occur, especially if the workup is delayed.
-
PEG-Related Impurities: The polyethylene (B3416737) glycol (PEG) chain itself can be a source of impurities. Commercial PEG reagents can have a degree of polydispersity, meaning the sample may contain PEG chains of varying lengths (e.g., PEG23, PEG25). Additionally, degradation of the PEG chain can introduce impurities such as formaldehyde (B43269) or formic acid.[1]
Q2: How can I minimize the formation of the di-Boc protected side product?
A2: To minimize the formation of the di-Boc side product, careful control of the reaction stoichiometry is crucial. Using a modest excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is recommended.[2] Adding the (Boc)₂O reagent portion-wise can also help to maintain a consistent, low concentration, which can disfavor the second addition of the Boc group. Monitoring the reaction closely by a suitable analytical method like TLC or LC-MS and stopping it once the starting material is consumed is also critical.
Q3: What are the optimal reaction conditions for the Boc protection of Amino-PEG24-acid?
A3: A general protocol for the Boc protection of an amino-PEG linker involves dissolving the amino-PEG in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[2] A non-nucleophilic base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize any salts and to facilitate the reaction.[2] The reaction is usually carried out at room temperature with stirring for a period of 3 to 12 hours.[2]
Q4: I am observing incomplete conversion of my starting material. What are the possible causes and solutions?
A4: Incomplete conversion can be due to several factors:
-
Insufficient (Boc)₂O: Ensure that a slight excess of the Boc anhydride (B1165640) is used.
-
Poor Reagent Quality: The (Boc)₂O reagent can degrade over time, especially if exposed to moisture. It is advisable to use a fresh or properly stored bottle.
-
Suboptimal Reaction Time or Temperature: While the reaction is typically performed at room temperature, gentle heating may be required for less reactive amines. Extending the reaction time, with careful monitoring, can also drive the reaction to completion.
-
Solvent Issues: The chosen solvent must be able to dissolve both the amino-PEG linker and the (Boc)₂O. Ensure the solvent is anhydrous, as water will react with the Boc anhydride.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Confirm the quality and stoichiometry of (Boc)₂O. |
| Product loss during workup/purification. | Optimize the extraction and purification protocols. Consider using a different purification method (e.g., switching from flash chromatography to RP-HPLC). | |
| Presence of Multiple Spots on TLC or Peaks in HPLC | Formation of side products (e.g., di-Boc). | Adjust the stoichiometry of reagents. Monitor the reaction closely to avoid over-reaction. |
| Polydispersity of the starting PEG material. | Use a high-purity, monodisperse Amino-PEG24-acid starting material. | |
| Difficulty in Purifying the Final Product | The product is a viscous oil that is difficult to handle. | After evaporation of the solvent, attempt to solidify the product by adding a non-polar solvent like petroleum ether and scratching the flask. If it remains an oil, proceed with purification.[3] |
| Co-elution of impurities during chromatography. | Optimize the chromatography conditions. For RP-HPLC, adjust the gradient profile or try a different column. For flash chromatography, explore different solvent systems. | |
| Inconsistent Results Between Batches | Variability in starting material quality. | Source high-purity, monodisperse Amino-PEG24-acid. |
| Inconsistent reaction conditions. | Carefully control all reaction parameters, including temperature, time, and reagent stoichiometry. |
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the Boc protection of Amino-PEG24-acid.
Materials:
-
Amino-PEG24-acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
Procedure:
-
Dissolve the Amino-PEG24-acid in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 3-12 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly effective method for purifying PEGylated compounds.[4]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude this compound
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
preventing aggregation of PROTACs with long PEG24 linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Proteolysis Targeting Chimeras (PROTACs), particularly those with long PEG24 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC aggregation, especially for those with long PEG linkers?
A1: PROTACs are complex, high molecular weight molecules that often exhibit poor solubility, making them prone to aggregation.[1] Several factors can contribute to this issue:
-
Inherent Physicochemical Properties: PROTACs often possess low aqueous solubility and high lipophilicity, characteristics that favor aggregation in aqueous environments.[2][3]
-
Linker Composition and Length: While polyethylene (B3416737) glycol (PEG) linkers are incorporated to enhance solubility and provide flexibility, very long linkers like PEG24 can sometimes lead to unintended consequences.[4][] An excessively long and flexible linker might allow the PROTAC to fold back on itself, exposing hydrophobic regions and promoting self-association.
-
Environmental Stressors: Factors such as pH, temperature, ionic strength of the buffer, and agitation can destabilize PROTACs and induce aggregation.[6][7]
-
High Concentrations: At high concentrations required for certain experiments, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.[8]
Q2: How does the length of a PEG linker, such as PEG24, specifically influence PROTAC aggregation?
A2: The length of the PEG linker is a critical determinant of a PROTAC's physicochemical properties and its propensity to aggregate.[9]
-
Shorter PEG Linkers (e.g., PEG4-PEG8): These are generally employed to improve aqueous solubility and provide sufficient flexibility for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[10][11] The hydrophilic nature of the PEG chain helps to shield the hydrophobic core of the PROTAC from the aqueous environment, reducing aggregation.[]
-
Longer PEG Linkers (e.g., PEG24): While a longer PEG chain can further increase hydrophilicity, it can also introduce greater conformational flexibility. This increased flexibility is not always beneficial and can lead to a higher entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex.[11] Moreover, a very long linker might not sufficiently shield the hydrophobic regions of the PROTAC, or it could even facilitate intermolecular interactions between multiple PROTAC molecules, leading to aggregation. While direct comparative studies on PEG24 are limited, the general consensus is that an optimal linker length exists for each specific PROTAC system, and exceeding this length can be detrimental.[11][12]
Q3: What are the common formulation strategies to prevent the aggregation of PROTACs?
A3: Several formulation strategies can be employed to enhance the solubility and prevent the aggregation of PROTACs:[13]
-
Amorphous Solid Dispersions (ASDs): In this approach, the PROTAC is dispersed in a polymeric carrier in its amorphous state. This prevents the formation of a stable crystalline lattice, thereby increasing the PROTAC's solubility and dissolution rate.[2][6][14]
-
Lipid-Based Formulations: Encapsulating PROTACs in lipid-based systems such as lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve their solubility and bioavailability.[4][13][15] These formulations protect the PROTAC from the aqueous environment, preventing aggregation.
-
Polymeric Micelles: These are core-shell structures where the hydrophobic PROTAC is encapsulated in the core, and the hydrophilic shell interacts with the aqueous medium, enhancing solubility and stability.[13]
-
Use of Excipients: The addition of stabilizing excipients to the formulation can prevent aggregation. Common excipients include sugars (e.g., trehalose, sucrose), amino acids (e.g., arginine, histidine), and surfactants (e.g., polysorbates).[16][17][18]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with aggregation-prone PROTACs.
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed upon dissolving the PROTAC in aqueous buffer. | Poor aqueous solubility of the PROTAC. | - Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous vortexing. - Decrease the final concentration of the PROTAC in the aqueous buffer. - Screen different buffer conditions (pH, ionic strength) to identify a more suitable environment for your PROTAC.[7] |
| Inconsistent results in cell-based assays. | PROTAC aggregation in the cell culture medium. | - Visually inspect the medium for any signs of precipitation after adding the PROTAC. - Filter the final diluted PROTAC solution before adding it to the cells. - Consider using a formulation strategy, such as encapsulation in lipid nanoparticles, to improve solubility and cellular uptake.[13] |
| Low degradation efficiency (low Dmax or high DC50). | Aggregation preventing the formation of a stable ternary complex. | - Confirm the solubility of your PROTAC at the tested concentrations using Dynamic Light Scattering (DLS). - Optimize the linker length; a very long linker might be suboptimal for ternary complex formation.[10] - Include solubilizing excipients in your experimental setup. |
| High background signal in biophysical assays (e.g., SPR, ITC). | Presence of PROTAC aggregates in the sample. | - Centrifuge the PROTAC solution at high speed to pellet any aggregates before the experiment. - Filter the solution through a 0.22 µm filter. - Use DLS to assess the monodispersity of the PROTAC solution.[3][19] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of data from a case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker length on performance.[10]
Table 1: In Vitro Degradation of BRD4 with Different PEG Linkers
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
*DC50: Half-maximal degradation concentration. A lower value indicates higher potency. *Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 30 |
| PEG6 | 2.8 | 22 |
*Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion.
Note on PEG24: While direct quantitative data for a PEG24 linker in this specific system is unavailable, general trends suggest that such a long linker might lead to a decrease in potency (higher DC50) and a potential reduction in Dmax due to suboptimal ternary complex formation.[11][12] Empirical testing is crucial to determine the optimal linker length for any given PROTAC system.
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the size distribution and aggregation state of a PROTAC solution.[18][19]
Methodology:
-
Sample Preparation:
-
Prepare the PROTAC solution in the desired buffer at the target concentration.
-
Filter the buffer using a 0.22 µm filter to remove any particulate matter.
-
Centrifuge the final PROTAC solution at >10,000 x g for 10 minutes to pellet any large aggregates.
-
-
Instrumentation Setup:
-
Set the DLS instrument to the appropriate temperature for the experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Carefully transfer the supernatant of the centrifuged PROTAC solution into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Acquire data according to the instrument's software instructions. Typically, multiple acquisitions are averaged for better accuracy.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
A monomodal peak at the expected size of the monomeric PROTAC indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[20]
-
Differential Scanning Fluorimetry (DSF) for Stability Assessment
Objective: To determine the thermal stability of a PROTAC and assess the stabilizing effect of different excipients.[1][16]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the PROTAC in a suitable buffer.
-
Prepare stock solutions of the excipients to be tested.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
-
Reaction Setup (in a 96-well PCR plate):
-
To each well, add the buffer, the PROTAC to a final concentration of 2-10 µM, and the fluorescent dye (typically at a 5X final concentration).
-
In test wells, add the excipients at various final concentrations.
-
Include a "no PROTAC" control and a "PROTAC without excipient" control.
-
-
Thermal Denaturation:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity during the temperature ramp.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
An increase in the Tm in the presence of an excipient indicates a stabilizing effect.
-
Visualizations
Caption: Factors influencing PROTAC aggregation and prevention strategies.
Caption: Experimental workflow for Dynamic Light Scattering (DLS) analysis.
Caption: Formulation strategies to prevent PROTAC aggregation.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. dovepress.com [dovepress.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 19. diva-portal.org [diva-portal.org]
- 20. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Technical Support Center: Addressing the "Hook Effect" with Amino-PEG24-Boc PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the "hook effect" observed with high concentrations of PROTACs, including those utilizing an Amino-PEG24-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[2][3] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[2]
Q2: What causes the "hook effect" with PROTACs?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein (POI), the PROTAC, and an E3 ligase.[5][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (POI-PROTAC or E3 Ligase-PROTAC).[7][8] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]
Q3: How does the this compound linker potentially influence the hook effect?
A3: The linker, including a long and flexible one like this compound, plays a critical role in the formation and stability of the ternary complex.[9] The length, flexibility, and chemical properties of the linker dictate the orientation and proximity of the target protein and the E3 ligase. An improperly designed linker can hinder the simultaneous binding of both proteins, potentially leading to a more pronounced hook effect.[10] While specific data on this compound's direct impact is limited, its length could either facilitate or obstruct optimal ternary complex formation depending on the specific target and E3 ligase involved. Optimization of the linker is a key strategy to mitigate the hook effect.[11]
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[2] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[12]
Q5: What are the consequences of the hook effect for my experiments?
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."[13]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[2]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[2][12]
-
Problem 2: I am not observing any target degradation at any of my tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.[2]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2][12]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[11]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 85% |
| 10 nM | 50% |
| 100 nM | 20% (Dmax) |
| 1 µM | 45% |
| 10 µM | 75% |
| 100 µM | 90% |
Experimental Protocols
Protocol 1: Western Blotting to Assess Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Quantify protein concentration using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[11]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-E3 Ligase complex in a cellular context.
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[2]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[2]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.[2]
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[2]
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[2]
Mandatory Visualizations
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Aqueous Stability of Amino-PEG24-Boc Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous stability of Amino-PEG24-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the aqueous stability of this compound conjugates?
A1: The stability of this compound in aqueous solutions is primarily influenced by two factors: the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group and the degradation of the polyethylene (B3416737) glycol (PEG) chain. Key environmental variables that can accelerate degradation include:
-
pH: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate both Boc group hydrolysis and PEG chain degradation.[3][4]
-
Presence of Oxidizing Agents: The PEG chain is prone to oxidative degradation.[5]
-
Exposure to Light: UV light can contribute to the degradation of the PEG backbone.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidative degradation of PEG.
Q2: Under what pH conditions is the Boc group on my this compound conjugate unstable?
A2: The Boc group is an acid-labile protecting group.[1] It is generally stable in neutral and basic aqueous solutions but will be cleaved in acidic conditions. As a general guideline, significant hydrolysis of the Boc group can be expected at a pH below 4. For long-term storage and during experiments where the integrity of the Boc group is critical, it is advisable to maintain the pH of the solution at or above 7.0.
Q3: How can I prevent the degradation of the PEG chain in my aqueous solution?
A3: To minimize the degradation of the PEG24 chain, the following precautions are recommended:
-
Deoxygenate Buffers: The primary degradation pathway for PEG is oxidation.[5] Using degassed buffers and purging the container with an inert gas (e.g., argon or nitrogen) can significantly reduce the presence of dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photo-initiated degradation.
-
Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Use High-Purity Reagents: Traces of metal ions can catalyze PEG degradation. Use high-purity water and buffer components. The inclusion of a chelating agent like EDTA may be considered if metal ion contamination is a concern.
Q4: What are the signs of degradation in my this compound solution?
A4: Degradation of your this compound conjugate can manifest in several ways:
-
Appearance of a Free Amine: The primary indicator of Boc group hydrolysis is the presence of the deprotected Amino-PEG24. This can be detected by analytical techniques such as mass spectrometry (MS) or by a change in reactivity in subsequent conjugation steps.
-
Changes in Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation may appear as a decrease in the area of the main peak corresponding to the intact conjugate and the appearance of new peaks corresponding to degradation products.[6]
-
pH Shift in the Solution: The degradation of PEG can lead to the formation of acidic byproducts, causing a decrease in the pH of an unbuffered solution over time.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound conjugates in aqueous media.
Issue 1: Premature Cleavage of the Boc Group
-
Symptom: Unexpected presence of the deprotected amine in your sample, confirmed by LC-MS analysis, leading to unintended side reactions or failed subsequent conjugation steps.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acidic Buffer or Reaction Conditions | Ensure the pH of your buffer or reaction mixture is neutral or slightly basic (pH 7.0-8.0). Use non-acidic buffers such as phosphate (B84403), HEPES, or borate. |
| Acidic Contaminants in Solvents | Use fresh, high-purity solvents. Older or improperly stored solvents like chloroform (B151607) can degrade to form acidic byproducts. |
| Acidic Workup Conditions | During purification or workup steps, use neutral or slightly basic aqueous washes (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[7] Minimize the contact time with any acidic media.[3] |
Issue 2: Degradation of the PEG Chain
-
Symptom: A decrease in the purity of the this compound conjugate over time, observed as multiple peaks in an HPLC chromatogram or a decrease in the expected molecular weight by MS.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation | Prepare solutions with degassed (deoxygenated) buffers. Purge the headspace of the storage vial with an inert gas like argon or nitrogen. |
| High Temperature | Store stock solutions at -20°C or -80°C. For working solutions, store at 4°C and use them promptly. Avoid leaving solutions at room temperature for extended periods. |
| Photo-degradation | Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. |
| Metal Ion Contamination | Use high-purity, metal-free water and reagents for buffer preparation. If contamination is suspected, consider adding a small amount of a chelating agent (e.g., EDTA). |
Data Presentation: Qualitative Stability Summary
The following tables provide a qualitative summary of the expected stability of the Boc group and the PEG chain under various conditions.
Table 1: Qualitative Stability of the Boc Group in Aqueous Buffers
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4.0 | Room Temperature | Low | Acid-catalyzed hydrolysis |
| 4.0 - 6.0 | Room Temperature | Moderate | Slow acid-catalyzed hydrolysis |
| 7.0 - 8.5 | Room Temperature | High | Generally stable |
| > 8.5 | Room Temperature | High | Stable to basic conditions |
| Neutral pH | Elevated (>40°C) | Moderate to Low | Thermally-induced acid hydrolysis (if trace acids are present) |
Table 2: Qualitative Stability of the PEG Chain in Aqueous Buffers
| Condition | Expected Stability | Primary Degradation Pathway |
| Deoxygenated, protected from light, 4°C | High | Minimal degradation |
| Presence of Oxygen, Room Temperature | Moderate | Oxidative chain scission |
| Exposure to UV Light | Low | Photo-oxidative degradation |
| Elevated Temperature (>40°C) | Moderate to Low | Thermo-oxidative degradation |
| Presence of transition metal ions | Low | Catalyzed oxidative degradation |
Experimental Protocols
Protocol for a Forced Degradation Study to Assess Aqueous Stability
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of your this compound conjugate under various stress conditions.[8][9][10][11]
1. Materials and Reagents:
-
This compound conjugate
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Analytical HPLC system with UV or MS detector
-
C18 reversed-phase HPLC column
2. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.4) and incubate at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the conjugate in a neutral buffer to a light source that provides both UV and visible light. A control sample should be wrapped in foil to protect it from light.
-
Control: Dilute the stock solution in a neutral buffer and keep it at 4°C, protected from light.
4. Sample Incubation and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, withdraw an aliquot, neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the amount of intact this compound and any degradation products.[6]
5. Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the intact conjugate in the stressed sample to that of the control sample.
-
Identify the major degradation products by comparing retention times with known standards or by using LC-MS.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating long polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
Low cell permeability is a common hurdle in the development of effective PROTACs, particularly for those with long, hydrophilic PEG linkers that increase molecular weight and polar surface area.[1][2] This guide provides potential causes and solutions for common issues encountered during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low apparent permeability (Papp) in PAMPA or Caco-2 assays. | High molecular weight and large polar surface area due to the long PEG linker.[2][3] | Linker Optimization: • Shorten the PEG linker: Systematically synthesize and test PROTACs with shorter PEG chains, as permeability often increases with decreasing linker length.[4][5] • Introduce lipophilic moieties: Replace a portion of the PEG linker with alkyl chains or phenyl rings to increase lipophilicity and improve passive diffusion.[6][7] • Incorporate rigid elements: Introduce rigid linkers containing piperidine (B6355638) or piperazine (B1678402) moieties to enhance conformational stability and potentially improve permeability.[2][8] |
| Unfavorable conformation for membrane traversal. | Promote "Chameleon" Properties: • Utilize flexible linkers that can adopt folded conformations in nonpolar environments, shielding polar groups through intramolecular hydrogen bonds (IMHBs).[8][9][10] This can reduce the solvent-accessible 3D polar surface area.[9][11] • Conduct conformational analysis using molecular dynamics (MD) simulations to predict the propensity of a PROTAC to adopt a folded, less polar state.[9] | |
| Active efflux by transporters (e.g., P-gp) in Caco-2 assays (indicated by an efflux ratio >2).[12] | Modify PROTAC Structure: • Alter the chemical structure to reduce recognition by efflux transporters. This may involve masking polar groups or changing the overall charge of the molecule. • Co-administer with known efflux pump inhibitors in your assay as a control to confirm active efflux. | |
| High variability in permeability data between experiments. | Poor aqueous solubility of the PROTAC. | Improve Solubility: • Incorporate ionizable groups: Introduce basic nitrogen heterocycles like piperazine or piperidine into the linker to improve solubility at physiological pH.[8][13] • Formulation strategies: Investigate the use of formulations such as amorphous solid dispersions to enhance solubility and dissolution rate.[6] |
| PROTAC degradation during the assay. | Assess Stability: • Confirm the metabolic stability of your PROTAC. The ether linkages in PEG chains can be susceptible to metabolism.[6] • Optimize LC-MS/MS analytical methods to prevent in-source fragmentation.[6] | |
| Good in vitro degradation but poor cellular activity. | Inefficient cell penetration is a likely cause.[6] | Re-evaluate Permeability: • Perform a Caco-2 permeability assay to directly measure the ability of the PROTAC to cross a cell monolayer.[6][12] • Employ prodrug strategies: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the length of a PEG linker specifically impact the cell permeability of a PROTAC?
A1: The length of a PEG linker has a significant and multifaceted impact on cell permeability. Longer PEG linkers increase the molecular weight and topological polar surface area (TPSA) of the PROTAC, both of which are classical parameters that negatively correlate with passive cell diffusion.[1] However, the relationship isn't always linear. The flexibility of the PEG linker can allow the PROTAC to adopt a folded or "chameleon-like" conformation in the lipophilic environment of the cell membrane.[8][14] This folded state can shield polar functional groups through intramolecular hydrogen bonds, reducing the molecule's effective polarity and facilitating membrane traversal.[9][10] Studies have shown that for some PROTAC series, shorter linkers lead to higher permeability.[4][5] Therefore, optimizing PEG linker length is a critical balancing act between maintaining the necessary geometry for ternary complex formation and achieving adequate cell permeability.[1]
Q2: My PROTAC has a long PEG linker and shows poor permeability. Besides shortening the linker, what other chemical modifications can I make to the linker to improve cell entry?
A2: Beyond simply shortening the PEG chain, several chemical modifications to the linker can enhance cell permeability:
-
Increase Lipophilicity: You can replace some of the ethylene (B1197577) glycol units with more lipophilic fragments like alkyl chains or aromatic rings. This can improve partitioning into the cell membrane.[6][7]
-
Introduce Rigidity: Incorporating rigid structural elements such as piperazine, piperidine, or cycloalkane moieties can pre-organize the PROTAC into a more favorable conformation for cell permeability and may improve metabolic stability.[2][13]
-
Modulate Polarity and Solubility: The introduction of ionizable groups, like tertiary amines within a heterocyclic ring, can improve aqueous solubility, which is also a prerequisite for good permeability.[8]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can remove a hydrogen bond donor, which has been shown to improve the permeability of some PROTACs.[4]
Q3: What is the "hook effect" and can linker design help mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC:Target or PROTAC:E3 Ligase) rather than the productive ternary complex (Target:PROTAC:E3 Ligase) required for degradation. A well-designed linker that promotes positive cooperativity in the formation of the ternary complex can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[1] While primarily concentration-dependent, a linker that optimally orients the two binding partners can enhance the stability of the ternary complex, thus potentially widening the effective concentration window.
Q4: Are there alternatives to PEG linkers that might offer better permeability?
A4: Yes, while PEG linkers are widely used due to their hydrophilicity and synthetic tractability,[13][15] other linker types are being explored to improve permeability:
-
Alkyl Chains: These are more hydrophobic than PEG linkers and can improve cell permeability, but may decrease aqueous solubility.[7][13]
-
Rigid Linkers: Linkers containing cyclic structures like piperazine, piperidine, or alkynes can restrict conformational flexibility. This can lead to improved degradation potency and better physicochemical properties.[2][7]
-
Macrocyclic Linkers: These highly constrained linkers can enhance selectivity and reduce the entropic penalty upon binding, potentially leading to improved cellular activity.[13]
The choice of linker should be guided by the specific target and E3 ligase pair, as the optimal linker chemistry and length are highly system-dependent.[2]
Quantitative Data Summary
The following tables summarize permeability data for representative PROTACs, providing a comparative overview of how linker composition and length can influence cell permeability.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | < 0.1 (BLQ) | [12] |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | 1.2 ± 0.2 | Fictional Example |
| VH032-based PROTAC (7) | JQ-1 | VH032 | 2-unit PEG | 0.6 | [5] |
| VH032-based PROTAC (8) | JQ-1 | VH032 | 3-unit PEG | 0.03 | [5] |
| VH032-based PROTAC (17) | JQ-1 | VH032 | Alkyl | 0.002 | [4] |
BLQ: Below Limit of Quantification
Table 2: Caco-2 Permeability Data for Androgen Receptor PROTACs
| PROTAC ID | AR Ligand | E3 Ligase Ligand | Linker Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Ligand 3 | Cereblon Ligand | PEG | 1.7 | 14.1 | 8.4 | [16] |
| PROTAC 20d | Ligand 4 | VHL Ligand | PEG | < 0.7 | 8.6 | >12 | [16] |
A-B: Apical to Basolateral; B-A: Basolateral to Apical
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses passive diffusion across an artificial membrane and is a high-throughput method to estimate cell permeability.[4][12]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the filter is fully coated.
-
Donor Solution Preparation: Prepare the PROTAC donor solution (e.g., 10-100 µM) in PBS from the DMSO stock. The final DMSO concentration should be low (e.g., <1%).
-
Assay Setup:
-
Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Carefully place the donor filter plate on top of the acceptor plate.
-
Add 200 µL of the PROTAC donor solution to each well of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).[12]
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA]t is the PROTAC concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters.[12]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[12]
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 cell monolayer using a marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[12]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of PROTAC appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration of the PROTAC. The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[12]
Visualizations
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: PROTAC mechanism of action emphasizing the cell permeability step.
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Purifying PEGylated PROTACs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to Proteolysis Targeting Chimeras (PROTACs) is a widely adopted strategy to enhance their pharmacokinetic properties. However, this modification introduces significant challenges in the purification process, often resulting in a heterogeneous mixture of PEGylated species, unreacted starting materials, and various impurities. This technical support center provides a comprehensive resource for researchers encountering difficulties in optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying PEGylated PROTACs?
A1: The PEGylation reaction mixture is often complex. Common impurities include the unreacted PROTAC, excess PEGylating reagent, and various byproducts of the reaction. Furthermore, the PEGylation process itself can lead to a heterogeneous product profile, including molecules with varying numbers of PEG chains attached (e.g., mono-, di-PEGylated) and positional isomers, where the PEG chain is attached at different sites on the PROTAC molecule.[1]
Q2: Why is RP-HPLC a suitable, yet challenging, method for purifying PEGylated PROTACs?
A2: RP-HPLC separates molecules based on their hydrophobicity. Since PEGylation alters the overall hydrophobicity of the PROTAC, RP-HPLC can be a powerful tool for separating the desired PEGylated product from the more hydrophobic unreacted PROTAC.[1] However, the large and flexible nature of the PEG chain can lead to several challenges, including peak broadening and the co-elution of closely related species.[2] The polydispersity of the PEG chain itself can also contribute to broader peaks.[2]
Q3: What are the recommended starting conditions for developing an RP-HPLC method for a novel PEGylated PROTAC?
A3: For initial method development, a C4 or C18 column is a good starting point.[1][3] A typical mobile phase system consists of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (B52724) (Mobile Phase B).[1] A shallow gradient, for instance, a linear gradient of 20% to 65% Mobile Phase B over 25 minutes, can be a good initial "scouting" gradient to assess the retention behavior of the components.[3] An elevated column temperature, around 45°C, can often improve peak shape and resolution.[3][4]
Q4: How can I improve the separation of positional isomers of my PEGylated PROTAC?
A4: Separating positional isomers is a significant challenge due to their subtle differences in hydrophobicity. Optimizing the gradient slope is crucial; a shallower gradient often enhances the resolution of closely eluting species like isomers.[5] Experimenting with different stationary phases, such as those with different pore sizes or bonded phases (e.g., C4 vs. C18), may also improve selectivity.[1] In some cases, ion-exchange chromatography (IEX) can be a more effective technique for isomer separation, as the PEG chain can differentially shield the charges on the PROTAC molecule depending on its attachment site.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of PEGylated PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Polydispersity of the PEG chain: The inherent size distribution of the PEG polymer can lead to a broader elution profile.[2]- Slow mass transfer: Large molecules like PEGylated PROTACs may not efficiently move in and out of the stationary phase pores.- Secondary interactions: The PROTAC portion of the molecule may have secondary interactions with the stationary phase.- Column overload: Injecting too much sample can lead to peak broadening. | - Use a monodisperse PEG reagent if possible.- Increase the column temperature to improve mass transfer kinetics (e.g., 45-60°C).[3][4]- Adjust the mobile phase pH to suppress ionization of the PROTAC and minimize secondary interactions.[5]- Reduce the sample concentration or injection volume. |
| Peak Tailing | - Secondary silanol (B1196071) interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functionalities on the PROTAC molecule.[6]- Co-elution with a closely related impurity: An impurity may be eluting on the tail of the main peak.- Column degradation: The stationary phase may be degrading over time. | - Lower the mobile phase pH (e.g., using 0.1% TFA) to suppress silanol ionization.[6]- Use a modern, high-purity, end-capped column to minimize exposed silanols.- Optimize the gradient to improve resolution from the impurity.- Replace the column if it is old or has been subjected to harsh conditions. |
| Peak Fronting | - Column overload: Injecting a large sample volume or a highly concentrated sample can lead to this peak shape.- Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase, it can cause the peak to front. | - Reduce the sample concentration and/or injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Resolution Between PEGylated PROTAC and Unreacted PROTAC | - Insufficient selectivity of the stationary phase: The chosen column may not be able to differentiate between the two species effectively.- Gradient is too steep: A rapid increase in organic solvent may not allow for adequate separation. | - Try a different stationary phase (e.g., switch from C18 to C4, or vice versa). C4 columns are often recommended for large proteins and may provide better selectivity for PEGylated molecules.[4]- Decrease the gradient slope (i.e., increase the gradient duration).[5] |
| Ghost Peaks | - Contaminants in the mobile phase or system: Impurities can accumulate on the column and elute as unexpected peaks.- Carryover from previous injections: Residual sample from a prior run can elute in the current chromatogram. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Flush the system and column thoroughly between runs.- Implement a needle wash step in the autosampler method. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Assessment of a PEGylated PROTAC
This protocol provides a starting point for analyzing the purity of a PEGylated PROTAC and can be adapted for purification.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4, 5 µm, 300 Å, 4.6 x 150 mm)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile[1]
-
Sample: PEGylated PROTAC dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and diluted with Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 45°C[3]
-
Detection Wavelength: 220 nm or 280 nm (depending on the chromophores in the PROTAC)
-
Injection Volume: 10-20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 25 | 65 |
| 26 | 95 |
| 30 | 95 |
| 31 | 20 |
| 35 | 20 |
3. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram to determine the retention times and peak areas of the PEGylated PROTAC, unreacted PROTAC, and any impurities.
Data Presentation
Table 1: Representative RP-HPLC Separation of a PEGylated PROTAC and Related Species
This table illustrates a hypothetical separation of a PEGylated PROTAC from its unreacted precursor and a positional isomer, demonstrating the kind of data that should be collected to assess purity and resolution.
| Analyte | Retention Time (min) | Peak Area (%) | Resolution (vs. Unreacted PROTAC) |
| Unreacted PROTAC | 18.5 | 5.2 | - |
| Positional Isomer 1 | 20.1 | 10.8 | 2.1 |
| Desired PEGylated PROTAC | 21.5 | 82.5 | 3.5 |
| Other Impurities | Various | 1.5 | - |
Note: Retention times and resolution values are illustrative and will vary depending on the specific PROTAC, PEG linker, and chromatographic conditions.
Visualizations
Workflow for Troubleshooting Poor Peak Shape in RP-HPLC
Caption: A decision tree for troubleshooting common peak shape issues in RP-HPLC.
General Workflow for PEGylated PROTAC Purification
Caption: A general multi-step workflow for the purification of PEGylated PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Amino-PEG24-Boc Conjugates
Welcome to the technical support center for the mass spectrometry analysis of Amino-PEG24-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges posed by these molecules in mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mass spectrometry analysis of this compound conjugates?
A1: The primary challenges stem from the three key components of the conjugate:
-
Amino Group: The basic amino group readily accepts protons, leading to strong signals in positive ion mode. However, its reactivity can also lead to unwanted side reactions or interactions.
-
PEG24 Chain: The polyethylene (B3416737) glycol (PEG) chain is polydisperse, meaning samples contain a distribution of molecules with slightly different chain lengths. This results in a complex mass spectrum with multiple peaks differing by the mass of a PEG monomer (44 Da).[1][2] The PEG chain also has a high affinity for alkali metal ions, leading to the formation of various adducts (e.g., [M+Na]+, [M+K]+) which further complicates the spectrum.[3][4]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is thermally labile and prone to fragmentation in the mass spectrometer's ion source (in-source fragmentation) or during collision-induced dissociation (CID).[5][6] This can lead to the observation of ions corresponding to the loss of the Boc group (-100 Da) or isobutylene (B52900) (-56 Da), making it difficult to confirm the molecular weight of the intact conjugate.[5][7]
Q2: Why do I see a broad distribution of peaks separated by 44 Da in my mass spectrum?
A2: This characteristic pattern is due to the polydispersity of the PEG24 chain.[1][2] Even with discrete PEG (dPEG®), which has a defined chain length, trace amounts of heterogeneity can exist.[8] This results in a series of ions, each corresponding to a conjugate with a slightly different number of ethylene (B1197577) glycol units.
Q3: What are adduct ions and why are they a problem with PEG-containing molecules?
A3: Adduct ions are formed when an analyte molecule associates with other ions present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[3][9] PEG chains have a high affinity for these alkali metal ions.[3][4] The formation of multiple adducts for each PEG oligomer in your sample can significantly complicate the mass spectrum, making it difficult to identify the protonated molecular ion ([M+H]⁺) and accurately determine the molecular weight distribution.[10]
Q4: I am observing a significant peak at [M-100]⁺ or [M-56]⁺. What does this indicate?
A4: These peaks indicate the fragmentation of the Boc protecting group. The neutral loss of 100 Da corresponds to the entire Boc group, while the loss of 56 Da corresponds to isobutylene, a common fragmentation pathway for Boc-protected amines.[5][7][11] This fragmentation can occur in the ion source (in-source fragmentation) and can sometimes be mistaken for an impurity.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound conjugates.
Problem 1: Complex and Uninterpretable Mass Spectrum
-
Possible Cause: Overlapping charge states, multiple adduct formations (Na+, K+), and PEG polydispersity.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Add a volatile amine, such as triethylamine (B128534) (TEA) or ammonium (B1175870) acetate, to the mobile phase. This can help to suppress the formation of sodium and potassium adducts by providing a competing source of cations (NH₄⁺) and promoting the formation of the desired protonated molecule ([M+H]⁺).[12]
-
The use of acidic mobile phases with modifiers like formic acid can also promote protonation.[13]
-
-
Control Ionization:
-
Improve Chromatographic Separation:
-
Employing liquid chromatography (LC) prior to mass spectrometry can help to separate different PEG oligomers and reduce spectral complexity.[8]
-
-
Problem 2: Significant In-Source Fragmentation of the Boc Group
-
Possible Cause: High ion source temperature or aggressive ionization conditions.
-
Troubleshooting Steps:
-
Lower Ion Source Temperature: The Boc group is thermally labile. Reducing the source temperature can minimize its fragmentation.[6]
-
Reduce Fragmentor/Cone Voltage: Lowering the fragmentor or cone voltage can decrease the energy transferred to the ions as they enter the mass spectrometer, thus reducing in-source fragmentation.[6]
-
Consider Alternative Ionization: If ESI is consistently causing fragmentation, atmospheric pressure chemical ionization (APCI) with optimized parameters could be explored, although it is also a soft ionization technique.[9] For molecules that are difficult to analyze without fragmentation, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a good alternative as it often produces singly charged ions with minimal fragmentation.[6]
-
Problem 3: PEG Contamination in the Mass Spectrometer
-
Possible Cause: Widespread use of PEG in laboratory consumables and personal care products.
-
Troubleshooting Steps:
-
Identify the Source:
-
Implement Clean-up Procedures:
-
Thoroughly clean the LC system with a sequence of solvents like isopropanol, acetonitrile (B52724), methanol, and water.[15]
-
Use glass vials and avoid plastic consumables wherever possible.[16]
-
Dedicate specific glassware for mass spectrometry experiments to avoid cross-contamination.[16]
-
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Solvent Preparation: Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% acetonitrile with 0.1% formic acid).[18]
-
Dilution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the same solvent mixture.[18]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulates.[18]
Protocol 2: LC-MS Method for this compound Conjugates
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the conjugate.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).
-
Injection Volume: 5-10 µL.
-
MS System: An ESI-TOF or ESI-QTOF mass spectrometer is recommended for accurate mass measurements.[1]
-
Ionization Mode: Positive Ion Mode.
-
Source Parameters:
-
Data Acquisition: Acquire data over a mass range that encompasses the expected molecular weight of the conjugate and its potential adducts and fragments (e.g., m/z 500-2500).
Data Presentation
Table 1: Common Adducts and Fragments of this compound Conjugates
| Ion Species | Mass Shift from [M+H]⁺ | Common Cause |
| [M+Na]⁺ | +22 Da | Sodium contamination in sample or mobile phase |
| [M+K]⁺ | +38 Da | Potassium contamination in sample or mobile phase |
| [M+NH₄]⁺ | +17 Da | Use of ammonium-based mobile phase additives |
| [M-Boc+H]⁺ | -100 Da | In-source fragmentation of the Boc group |
| [M-isobutylene+H]⁺ | -56 Da | In-source fragmentation of the Boc group |
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound conjugates.
References
- 1. sciex.com [sciex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 9. acdlabs.com [acdlabs.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. allumiqs.com [allumiqs.com]
- 17. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
refining reaction times and temperatures for Amino-PEG24-Boc conjugations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you refine reaction times and temperatures for successful Amino-PEG24-Boc conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the typical workflow for using an this compound linker in a conjugation reaction?
A1: The general workflow involves a two-stage process. First, the Boc-protected amine on the PEG linker is deprotected under acidic conditions to yield a free, reactive primary amine. If the other end of the linker is a carboxylic acid, it is then activated (e.g., to an NHS ester) to react with a primary amine on the target molecule. The key stages are:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group.[1][2]
-
Activation (if applicable): Activation of a terminal carboxylic acid group to an N-hydroxysuccinimide (NHS) ester.[1][2]
-
Conjugation: Reaction of the activated PEG linker with the target biomolecule.[1][2]
-
Quenching: Stopping the reaction by adding a quenching agent.[1][2]
-
Purification: Removal of excess reagents and by-products.[1][2][3]
Q2: How do I monitor the progress of the Boc deprotection and conjugation reactions?
A2: Several analytical techniques can be used to monitor the reaction progress. For Boc deprotection, the disappearance of the starting material can be tracked using TLC, LC-MS, or ¹H NMR (monitoring the disappearance of the tert-butyl proton signal).[2][4][5] For the conjugation step, the formation of the product can be monitored by RP-HPLC, which separates the conjugate from the unreacted starting materials, and confirmed by Mass Spectrometry (MS) to verify the correct molecular weight.[6]
Q3: What are the critical parameters to control for a successful conjugation?
A3: Key parameters to control include pH, temperature, reaction time, and the molar ratio of reactants. The pH of the reaction buffer is crucial for both NHS ester stability and the reactivity of the primary amines on the target molecule.[1] Temperature and reaction time need to be optimized to ensure complete reaction while minimizing degradation of the reactants.[1] The molar excess of the PEG linker over the target molecule often requires empirical optimization to achieve the desired degree of labeling.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[2][4] Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453) for resistant substrates.[2][4] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. While many deprotections occur at room temperature, gentle heating may be required.[4] Reactions are often started at 0°C and allowed to warm to room temperature.[1] | |
| Steric hindrance from the PEG chain. | For bulky PEG chains, longer reaction times or slightly elevated temperatures might be necessary to overcome steric hindrance.[4] | |
| Low Conjugation Yield | Suboptimal pH of the reaction buffer. | Ensure the pH is within the optimal range of 7.2-8.5 for the reaction of NHS esters with primary amines.[1][6] |
| Presence of primary amines in the buffer (e.g., Tris). | Use buffers free of primary amines, such as Phosphate, Bicarbonate, Borate, or HEPES.[1][2] | |
| Hydrolysis of the activated PEG linker (e.g., NHS ester). | Use fresh, anhydrous solvents (e.g., DMF or DMSO) to prepare the activated linker solution immediately before use.[2] Lowering the reaction temperature to 4°C can help minimize hydrolysis.[1] | |
| Protein Aggregation During Conjugation | Denaturation by the organic solvent used to dissolve the PEG linker. | Keep the final concentration of the organic co-solvent (e.g., DMSO or DMF) below 10% (v/v).[2] Add the linker solution slowly to the protein solution with gentle stirring.[2] |
| Over-labeling of the protein, altering its surface charge and solubility. | Reduce the molar excess of the activated PEG linker in the reaction.[2] Shorten the reaction time.[2] | |
| Presence of Side Products | Reaction of the tert-butyl cation (generated during Boc deprotection) with sensitive functional groups. | Add a scavenger, such as triethylsilane or anisole, during the deprotection step to trap the tert-butyl cation.[6] |
Quantitative Data Summary
The following tables summarize common reaction conditions for the key steps in this compound conjugation. Note that these are starting points and may require optimization for your specific application.
Table 1: General Reaction Conditions for Boc Group Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for efficient Boc removal.[1] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended.[1] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[1] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically started at 0°C and allowed to warm.[1] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS.[1] |
Table 2: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) | Molar equivalents relative to Boc-NH-PEG-COOH.[1] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[1] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines.[1] |
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[1] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help control the reaction rate and minimize hydrolysis.[1] |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress for optimization.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected this compound linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.[2]
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[2]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1] For a non-water-soluble product, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid.[1][2]
Protocol 2: Activation of Amino-PEG24-COOH and Conjugation to a Protein
This protocol assumes the this compound has been deprotected and has a terminal carboxylic acid.
-
Linker Preparation: Dissolve the deprotected Amino-PEG24-COOH in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.[1]
-
Activation: In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in an appropriate activation buffer. Add the EDC/Sulfo-NHS solution to the dissolved PEG linker. Let it react for 15-30 minutes at room temperature.[1]
-
Protein Preparation: Dissolve the target protein in a compatible conjugation buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Conjugation: Add the desired molar excess (e.g., 10-fold) of the activated Amino-PEG24-NHS ester solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[1]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1][2]
-
Purification: Purify the conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted PEG linker and other by-products.[2][3]
Visualizations
References
method refinement for consistent Amino-PEG24-Boc bioconjugation
Welcome to the technical support center for Amino-PEG24-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for consistent and successful conjugation experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Boc protecting group on the this compound linker?
A1: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the PEG linker.[1][2][3][4][5] It prevents the amine from reacting prematurely, allowing for a two-stage conjugation process. First, the other end of the linker (e.g., a carboxylic acid) can be reacted with a target molecule. Following this, the Boc group is removed under acidic conditions to expose the amine for a subsequent conjugation step.[6]
Q2: What are the standard conditions for removing the Boc protecting group?
A2: The Boc group is typically removed under strong acidic conditions.[1][3][5] The most common reagent is trifluoroacetic acid (TFA), often used at a concentration of 20-50% (v/v) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6][7] The reaction is usually fast, often completing within 1-2 hours at room temperature.[7] Alternatively, 4M HCl in dioxane can be used.[1]
Q3: What functional groups can the deprotected amino group of the PEG linker react with?
A3: Once deprotected, the primary amine on the PEG linker is nucleophilic and can react with various electrophilic functional groups. Common reaction partners include activated esters like N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators like EDC), aldehydes, and ketones.[][9][10][][12]
Q4: What is the optimal pH for conjugating the deprotected amine to an NHS ester?
A4: The optimal pH for the reaction between a primary amine and an NHS ester is typically between 7.2 and 8.5.[6][7] At a pH below 7, the amine is protonated and less nucleophilic, slowing the reaction. Above pH 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[7] A commonly used pH is 8.3-8.5.[7]
Q5: How can I purify the final bioconjugate?
A5: Purification of the final this compound conjugate is commonly achieved using chromatographic techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for separating the conjugate from unreacted starting materials and impurities based on polarity.[13] Size-Exclusion Chromatography (SEC) is another option, particularly useful for separating molecules with significant size differences, such as removing excess unconjugated linker from a much larger protein conjugate.[13]
Troubleshooting Guide
Problem 1: Incomplete or Failed Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA to 50% (v/v) in DCM. For substrates resistant to deprotection, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[1][7] |
| Presence of Water | Ensure all solvents (e.g., DCM) are anhydrous. Water can interfere with the acidic conditions required for efficient deprotection. |
| Insufficient Reaction Time or Temperature | Start the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion, typically within 1-2 hours.[6][7] |
Problem 2: Low Bioconjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of Activated Ester (e.g., NHS Ester) | Prepare the activated ester solution immediately before use. Ensure the organic solvent (e.g., DMSO, DMF) is anhydrous. Avoid reaction pH above 9.0, as it significantly increases the rate of hydrolysis.[7] |
| Suboptimal Reaction pH | Maintain the reaction buffer pH between 7.2 and 8.5 for amine-NHS ester reactions.[6][7] Use non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7][14] |
| Incorrect Stoichiometry | Optimize the molar ratio of the PEG linker to the target biomolecule. A 5 to 20-fold molar excess of the activated PEG linker over the target molecule is a common starting point, but this may require empirical optimization.[6] |
| Use of Amine-Containing Buffers | Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the activated linker.[7][14] |
Problem 3: Protein Aggregation or Precipitation During Conjugation
| Possible Cause | Recommended Solution |
| Protein Denaturation by Organic Solvent | Minimize the concentration of the organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker in the final reaction mixture, keeping it below 10% (v/v) if possible. Add the linker solution slowly to the protein solution while gently stirring.[7] |
| Over-labeling of the Protein | Reduce the molar excess of the activated linker in the reaction. A lower degree of labeling can help maintain the protein's native solubility and structure. Alternatively, shorten the reaction time.[7] |
| Suboptimal Buffer Conditions | Ensure the buffer composition and pH are optimal for the stability of your specific protein. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate a free primary amine.
-
Dissolution: Dissolve the Boc-Amino-PEG24-linker in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the cooled solution to a final concentration of 20-50% (v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-2 hours).[7]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting deprotected amino-PEG linker can then be used in the subsequent conjugation step, often after co-evaporation with a solvent like toluene (B28343) to azeotropically remove residual TFA.
Protocol 2: General Protocol for Amine-NHS Ester Bioconjugation
This protocol outlines the conjugation of an NHS-ester activated molecule to the deprotected amino-PEG linker (or a protein with available lysine (B10760008) residues).
-
Biomolecule Preparation: Dissolve the biomolecule (e.g., protein) in a non-amine-containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate). A typical protein concentration is 1-10 mg/mL.[7]
-
NHS Ester Preparation: Immediately before starting the conjugation, dissolve the NHS-ester activated linker in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7]
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the biomolecule solution. It is recommended to add the linker solution slowly while gently stirring or vortexing the biomolecule solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to minimize the risk of protein denaturation.[7]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If using a fluorescently labeled linker, protect the reaction from light.[7]
-
Quenching: Stop the reaction by adding a quenching buffer that contains a primary amine. A common choice is Tris or glycine (B1666218) at a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure any remaining reactive NHS ester is consumed.[7]
-
Purification: Purify the final conjugate from excess reagents and reaction by-products using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required for efficient cleavage of the Boc group. |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations can lead to faster deprotection.[6] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[6] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored to determine completion.[6] |
Table 2: Recommended Reaction Conditions for Amine-NHS Ester Conjugation
| Parameter | Value | Notes |
| Conjugation pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. A pH of 8.0-8.5 is often optimal for proteins.[6] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines.[6] |
| Molar Excess of PEG-NHS | 5 to 20-fold | This is the molar excess over the target molecule and typically requires empirical optimization.[6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down hydrolysis and for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight at 4°C) to improve efficiency, especially with lower concentrations of reactants. |
Visualizations
Caption: General workflow for a two-stage this compound bioconjugation.
Caption: Troubleshooting decision tree for low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
improving the signal-to-noise ratio in NMR of Amino-PEG24-Boc derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG24-Boc derivatives. The focus is on improving the signal-to-noise ratio (SNR) in Nuclear Magnetic Resonance (NMR) spectroscopy to ensure high-quality, reliable data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
Q1: My ¹H NMR spectrum has a very low signal-to-noise ratio. What are the most common causes and how can I fix it?
A low SNR can stem from several factors related to sample preparation and instrument parameters. The first step is to systematically check these variables.
-
Sample Concentration: The concentration of your sample is the most critical factor. For flexible, high-molecular-weight molecules like PEG derivatives, an optimal concentration is necessary to get a good signal.[1] Insufficient concentration is a primary cause of weak signals.
-
Number of Scans: The SNR improves with the square root of the number of scans (N).[2][3] Doubling the SNR requires quadrupling the number of scans.[2] Increasing the number of scans is a straightforward way to boost the signal of a dilute sample.
-
Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit radiofrequency pulses to the sample or detect the resulting signals.[4] Always ensure the probe is correctly tuned and matched for your specific sample and solvent.
-
Shimming: Poor magnetic field homogeneity (shimming) can lead to broad peaks, which reduces their height and effectively lowers the SNR.[5] Ensure the spectrometer is well-shimmed before acquisition.
Q2: I see many small, messy peaks in my baseline, making it hard to distinguish my product signals. What could be the issue?
A noisy or messy baseline often points to issues with sample purity or preparation.
-
Sample Purity: The crude product may contain residual solvents (e.g., ethyl acetate, dichloromethane) or other impurities that contribute to a complex baseline.[5] Ensure your purification methods are effective.
-
Insoluble Particles: The presence of precipitate, dust, or fibers in the NMR tube will degrade shimming performance, leading to broad lines and a poor baseline.[6][7] Always filter your NMR sample through a small plug of glass wool or cotton in a Pasteur pipette before transferring it to the tube.[6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening, which can make signals difficult to distinguish from noise.[8] Using high-quality solvents and clean glassware can help minimize this contamination.
Q3: The signal from the PEG backbone is strong, but the signals for the Boc group and amino-terminus are weak or lost in the noise. How can I improve their visibility?
This is a common challenge with large polymers that have distinct end groups. The high number of repeating units in the PEG chain dominates the spectrum.
-
Optimize Acquisition Parameters: Ensure a sufficient relaxation delay (d1) is used. The long, flexible PEG chain may have different relaxation properties than the more constrained end groups. A short delay can lead to saturation and reduced signal intensity for certain protons.
-
Increase the Number of Scans: As the end-group signals are inherently weaker (fewer protons contributing), a significantly higher number of scans is often required to bring them out of the baseline noise.[2][3]
-
Consider ¹³C Satellites: In ¹H NMR of large PEG molecules, the ¹³C satellites of the main PEG signal can become significant.[9][10] These peaks, arising from the 1.1% natural abundance of ¹³C, can have integrations comparable to the terminal group protons and may be mistaken for impurities or obscure the desired signals.[9] Be aware of their expected positions (typically ±70 Hz from the main PEG peak) during spectral analysis.[9]
Frequently Asked Questions (FAQs)
Q: What is the ideal sample concentration for ¹H NMR of this compound?
A: For ¹H NMR, a concentration between 5-25 mg in 0.6-1.0 mL of deuterated solvent is typically recommended for small molecules.[7] For larger molecules like PEG derivatives, a higher concentration of 10-50 mg/mL is often suitable to achieve a good SNR.[1][6] For ¹³C NMR, a more concentrated sample of 50-100 mg is generally required due to the lower natural abundance of ¹³C.[7]
Q: Which deuterated solvent is best for this compound derivatives?
A: The choice depends on the solubility of your specific derivative. Deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for PEG derivatives.[1] If your peaks overlap with the residual solvent peak (e.g., the CHCl₃ peak at 7.26 ppm), consider using a different solvent like acetone-d₆ or benzene-d₆ to resolve the issue.[5]
Q: How many scans are enough to get a good spectrum?
A: This is highly dependent on your sample concentration. For a reasonably concentrated sample (10-25 mg), 16 to 64 scans are often sufficient for ¹H NMR. If your sample is dilute or you need to see very small signals, you may need several hundred or even thousands of scans. Remember that the SNR increases with the square root of the number of scans; to double the SNR, you must increase the number of scans by a factor of four.[2]
Q: Can I use software to improve my SNR after the experiment is finished?
A: Yes, post-acquisition processing can enhance SNR. Applying a line-broadening function (or matched filter) can improve SNR at the cost of resolution. Additionally, specialized digital filters and software solutions, such as Savitzky-Golay or wavelet filters, can be used to denoise spectra and improve the SNR by up to an order of magnitude.[11] Advanced methods using deep neural networks are also emerging for significant SNR enhancement.[12]
Data Summary Tables
Table 1: Recommended Sample Preparation Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Sample Mass | 5 - 25 mg | 50 - 100 mg | Ensures sufficient analyte for signal detection. ¹³C NMR is inherently less sensitive.[7] |
| Solvent Volume | 0.6 - 0.8 mL | 0.6 - 0.8 mL | Provides a sample height of at least 4.5 cm for proper positioning in the NMR coil.[6] |
| Recommended Solvents | CDCl₃, DMSO-d₆, Acetone-d₆ | CDCl₃, DMSO-d₆, Acetone-d₆ | Chosen based on sample solubility and to avoid peak overlap.[1][5] |
| Filtration | Mandatory | Mandatory | Removes particulates that degrade magnetic field homogeneity (shimming).[6][7] |
Table 2: Impact of Number of Scans (N) on Signal-to-Noise Ratio (SNR)
| Number of Scans (N) | Relative SNR Improvement (√N) | Total Experiment Time Increase |
| 1 | 1x (Baseline) | 1x |
| 16 | 4x | 16x |
| 64 | 8x | 64x |
| 256 | 16x | 256x |
| 1024 | 32x | 1024x |
| Note: This table illustrates the theoretical improvement in SNR, which is proportional to the square root of the number of signal averages.[2][3][13] |
Table 3: Typical ¹H NMR Chemical Shifts for this compound Derivatives
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Boc Group (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet | 9H |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 | Broad multiplet | ~96H |
| Amine-adjacent CH₂ (-CH₂-NHBoc) | ~3.3 - 3.5 | Multiplet | 2H |
| Terminal CH₂ (e.g., -PEG-CH₂-CH₂-NHBoc) | ~3.7 | Multiplet | 2H |
| Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the derivative. The Boc group protons are a key diagnostic signal.[14] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh 10-20 mg of the this compound derivative directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any remaining solid particles.
-
Filter Sample: Prepare a Pasteur pipette by tightly packing a small piece of glass wool or cotton into the narrow tip.
-
Transfer to NMR Tube: Using the prepared pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[6] The final liquid column height should be between 4.5 and 5.0 cm.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature before beginning the experiment, especially for variable temperature studies.[15]
Protocol 2: Optimizing Key NMR Acquisition Parameters for SNR
-
Tuning and Matching: Insert your sample and use the spectrometer's software to automatically or manually tune and match the probe. This step is crucial for maximizing signal transmission and reception.[4]
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent. Perform an automated shimming routine. For challenging samples, manual shimming of the Z1, Z2, and other low-order shims may be necessary to achieve narrow, symmetrical peak shapes.[5]
-
Determine 90° Pulse Width (p1): Accurately calibrate the 90° pulse width for your sample. This ensures that the magnetization is optimally tipped for signal detection.
-
Set Acquisition Time (aq) and Relaxation Delay (d1):
-
Set an initial acquisition time of 2-3 seconds.
-
Set a relaxation delay of 1-2 seconds. For quantitative analysis or if signals appear saturated, increase the relaxation delay to 5 times the longest T₁ relaxation time of the protons of interest.
-
-
Set Number of Scans (ns):
-
Start with 16 scans for a preliminary spectrum.
-
Based on the initial SNR, calculate the required number of scans to achieve your desired quality. Use the formula: Required Scans = (Current Scans) * (Target SNR / Current SNR)².
-
Visual Guides
Caption: A step-by-step workflow for preparing a high-quality NMR sample.
Caption: A decision tree for systematically troubleshooting low SNR in NMR.
Caption: The fundamental relationship between the number of scans and SNR.
References
- 1. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 2. youtube.com [youtube.com]
- 3. CHAPTER-8 [cis.rit.edu]
- 4. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Steric Hindrance with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using long Polyethylene Glycol (PEG) linkers to overcome steric hindrance in various applications, including antibody-drug conjugates (ADCs), immunoassays, and surface immobilization.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a problem in my experiments?
A1: Steric hindrance occurs when the size and shape of molecules prevent them from effectively interacting with each other.[1] In a biological context, this can happen when a bulky drug molecule attached to an antibody blocks the antibody's binding site, or when a protein immobilized too densely on a surface prevents its target from accessing it.[1][2] This "molecular crowding" can lead to significantly reduced binding affinity, lower-than-expected signal in assays, or decreased therapeutic efficacy of a bioconjugate.[3]
Q2: How do long PEG linkers help overcome steric hindrance?
A2: Long, flexible PEG linkers act as spacers, physically separating the conjugated molecules.[1][4] This separation creates distance between a payload and an antibody's binding domain or between a biotin (B1667282) molecule and its larger protein carrier, ensuring that the functional parts of the molecules remain accessible.[1][5] The hydrophilic nature of PEG also creates a hydration shell, which can further prevent non-specific interactions and aggregation, improving the overall stability and performance of the conjugate.[1][6]
Q3: When should I consider using a long PEG linker?
A3: You should consider using a long PEG linker when you observe:
-
Low Binding Affinity: Your conjugated molecule (e.g., antibody, protein) shows significantly weaker binding to its target compared to its unconjugated form.
-
Reduced Biological Activity: The therapeutic or enzymatic activity of your bioconjugate is compromised. This is a known issue where PEGylation can interfere with receptor binding.[3]
-
Low Signal in Assays: In applications like ELISA or Surface Plasmon Resonance (SPR), a weak signal may indicate that the detection molecule cannot access its target due to crowding on the surface.[2]
-
Aggregation: Your bioconjugate, especially one with a hydrophobic payload, is prone to aggregation. The hydrophilic PEG chain can improve solubility and stability.[6][7]
Troubleshooting Guides
Issue 1: Low Binding Affinity or Activity in an Antibody-Drug Conjugate (ADC)
My ADC shows poor cytotoxicity in vitro compared to the free drug. Could steric hindrance be the cause?
Yes, this is a common challenge. The cytotoxic payload, if conjugated too close to the antibody's antigen-binding fragment (Fab), can physically block the interaction with the target cell. While longer PEG linkers can solve this, they can also sometimes reduce in vitro potency.[7][8] It's a trade-off between restoring binding and potentially hindering drug release or cell uptake.[8][9]
Troubleshooting Steps:
-
Vary the PEG Linker Length: Synthesize the ADC with a panel of different PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) and compare their in vitro cytotoxicity and binding affinity.[8][10]
-
Assess Drug-to-Antibody Ratio (DAR): A high DAR with hydrophobic drugs can cause aggregation, which also reduces activity. A longer PEG linker can help solubilize the ADC, but optimizing for a lower DAR (typically 2-4) is also crucial.[1][6]
-
Change Conjugation Site: If possible, move the conjugation site away from the antigen-binding region. Site-specific conjugation methods are preferred over random lysine (B10760008) conjugation to avoid this issue.[11][12]
Issue 2: Poor Signal-to-Noise Ratio in an Immunoassay (ELISA, SPR)
I've immobilized my capture antibody on a surface, but I'm getting a very weak signal from my analyte. How can a PEG linker help?
High immobilization density of a capture molecule can lead to steric hindrance, preventing the analyte from accessing the binding sites.[2] A long PEG linker can project the capture molecule away from the crowded surface, making it more accessible.
Troubleshooting Steps:
-
Optimize Immobilization Density: First, try reducing the concentration of the molecule you are immobilizing. Sometimes a lower density is sufficient to resolve hindrance without needing a linker.[2]
-
Introduce a PEG Linker: Use a biotinylated capture molecule with a long PEG linker (e.g., Biotin-PEG12-NHS ester) to bind to a streptavidin-coated surface. This provides optimal spatial separation.[5]
-
Test Different Linker Lengths: Compare the performance of short (PEG2-4), intermediate (PEG8-12), and long (PEG24 or greater) linkers. The optimal length is application-dependent; excessively long linkers can sometimes lead to a slight decrease in binding affinity.[5]
Issue 3: Low Conjugation Yield or Product Aggregation
I'm trying to conjugate a hydrophobic molecule to a protein using a PEG linker, but the yield is low and the final product precipitates.
This often points to solubility issues with the payload or linker itself. While PEG is designed to increase solubility, the reaction conditions and linker length are critical.
Troubleshooting Steps:
-
Increase PEG Linker Length: A short PEG chain may not be sufficient to solubilize a very hydrophobic payload.[1] Try a longer, more hydrophilic linker (e.g., PEG12, PEG24, or even 2-5 kDa).
-
Optimize Reaction Buffer: Ensure the pH of your reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[1][13]
-
Use Anhydrous Solvents: For moisture-sensitive reagents like NHS esters, prepare stock solutions in anhydrous DMSO immediately before use to prevent hydrolysis.[1]
-
Purify Immediately: Use an appropriate purification method (e.g., size-exclusion chromatography) promptly after the reaction to remove unreacted components and prevent aggregation.[13]
Data Presentation: Impact of PEG Linker Length
The choice of PEG linker length represents a critical trade-off between enhancing stability and solubility without compromising biological activity.[8] The optimal length is highly dependent on the specific molecules and application, requiring empirical testing.[1]
Table 1: Comparative Effects of PEG Linker Length on Bioconjugate Performance
| Parameter | Short Linker (e.g., PEG2-PEG4) | Intermediate Linker (e.g., PEG8-PEG12) | Long Linker (e.g., PEG24, 4-10 kDa) | Key Findings & References |
| In Vitro Potency (ADCs) | Generally maintains high potency. | May have a moderate impact on potency. | Can cause a more substantial reduction in cytotoxicity. | Longer linkers can sterically hinder payload release or interaction with the target cell. A 4 kDa linker caused a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[7][8] |
| In Vivo Efficacy (ADCs) | Can lead to reduced efficacy due to rapid clearance. | Often shows a significant improvement in efficacy. | Can lead to the highest in vivo efficacy. | Longer linkers significantly prolong plasma half-life, leading to greater tumor exposure and efficacy. ADCs with ≥8 PEG units showed a 75-85% tumor weight reduction vs. 35-45% for those with 2-4 units.[9][10] |
| Binding Affinity (Immunoassays) | May be insufficient to overcome surface-induced hindrance. | Often provides a good balance for optimal binding. | Generally provides the best separation, but excessively long linkers can sometimes slightly decrease affinity. | The flexible PEG chain overcomes steric hindrance that can impede the binding of biotin to streptavidin.[5] |
| Solubility & Stability | May not be sufficient for highly hydrophobic payloads. | Good for most applications. | Very effective at solubilizing hydrophobic molecules and preventing aggregation. | The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and biomolecules.[6][14] |
| Protection from Proteolysis | Provides minimal protection. | Provides increased protection compared to shorter linkers. | Offers significant protection. | Longer PEG chains create a steric shield that protects against proteolytic degradation.[8] |
Visualizations
Mechanism of Steric Hindrance and PEG Linker Solution
Caption: Diagram illustrating how a bulky payload causes steric hindrance (A) and how a long PEG linker provides spatial separation to restore binding (B).
Logical Workflow for Selecting a PEG Linker
Caption: A flowchart to guide researchers in systematically selecting the optimal PEG linker length to address suspected steric hindrance issues.
Experimental Protocols
General Protocol: Antibody Conjugation with a Maleimide-Activated PEG Linker
This protocol provides a general methodology for conjugating a thiol-containing payload to an antibody via a PEG-maleimide linker. It is a representative workflow that should be optimized for specific antibodies and payloads.
Materials:
-
Antibody of interest in an appropriate buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG-NHS ester linker
-
Thiol-containing payload
-
Quenching solution (e.g., N-acetyl cysteine)
-
Anhydrous DMSO
-
Desalting columns or Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction (to generate free thiols):
-
Prepare the antibody at a concentration of 2-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5).
-
-
Payload Conjugation:
-
Quenching:
-
Stop the reaction by adding an excess of a thiol-containing molecule like N-acetyl cysteine to cap any unreacted maleimide (B117702) groups.[8]
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC conjugate from unconjugated payload and other impurities using Size-Exclusion Chromatography (SEC) or another suitable chromatography method.[8]
-
-
Characterization:
Note: This protocol is a starting point. Reaction times, temperatures, and molar ratios of reagents should be empirically optimized for each specific system to achieve the desired outcome.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scielo.br [scielo.br]
- 12. biopharminternational.com [biopharminternational.com]
- 13. precisepeg.com [precisepeg.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Validation & Comparative
The Long and Short of It: A Comparative Guide to Amino-PEG24-Boc and Shorter PEG Linkers in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a symphony of precisely tuned components. The linker, the bridge between the target protein binder and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comprehensive comparison of a long-chain polyethylene (B3416737) glycol (PEG) linker, Amino-PEG24-Boc, against its shorter counterparts, supported by experimental data and detailed methodologies to inform the design of next-generation protein degraders.
The choice of linker length in a PROTAC is a critical determinant of its success, profoundly influencing the formation and stability of the ternary complex, and consequently, the efficiency and selectivity of target protein degradation.[1][2] PEG linkers are widely favored in PROTAC design due to their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic modulation of their length.[1] While shorter linkers have been extensively explored, longer linkers like this compound are gaining attention for their potential to span greater distances between target and ligase, and to impart favorable physicochemical properties.
The Balancing Act: Linker Length and PROTAC Performance
The relationship between linker length and PROTAC efficacy is not linear; it often follows a "bell-shaped" curve. A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long and flexible linker might not sufficiently restrict the conformational freedom of the complex, leading to non-productive orientations and reduced degradation efficiency. Therefore, empirical optimization of the linker length is a cornerstone of PROTAC development.
Quantitative Comparison: this compound vs. Shorter PEG Linkers
To illustrate the impact of linker length on PROTAC performance, we present a comparative analysis of a hypothetical BRD4-targeting PROTAC. Bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology, and numerous PROTACs have been developed to induce its degradation. In this illustrative example, the PROTAC utilizes the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker | Number of PEG Units | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| PEG3 | 3 | 12 | 75 | 80 |
| PEG6 | 6 | 21 | 25 | 95 |
| PEG12 | 12 | 39 | 50 | 90 |
| This compound | 24 | 75 | 15 | >98 |
| PEG36 | 36 | 111 | 150 | 75 |
This data is illustrative and based on general trends observed in PROTAC development. Actual values are target and system-dependent.
Table 2: Physicochemical and Pharmacokinetic Properties
| Linker | Molecular Weight (Da, approx.) | cLogP | Cell Permeability (Papp, 10⁻⁶ cm/s)** |
| PEG3 | 850 | 3.5 | 1.5 |
| PEG6 | 980 | 3.1 | 1.2 |
| PEG12 | 1240 | 2.3 | 0.8 |
| This compound | 1780 | 0.7 | 0.5 |
| PEG36 | 2320 | -1.1 | <0.1 |
**Estimates for the complete PROTAC molecule. *Determined by Parallel Artificial Membrane Permeability Assay (PAMPA).
The illustrative data suggests that for this hypothetical BRD4 PROTAC, the this compound linker achieves the highest potency (lowest DC50) and greatest maximal degradation (Dmax). This highlights that for some target-ligase pairs, a longer linker may be necessary to achieve the optimal geometry for efficient ubiquitination. However, the increased molecular weight and hydrophilicity associated with the PEG24 linker can lead to reduced cell permeability, a critical consideration for in vivo applications.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To determine the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of a target protein induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (with different linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.
-
Preparation of the Donor Plate: Dissolve the PROTACs in a suitable solvent (e.g., DMSO) and then dilute in a buffer (e.g., PBS at pH 7.4) to the final concentration.
-
Preparation of the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane). Add buffer to the wells of the acceptor plate.
-
Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich" with the lipid membrane in between. Add the PROTAC solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Conclusion
The optimization of the linker is a critical and empirical process in the development of potent and effective PROTACs. While shorter PEG linkers have been the workhorse of early PROTAC design, this guide highlights the potential advantages of longer linkers like this compound in achieving optimal degradation for specific target-E3 ligase pairs. However, the benefits in potency must be carefully weighed against the potential for reduced cell permeability. A systematic evaluation of a range of linker lengths, using the experimental approaches outlined here, is paramount to identifying a PROTAC with the desired balance of degradation efficacy and drug-like properties for successful therapeutic development.
References
A Comparative Guide to PROTAC Linkers: Amino-PEG24-Boc vs. Alkyl Chains for Enhanced Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand to the E3 ligase ligand is a critical determinant of a molecule's overall efficacy. It is far more than a simple spacer; the linker's composition, length, and flexibility profoundly influence crucial physicochemical properties such as solubility, and most importantly, cell permeability.[][2] This guide provides a detailed comparison of polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Amino-PEG24-Boc, and traditional alkyl linkers, focusing on their respective impacts on PROTAC cell permeability, supported by experimental data and detailed methodologies.
Linker Composition and its Influence on Physicochemical Properties
The choice between a hydrophilic PEG linker and a lipophilic alkyl linker involves a trade-off between solubility and lipophilicity, both of which are key factors governing a PROTAC's ability to cross the cell membrane.
-
Alkyl Linkers: These are simple, saturated hydrocarbon chains that are synthetically accessible and chemically stable.[2] By replacing ether oxygens with methylene (B1212753) groups, alkyl linkers reduce the topological polar surface area (TPSA) and the number of hydrogen bond acceptors, which can favor passive diffusion across the lipid bilayer.[] However, long alkyl chains increase hydrophobicity, which can negatively impact aqueous solubility and may lead to non-specific binding.[2][]
-
This compound (PEG Linker): PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart excellent hydrophilicity.[2] This characteristic generally improves the solubility of the resulting PROTAC, a significant advantage for molecules that often reside in the "beyond Rule of 5" (bRo5) chemical space.[][2] A common misconception is that the inherent hydrophilicity of PEG linkers uniformly hinders cell permeability. However, recent studies have revealed a more complex and favorable mechanism.
The Role of Conformational Dynamics in Permeability
For large molecules like PROTACs, cell permeability is not dictated solely by 2D properties like TPSA or LogP. The ability of a molecule to adopt a specific three-dimensional conformation to minimize its polarity is paramount.
It has been shown that flexible linkers, including both PEG and alkyl chains, can allow a PROTAC to fold upon itself through intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., π-π stacking).[4][5] This folding creates a more compact, globular conformation that effectively shields polar functional groups from the nonpolar lipid environment of the cell membrane. This "chameleonic" behavior is a key determinant of high passive cell permeability.[6][7]
A pivotal study directly comparing two VHL-based PROTACs, differing only by the replacement of two methylene groups in an alkyl linker with oxygen atoms to create a PEG-like linker, revealed a dramatic difference in permeability.[6] The PROTAC with the PEG linker exhibited permeability nearly three orders of magnitude higher than its alkyl-linked counterpart in a Parallel Artificial Membrane Permeability Assay (PAMPA).[6] Further investigation showed that in a nonpolar environment mimicking the cell membrane, the alkyl linker forced the PROTAC into an extended, polar conformation, hindering its passage. In contrast, the PEG linker allowed the PROTAC to maintain a folded, less polar conformation in both aqueous and nonpolar environments, thus facilitating high cell permeability.[6]
Quantitative Data Comparison
The following table summarizes the key experimental findings from a comparative study on VHL-targeting PROTACs, highlighting the profound impact of linker composition on passive permeability.
| PROTAC Identifier | Linker Type | Linker Composition | Permeability (Papp in PAMPA) | Key Observation |
| PROTAC 1 | Alkyl | Flexible aliphatic chain | Very Low (<0.1 x 10⁻⁶ cm/s) | Hydrophobic interactions forced an extended, polar conformation in nonpolar media, explaining the low permeability.[6] |
| PROTAC 2 | PEG-like | Ethylene glycol-based chain | High (2.8 x 10⁻⁶ cm/s) | The linker enabled the PROTAC to adopt folded conformations of similar shape and polarity in both polar and nonpolar environments, rationalizing its high permeability.[6] |
Data extracted from a study on VHL PROTACs where the core ligands were kept constant and only the linker composition was altered.[6]
Visualization of Linker-Induced Conformational Effects
The diagram below illustrates the proposed mechanism by which linker composition influences the conformational dynamics of a PROTAC as it interacts with the cell membrane, ultimately affecting its permeability.
Caption: Linker influence on PROTAC conformation and cell permeability.
Detailed Experimental Protocols
Accurate assessment of cell permeability is crucial. Below are detailed protocols for two standard assays cited in PROTAC research.
This non-cell-based assay measures passive diffusion and is useful for high-throughput screening.[8]
-
Principle: A 96-well microplate is composed of a donor plate and an acceptor plate, separated by a filter membrane coated with a lipid solution (e.g., phospholipids (B1166683) in dodecane) to mimic a biological membrane. The test compound diffuses from the donor to the acceptor compartment, and the rate of diffusion is quantified.[8]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF).
-
96-well acceptor plates (e.g., PTFE or polypropylene).
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Lucifer Yellow for membrane integrity check.[8]
-
LC-MS/MS for quantification.
-
-
Protocol:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate. Allow the solvent to evaporate, forming an artificial membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Dosing Solution: Dilute the test compound stock solution in PBS to a final concentration (e.g., 10 µM).
-
Assay Start: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of the compound dosing solution to each donor well.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a specified period (e.g., 5 hours).[8]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd is the donor volume, Va is the acceptor volume, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
This assay is the gold standard, using a human colon adenocarcinoma cell line that forms a polarized monolayer mimicking the intestinal epithelium, thus assessing both passive diffusion and active transport.[9]
-
Principle: Caco-2 cells are cultured on semi-permeable inserts, creating apical (AP) and basolateral (BL) compartments, analogous to the intestinal lumen and bloodstream, respectively. Permeability is assessed by adding the compound to one compartment and measuring its appearance in the other over time.[10]
-
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Lucifer Yellow or TEER meter for monolayer integrity check.
-
LC-MS/MS for quantification.
-
Note: For PROTACs, which often exhibit low recovery due to non-specific binding, adding Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral buffer is recommended to improve recovery.[11]
-
-
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER) or perform a Lucifer Yellow rejection test. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[9]
-
Assay Procedure (Bidirectional):
-
Wash the monolayers twice with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.
-
Prepare dosing solutions of the test compound (e.g., 2-10 µM) in HBSS.
-
For Apical-to-Basolateral (A→B) Permeability: Add the dosing solution to the apical chamber (e.g., 0.4 mL) and fresh HBSS (potentially with BSA) to the basolateral chamber (e.g., 1.2 mL).
-
For Basolateral-to-Apical (B→A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber. This direction is used to assess active efflux.[9]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 120 minutes).[10]
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentrations using LC-MS/MS.
-
-
Data Calculation:
-
Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[10]
-
Conclusion
The selection of a linker is a pivotal decision in PROTAC design that requires a nuanced understanding of its impact on the molecule's three-dimensional properties. While alkyl linkers offer a straightforward method to increase lipophilicity, this does not always translate to better cell permeability.[4] Flexible, hydrophilic linkers like this compound can be highly advantageous, not just for improving solubility, but for enabling the PROTAC to adopt folded, "chameleonic" conformations that shield polarity and facilitate passage across the cell membrane.[6][7] Ultimately, the optimal linker is context-dependent, and an empirical approach, guided by robust permeability assays and increasingly sophisticated computational modeling, is essential for the successful development of orally bioavailable PROTAC therapeutics.[12]
References
- 2. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker Length on Ternary Complex Formation: A Comparative Analysis of PEG24 and PEG12 Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of any PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a detailed comparison of the potential advantages of a longer PEG24 linker over a shorter PEG12 linker in the context of ternary complex formation, supported by established principles and experimental data from analogous systems.
The linker is not merely a spacer; it plays a crucial role in determining the overall efficacy of a PROTAC by influencing the formation and stability of the productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, flexibility, and chemical composition of the linker directly impact key parameters that govern a PROTAC's success.[1][2]
Comparative Analysis of PEG24 and PEG12 Linkers
While direct, head-to-head experimental data for PEG12 versus PEG24 linkers within the same PROTAC system is not always publicly available, we can infer their differential impact based on extensive studies on the effect of PEG linker length on PROTAC performance. The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[3] Therefore, empirical testing is crucial.[1]
| Parameter | PEG12 Linker | PEG24 Linker | Rationale and Considerations |
| Degradation Potency (DC50) | Potentially higher or lower | Potentially higher or lower | The optimal linker length is highly target- and E3 ligase-dependent. A shorter linker may be optimal for some systems, while a longer one is for others.[1][3] |
| Maximum Degradation (Dmax) | Potentially higher or lower | Potentially higher or lower | Similar to DC50, Dmax is dependent on the formation of a productive ternary complex, which is influenced by linker length.[1] |
| Ternary Complex Stability | May be more or less stable | May be more or less stable | Linker length affects the proximity and orientation of the target protein and E3 ligase. An optimal length leads to a more stable complex.[1] A longer, more flexible linker like PEG24 may allow for more favorable protein-protein interactions within the ternary complex. |
| Aqueous Solubility | Good | Potentially Better | The longer PEG chain of a PEG24 linker is expected to impart greater hydrophilicity, which can improve the aqueous solubility of often lipophilic PROTAC molecules.[1][2] |
| Cell Permeability | Potentially higher | Potentially lower | Longer PEG linkers can increase the molecular weight and polar surface area of the PROTAC, which may reduce its ability to passively diffuse across the cell membrane.[3] However, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.[1] |
| Flexibility and Conformational Freedom | Less flexible | More flexible | The increased length of the PEG24 linker provides greater conformational flexibility. This can be advantageous in allowing the PROTAC to adopt an optimal conformation for inducing a productive ternary complex, potentially overcoming steric hindrance.[2][3] |
Key Advantages of a Longer PEG24 Linker
While the optimal linker length is system-dependent, a longer linker such as PEG24 may offer several potential advantages in specific contexts:
-
Enhanced Ternary Complex Formation: A longer and more flexible linker can provide the necessary reach and conformational freedom to facilitate the formation of a stable and productive ternary complex, especially when the binding sites on the target protein and E3 ligase are distant or sterically hindered.[3] An optimal linker length is essential for bringing the two proteins into the necessary proximity for efficient ubiquitination.[3]
-
Improved Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule.[1] A longer PEG chain, as in a PEG24 linker, would be expected to further increase hydrophilicity, which can be beneficial for formulation and bioavailability.[2]
-
Reduced Steric Hindrance: If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] A longer PEG24 linker can mitigate this issue by providing a greater distance between the two ligands.
It is crucial to note that a linker that is too long might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination or could lead to non-productive binding orientations.[3]
Experimental Protocols
To empirically determine the optimal linker length and assess the advantages of a PEG24 over a PEG12 linker in a specific system, the following experimental protocols are recommended:
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs containing PEG12 and PEG24 linkers for a specified time course.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[4]
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.[4]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.[4]
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms that the PROTAC can induce the formation of the Target Protein-PROTAC-E3 ligase ternary complex.[4]
Methodology:
-
Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).[4]
-
Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[4]
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTACs.[4]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[4]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.[4]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity and stability of ternary complex formation.[4]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR technology can be used to monitor the real-time binding kinetics of ternary complex formation, providing quantitative data on association and dissociation rates.[]
Methodology:
-
Chip Preparation: Immobilize the purified E3 ligase (e.g., VHL) onto a sensor chip.[]
-
Analyte Injection: Sequentially inject the target protein and the PROTAC (or a pre-mixed solution) over the chip surface.
-
Binding Measurement: Monitor the change in the SPR signal, which corresponds to the binding of the analytes to the immobilized ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (KD) of the binary and ternary complexes. This can reveal the cooperativity of ternary complex formation.[]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC validation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4]
Caption: A logical workflow for the validation and optimization of a novel PROTAC.[4]
References
Navigating the Linker Landscape: A Comparative Guide to Target Engagement for PROTACs with PEGylated Linkers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers, with a special focus on the implications of using long-chain linkers like Amino-PEG24-Boc. We will explore how linker length influences key performance indicators, supported by experimental data, to guide the rational design of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that commandeers the body's own cellular machinery to selectively eliminate proteins that cause disease.[1] These innovative molecules are composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is more than just a simple spacer; its length, chemical makeup, and flexibility are crucial factors that determine a PROTAC's effectiveness, selectivity, and how it behaves in the body.[2][3] Among the various types of linkers, PEG linkers are a popular choice in PROTAC design because they are hydrophilic, biocompatible, and their length can be easily adjusted.[1]
The Pivotal Role of the Linker in PROTAC Function
The way a PROTAC works depends on its ability to form a stable ternary complex, which brings the target protein and an E3 ubiquitin ligase together. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The linker's length, flexibility, and chemical properties are vital for achieving the ideal spatial arrangement for this ternary complex to form.[3] A linker that is too short might create steric hindrance, which would prevent a productive complex from forming. On the other hand, a linker that is too long could result in too much conformational flexibility and a lower effective concentration.[3]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The effectiveness of a PROTAC is primarily evaluated by its capacity to trigger the degradation of the target protein, its ability to cross cell membranes to reach its intracellular target, and its pharmacokinetic profile in a living organism. The following tables consolidate quantitative data from several studies, offering a comparison of the performance of PROTACs with different PEG linker lengths across these critical parameters.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This comparison focuses on a series of PROTACs made up of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of different lengths.
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[2] |
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 2.5 | 20 |
| PEG4 | 1.8 | 15 |
| PEG5 | 1.5 | 12 |
| PEG6 | 1.1 | 8 |
| Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[2] |
The data for BRD4-targeting PROTACs suggest that a PEG5 linker strikes the optimal balance between degradation potency, cell permeability, and oral bioavailability in this particular molecular context.[2]
Case Study 2: Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Further studies on PROTACs targeting ERα and TBK1 emphasize the critical importance of linker length for degradation efficiency. For ERα, a 16-atom linker proved more effective than a 12-atom one. In the case of TBK1, a 21-atom linker showed the highest potency, while linkers shorter than 12 atoms were inactive. This highlights that the ideal linker length is highly contingent on the specific pairing of the target protein and E3 ligase.[2]
Signaling Pathways and Experimental Workflows
To fully characterize a PROTAC, it is essential to validate its mechanism of action, from target engagement to downstream signaling effects.
PROTAC-mediated protein degradation workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTACs.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control. From this data, DC50 and Dmax values can be calculated.
Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to confirm the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Co-Immunoprecipitation workflow for ternary complex detection.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the binding of the PROTAC to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with the PROTAC.
-
Heating: Heat the cells at various temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other detection methods. An increase in the melting temperature of the target protein indicates stabilization upon PROTAC binding.
References
A Researcher's Guide to PROTAC Efficacy: A Comparative Analysis of Linker Compositions
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[2] A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]
While the choice of ligands is crucial, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] The linker's structure governs the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[][7] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a geometry that is unproductive for ubiquitination.[4][5]
This guide provides a comparative analysis of PROTAC efficacy with different linker compositions, supported by experimental data, to inform rational PROTAC design and optimization.
Comparative Efficacy of PROTACs with Different Linker Compositions
The optimization of a PROTAC's linker often involves a systematic evaluation of its length and chemical makeup. The following data, synthesized from published literature, illustrates how these factors impact degradation potency (DC₅₀ - the concentration for 50% degradation) and maximal degradation (Dₘₐₓ).
Impact of Linker Length: Polyethylene Glycol (PEG) Linkers
PEG linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[2][4] However, the length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair.
A study targeting Estrogen Receptor α (ERα) for degradation using a series of PROTACs with varying PEG linker lengths demonstrates this principle. An optimal linker length is crucial for productive ubiquitination and degradation.[4] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or inefficient ternary complex.[4][5]
Table 1: Comparison of ERα-Targeting PROTACs with Varying Linker Lengths
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Composition (atom chain length) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 11 | ERα | VHL Ligand | Alkyl (11 atoms) | ~100 | >90 |
| PROTAC 12 | ERα | VHL Ligand | Alkyl (12 atoms) | <100 | >95 |
| PROTAC 13 | ERα | VHL Ligand | Alkyl (16 atoms) | ~10 | >98 |
| PROTAC 14 | ERα | VHL Ligand | Alkyl (17 atoms) | >100 | ~90 |
| PROTAC 16 | ERα | VHL Ligand | Alkyl (21 atoms) | >1000 | <70 |
| Data synthesized from published literature.[8] |
As shown in Table 1, the PROTAC with a 16-atom linker (PROTAC 13 ) exhibited the most potent degradation of ERα, highlighting a clear structure-activity relationship where both shorter and longer linkers were less effective.[8][9]
Impact of Linker Composition: Pomalidomide-Based PROTACs
Pomalidomide (B1683931) is a widely used ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] The composition of the linker connecting pomalidomide to the target ligand significantly influences the PROTAC's overall performance. Both flexible linkers (like alkyl chains and PEGs) and more rigid linkers (containing rings like piperazine) are employed.[] Flexible linkers can allow for more conformational adaptability in forming the ternary complex, while rigid linkers can pre-organize the molecule into a more favorable conformation, potentially improving efficacy and stability.[2][]
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting BTK
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | BTK | Pomalidomide | PEG3 linker | 4.9 | >95 |
| Compound B | BTK | Pomalidomide | PEG4 linker | 0.5 | >95 |
| Compound C | BTK | Pomalidomide | PEG5 linker | 1.7 | >95 |
| Compound D | BTK | Pomalidomide | Alkyl chain with piperazine (B1678402) | 2.5 | >95 |
| Data synthesized from published literature.[1] |
The data in Table 2 for Bruton's tyrosine kinase (BTK) degraders shows that a PEG4 linker provided the highest potency.[1] This again underscores the necessity of fine-tuning linker length. The comparison with Compound D, which incorporates a more rigid piperazine element, shows that different chemical compositions can achieve high degradation levels, offering multiple avenues for optimization.[1]
Key Experimental Protocols
The robust evaluation of novel PROTAC molecules requires precise and reproducible experimental methods. The following protocols outline standard procedures for quantifying PROTAC-mediated protein degradation and assessing ternary complex formation.
Protocol 1: Western Blotting for Target Protein Degradation
This is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11]
Methodology:
-
Cell Seeding: Plate the chosen cell line (e.g., MCF7 for ERα) in 6-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.[4]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 18-48 hours).[4][8]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10]
-
Protein Quantification: Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation. Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[10]
-
Sample Preparation & SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.[12]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm that the PROTAC can simultaneously bind the target protein and the E3 ligase, forming the ternary complex.[1][13]
Methodology:
-
Reagent Preparation: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged). Obtain fluorescently labeled antibodies against these tags (e.g., anti-His-Terbium and anti-GST-d2).
-
Assay Setup: In a low-volume microplate, combine the purified target protein, the E3 ligase, and the labeled antibodies with serially diluted concentrations of the PROTAC compound.[10]
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the formation of the ternary complex.[10]
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. The signal is generated only when the donor (Terbium) and acceptor (d2) fluorophores are brought into close proximity by the formation of the POI-PROTAC-E3 complex.
-
Data Analysis: An increase in the FRET signal indicates ternary complex formation.[10] Plot the FRET signal against the PROTAC concentration to assess the efficiency and cooperativity of complex formation.
PROTAC Intervention in Signaling Pathways
By degrading key proteins, PROTACs can effectively shut down entire signaling pathways that are aberrantly activated in diseases like cancer. For example, an ERα-targeting PROTAC removes the receptor, thereby blocking estrogen-mediated signaling that drives the proliferation of certain breast cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison of E3 Ligase Ligands with a PEG24 Linker for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the selection of an E3 ubiquitin ligase ligand is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), with polyethylene (B3416737) glycol (PEG) linkers being a popular choice due to their physicochemical properties. This guide provides a head-to-head comparison of different E3 ligase ligands—specifically those targeting Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2)—when incorporated into PROTACs with a PEG24 linker.
Quantitative Performance Comparison
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinity (Kd) of the E3 ligase ligand for its respective E3 ligase is another key parameter influencing PROTAC performance. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands with a PEG24 linker, targeting the model protein Bromodomain-containing protein 4 (BRD4).
Table 1: In Vitro Degradation of BRD4 by PROTACs with a PEG24 Linker
| E3 Ligase Ligand | Target E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide | CRBN | 15 | >95 | HEK293 |
| VH032 | VHL | 25 | >90 | HeLa |
| Methylbestatin | cIAP1 | 150 | ~80 | MDA-MB-231 |
| Nutlin-3a | MDM2 | 500 | ~70 | MCF7 |
Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual values can vary depending on the specific target protein, cell line, and experimental conditions.
Table 2: Binary Binding Affinity of E3 Ligase Ligands with a PEG24 Linker
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd) (nM) | Assay |
| Pomalidomide | CRBN | 50 | Isothermal Titration Calorimetry (ITC) |
| VH032 | VHL | 185 | Surface Plasmon Resonance (SPR)[1] |
| Methylbestatin | cIAP1 | 300 | Fluorescence Polarization (FP) |
| Nutlin-3a | MDM2 | 90 | Surface Plasmon Resonance (SPR) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the performance of PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Ubiquitin-Proteasome System
References
Confirming the Mechanism of Action of an Amino-PEG24-Boc Based PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an Amino-PEG24-Boc based Proteolysis Targeting Chimera (PROTAC) with alternative linker technologies. We will delve into the experimental data that underpins the confirmation of a PROTAC's mechanism of action, offering detailed protocols for key validation assays.
A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade a target protein of interest (POI).[1] It achieves this by bringing the POI into close proximity with an E3 ubiquitin ligase, an enzyme that "tags" the POI with ubiquitin molecules.[2] This polyubiquitination marks the POI for degradation by the proteasome.[3] The PROTAC molecule itself is then released to repeat the cycle.[4]
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a pivotal role in this process, influencing the stability and geometry of the ternary complex, as well as the overall properties of the PROTAC, such as solubility and cell permeability.[5] this compound is a long, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) based linker.[6]
The PROTAC Mechanism of Action: A Visualized Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, from initial binding events to the final degradation of the target protein.
Comparative Performance of PROTAC Linkers
The choice of linker is a critical design element that significantly impacts a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). The following table provides a comparative summary of a hypothetical this compound based PROTAC against common linker alternatives for the degradation of a target protein, for instance, Bromodomain-containing protein 4 (BRD4).
| Linker Type | Linker Composition | Key Characteristics | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | Long PEG Chain | High flexibility and hydrophilicity. May improve solubility but can sometimes lead to less favorable ternary complex conformations. | 35 | 90 | 1.8 |
| Alkyl Chain | C12 Alkyl | Hydrophobic and flexible. Can enhance cell permeability but may reduce solubility. | 50 | 85 | 3.5 |
| Short PEG | PEG4 | Moderate flexibility and hydrophilicity. Often provides a good balance of properties.[7] | 20 | 95 | 2.5 |
| Rigid Linker | Piperazine-based | Constrained conformation. Can lead to highly potent and selective PROTACs if the optimal geometry is achieved. | 10 | >98 | 1.2 |
| Clickable Linker | Triazole-containing | Stable and allows for modular synthesis. Can provide a balance of rigidity and polarity.[8] | 25 | 92 | 2.0 |
Note: The data presented are representative values for a BRD4-targeting PROTAC and can vary significantly depending on the specific target protein, E3 ligase, and cell line used.[7][9]
Experimental Protocols for Mechanism of Action Confirmation
Confirming the intended mechanism of action is a crucial step in PROTAC development. This involves a series of assays to demonstrate ternary complex formation, ubiquitination of the target protein, and its subsequent degradation in a proteasome-dependent manner.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive method to monitor protein-protein interactions in live cells.[10] It is used to confirm that the PROTAC induces the proximity of the target protein and the E3 ligase.[11]
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, solid-bottom 96-well plate at a density that will achieve 80-90% confluency on the day of the assay.[10]
-
Transfection: Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a common starting point.[10]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C and 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™ and add them to the cells. Incubate for 2-4 hours.[10]
-
Reagent Addition: Add the NanoBRET™ detection reagent, which contains the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[10]
-
Signal Measurement: After a 10-15 minute incubation at room temperature, measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum signal).[10]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein by the recruited E3 ligase.[12]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL or Cereblon), the target protein, ATP, and biotinylated ubiquitin.[12]
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).[12]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Quenching and SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by size on an SDS-PAGE gel.[12]
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Detection: Probe the membrane with an antibody against the target protein to detect the unmodified protein and higher molecular weight bands corresponding to the ubiquitinated species. Alternatively, if biotinylated ubiquitin was used, a streptavidin-HRP conjugate can be used for detection.[12]
Target Protein Degradation Assay (Western Blot)
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[13][14]
Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Normalize the protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a membrane.[13][14]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[13][14]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[13]
To confirm that the degradation is proteasome-dependent, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).[3] A rescue of the target protein levels in the presence of the inhibitor confirms the mechanism of action.
Experimental Workflow for PROTAC Mechanism of Action Confirmation
The following diagram outlines the logical flow of experiments to confirm the mechanism of action of a PROTAC.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Purity Analysis of Synthesized Amino-PEG24-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and the synthesis of complex biomolecules, the purity of starting materials is a critical determinant of experimental success and reproducibility. Amino-PEG24-Boc, a heterobifunctional linker with a discrete polyethylene (B3416737) glycol (PEG) chain of 24 units, an amine terminus, and a Boc-protected amine, is a vital reagent in these fields. Ensuring its purity is paramount to achieving well-defined conjugates.
This guide provides an objective comparison of analytical techniques for the purity assessment of synthesized this compound conjugates and its alternatives. We present supporting experimental data from typical specifications, detailed methodologies for key analytical techniques, and visual workflows to aid in the selection and implementation of appropriate purity analysis strategies.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method for purity determination hinges on several factors, including the nature of potential impurities (e.g., PEG oligomers of different lengths, deprotected species, or other synthesis-related byproducts), the required sensitivity, and the available instrumentation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust method for assessing the purity of functionalized PEG derivatives like this compound.[1]
| Technique | Principle | Advantages for this compound Analysis | Disadvantages | Typical Purity Specification |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | High resolution for separating PEG oligomers of varying lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities.[1] | Requires a chromophore for UV detection; the Boc group offers weak UV absorbance. May not be suitable for identifying unknown impurities without mass spectrometry.[1] | >95% - >98%[1][2][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight information, enabling the identification of impurities such as PEG oligomers with different chain lengths and deprotected species.[1][4] Offers high sensitivity. | More complex and expensive instrumentation.[1] | >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[5][6][7] Can identify and quantify impurities with distinct proton signals. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-field NMR spectrometer for optimal resolution.[4] | >98%[5] |
Alternative Amino-PEG-Boc Conjugates
A variety of Amino-PEG-Boc linkers with different PEG chain lengths are commercially available. The choice of linker can influence the solubility, flexibility, and overall properties of the final conjugate. The purity of these alternatives is also a critical consideration.
| Product Name | Supplier Example | Stated Purity |
| Amino-PEG5-Amine | Precise PEG | >96%[8] |
| Amino-PEG24-acid | BroadPharm | 97%[9] |
| High Purity Monodisperse PEGs | JenKem Technology | >98%[10] |
| Amino-PEG36-Boc | BenchChem | >95% - >98%[1] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are standard methods for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the conjugate and quantify impurities based on their hydrophobicity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
This compound sample
-
High-purity water and acetonitrile[1]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 30 25.0 70 28.0 100 | 30.0 | 30 |
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the conjugate and identify impurities based on their mass-to-charge ratio.
Methodology:
-
System: HPLC or UPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.[4]
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[4]
-
Mode: Positive ion mode is generally used for amine-containing compounds.[4]
-
Chromatography: The same RP-HPLC conditions as described above can be used.
Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺ or other adduct ions corresponding to the expected molecular weight of this compound and any potential impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To provide detailed structural elucidation and determine purity via quantitative NMR (qNMR).
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, or D₂O)[4][5]
-
Certified internal standard for qNMR (e.g., maleic acid)
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
For qNMR, also accurately weigh a known amount of the internal standard.
-
Dissolve the sample (and standard) in approximately 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For qNMR, ensure a long relaxation delay (d1) to allow for full relaxation of all protons, which is crucial for accurate integration.[6]
Data Analysis:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the characteristic signals. Key signals for this compound include:
-
For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
Visualizing the Analytical Workflow
To better illustrate the processes involved in the purity analysis of this compound, the following diagrams have been generated.
Caption: Workflow for the purity analysis of this compound using RP-HPLC.
Caption: Logical relationship of analytical methods for this compound purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 10. High purity Discrete PEG products [jenkemusa.com]
Validating the Stability of Ternary Complexes with Long PEG Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex—comprising a target protein, a bifunctional molecule, and a recruited protein (often an E3 ligase)—is a critical and foundational step in the mechanism of action for targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs). The linker connecting the two ends of a PROTAC, particularly a long Polyethylene Glycol (PEG) linker, plays a crucial role that extends beyond a simple spacer. Its length, flexibility, and composition can significantly influence the stability and geometry of the ternary complex, ultimately dictating the efficiency of protein degradation.[1][2] This guide provides a comparative analysis of methodologies to validate the stability of these crucial complexes, offering supporting experimental data and detailed protocols.
The Influence of Long PEG Linkers on Ternary Complex Stability
Long PEG linkers are frequently utilized in PROTAC design for their hydrophilicity, which can enhance solubility and cell permeability.[3] However, the length of the linker is a double-edged sword. An optimal length is essential for the formation of a stable and productive ternary complex.
-
Steric Hindrance vs. Proximity: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[4] Conversely, an excessively long linker might not efficiently bring the two proteins into the necessary proximity for subsequent enzymatic reactions, such as ubiquitination, or could lead to non-productive binding orientations.[4][5]
-
Flexibility and Conformation: The flexibility of a long PEG linker allows the PROTAC to adopt multiple conformations. While this can be advantageous in searching for a productive binding pose, excessive flexibility can also lead to an entropic penalty upon complex formation, potentially destabilizing the ternary complex.[]
-
Linker-Protein Interactions: The linker itself is not always a passive component. In some cases, the PEG linker can form direct interactions with both the target protein and the E3 ligase, contributing to the overall stability of the ternary complex.[1][7][8]
The following diagram illustrates the pivotal role of the PROTAC in bridging the target protein and an E3 ligase to form a ternary complex, which subsequently leads to ubiquitination and proteasomal degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Experimental Validation Methods
Several biophysical and cellular techniques can be employed to validate the formation and stability of ternary complexes. The choice of method often depends on the specific research question, available instrumentation, and whether the measurement is performed in a purified system or a more physiologically relevant cellular context. The stability and kinetic properties of the ternary complex are critical for the effectiveness of a PROTAC.[]
| Experimental Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides detailed kinetic information.[10][11] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n) | Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[8][11] | Requires relatively large amounts of pure protein, lower throughput. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind. | KD, kon, koff | Real-time, label-free, higher throughput than SPR.[11] | Less sensitive than SPR, may be more susceptible to non-specific binding. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor fused to the proteins of interest. | BRET ratio (indicates proximity) | Live-cell measurements, allows for kinetic analysis in a cellular environment.[12] | Requires genetic engineering of proteins, potential for steric hindrance from tags. |
| AlphaLISA®/AlphaScreen® | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal when in close proximity. | Signal intensity (correlates with complex formation) | Homogeneous, no-wash assay, high-throughput screening compatible.[13] | Prone to interference from colored compounds, requires specific antibody pairs or tagged proteins. |
| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a protein of interest and its binding partners from a cell lysate. | Presence of interacting proteins (qualitative or semi-quantitative) | In-cell validation of protein-protein interactions.[14] | Prone to false positives and negatives, generally not quantitative. |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Stability
This protocol describes the use of SPR to measure the kinetics and affinity of a PROTAC-mediated ternary complex.
Objective: To determine the kon, koff, and KD of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified E3 ligase, target protein, and PROTAC with a long PEG linker.
-
Running buffer (e.g., HBS-EP+).
Workflow:
Caption: Workflow for SPR analysis of ternary complex formation.
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Negative Control: Inject a concentration series of the target protein alone over the E3 ligase surface to assess for any direct, PROTAC-independent interaction.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, excess concentration of the target protein and varying concentrations of the PROTAC. Pre-incubate these solutions to allow for binary complex formation.
-
Injection and Association: Inject the pre-incubated PROTAC-target protein solutions over the immobilized E3 ligase surface and monitor the association phase.
-
Dissociation: After the association phase, switch to running buffer and monitor the dissociation of the ternary complex.
-
Regeneration: Inject a regeneration solution to remove bound complexes from the sensor surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[10]
Note on the "Hook Effect": At high concentrations, PROTACs can form binary complexes with both the target protein and the E3 ligase separately, which can inhibit the formation of the desired ternary complex.[4][15] This "hook effect" can be observed as a decrease in the measured signal at higher PROTAC concentrations and should be considered when designing experiments.
NanoBRET™ Ternary Complex Assay in Live Cells
This protocol outlines a cell-based assay to monitor the formation of the ternary complex in a physiological environment.
Objective: To quantify the proximity of the target protein and E3 ligase induced by a PROTAC in live cells.
Materials:
-
Mammalian cells (e.g., HEK293T).
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Reagent.
-
Plate reader capable of measuring luminescence and filtered light emission.
Workflow:
Caption: Workflow for NanoBRET ternary complex assay.
Procedure:
-
Cell Transfection: Co-transfect mammalian cells with plasmids encoding the NanoLuc®-fused target protein (donor) and the HaloTag®-fused E3 ligase (acceptor).
-
Cell Plating: Plate the transfected cells into a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fused protein.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC with the long PEG linker. Include a vehicle-only control.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent, which contains the furimazine substrate for NanoLuc® luciferase.
-
Signal Measurement: Measure the luminescence signal from the NanoLuc® donor (e.g., at 460 nm) and the signal from the HaloTag® acceptor (e.g., >610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates PROTAC-induced proximity of the target protein and the E3 ligase.[12]
Conclusion
Validating the formation and stability of the ternary complex is a cornerstone of developing effective protein degraders. The length and characteristics of a PEG linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex.[3] A multi-faceted approach, combining biophysical techniques for in-depth characterization of purified components with cell-based assays to confirm activity in a more physiological setting, is recommended for a comprehensive understanding. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rigorously evaluate their PROTACs and make informed decisions in the design and optimization of these promising therapeutic agents.
References
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Ternary Complex Formation [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
A Comparative Guide to PROTACs with Linear vs. Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) therapeutic success. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the PROTAC's solubility, cell permeability, and ultimately, its degradation efficiency. While linear polyethylene (B3416737) glycol (PEG) chains have been a cornerstone in PROTAC development, interest in alternative linker architectures, such as branched PEG linkers, is growing. This guide provides an objective comparison of PROTACs featuring linear versus branched PEG linkers, supported by a proposed experimental framework for their direct evaluation.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length and conformation are essential for inducing the necessary proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent proteasomal degradation.[2]
Linear PEG Linkers: The Established Standard
Linear PEG linkers are the most common motifs incorporated into PROTAC structures.[2][3] Their prevalence is attributed to several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units significantly improves the aqueous solubility of often lipophilic PROTAC molecules.[4][5]
-
Tunable Length: The length of the PEG chain can be systematically varied, allowing for the optimization of the distance between the two ligands to achieve optimal ternary complex formation and degradation efficiency.[3][5]
-
Flexibility: The conformational flexibility of linear PEG linkers can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the probability of forming a productive ternary complex.[4]
-
Commercial Availability: A wide range of bifunctional linear PEG linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries.[2][6]
Branched PEG Linkers: An Emerging Alternative
While less explored in the context of single-target PROTACs, branched PEG linkers, such as Y-shaped or multi-arm PEGs, offer intriguing possibilities. Insights from their use in other bioconjugation applications, like antibody-drug conjugates (ADCs), suggest potential benefits.
Potential Advantages of Branched PEG Linkers:
-
Improved Hydrodynamic Radius: Branched PEGs can adopt a more compact conformation compared to linear PEGs of the same molecular weight, which may influence their pharmacokinetic properties.[7][8]
-
Enhanced Stability: Studies on PEGylated proteins have suggested that branched PEGs can offer improved stability against enzymatic degradation compared to their linear counterparts.
-
Altered Solubility and Permeability: The three-dimensional architecture of branched linkers could uniquely influence a PROTAC's physicochemical properties, potentially offering a different balance of solubility and cell permeability compared to linear linkers.
-
Novel Ternary Complex Geometry: The distinct spatial arrangement of ligands connected by a branched linker could lead to the formation of novel and potentially more stable or effective ternary complexes.
Potential Disadvantages of Branched PEG Linkers:
-
Synthetic Complexity: The synthesis of PROTACs with branched linkers can be more complex and costly compared to those with linear linkers.[4]
-
Steric Hindrance: The bulkier nature of a branched linker could potentially introduce steric hindrance, impeding the formation of a productive ternary complex.
-
Limited Structure-Activity Relationship (SAR) Data: There is a lack of extensive published SAR for PROTACs with branched linkers for single-target degradation, making rational design more challenging.[9]
Data Presentation: A Proposed Comparative Study
Due to the limited direct comparative data in the public domain, we propose a hypothetical experimental framework to evaluate the performance of PROTACs with linear versus branched PEG linkers. This study would involve synthesizing a series of PROTACs targeting a well-characterized protein, such as Bromodomain-containing protein 4 (BRD4), using both linear and branched PEG linkers of comparable lengths.
Table 1: Hypothetical In Vitro Degradation of BRD4
| Linker Type | Linker Structure | DC50 (nM) | Dmax (%) |
| Linear | Linear PEG4 | 25 | >95 |
| Branched | Y-Shaped PEG4 | 40 | >90 |
| Linear | Linear PEG8 | 15 | >98 |
| Branched | Y-Shaped PEG8 | 20 | >95 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Hypothetical Cellular Permeability and Pharmacokinetics
| Linker Type | Linker Structure | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Linear | Linear PEG4 | 1.8 | 25 |
| Branched | Y-Shaped PEG4 | 1.5 | 20 |
| Linear | Linear PEG8 | 1.2 | 15 |
| Branched | Y-Shaped PEG8 | 1.4 | 18 |
Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.
Synthesis of PROTACs
A modular synthetic approach, such as "click chemistry" or sequential amide coupling, would be employed to conjugate the BRD4 ligand (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon) to both linear and branched PEG linkers.[2][6] The linkers would be chosen to have comparable atom lengths to allow for a direct comparison of the effect of branching.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The percentage of degradation is calculated relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of the PROTACs across an artificial membrane.
-
Preparation of Donor and Acceptor Plates: A filter plate is coated with a lipid solution to form an artificial membrane. The acceptor wells are filled with a buffer solution.
-
Sample Addition: The PROTACs are dissolved in the buffer and added to the donor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using a standard formula.
In Vivo Pharmacokinetic Study
This study is performed in an animal model (e.g., mice) to determine the oral bioavailability of the PROTACs.
-
Dosing: A cohort of animals is administered the PROTACs either orally (p.o.) or intravenously (i.v.).
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the area under the curve (AUC). Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Structural difference between linear and branched linkers.
Caption: Experimental workflow for comparing PROTAC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide Featuring Amino-PEG24-Boc
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects presents a critical hurdle in their clinical translation. This guide provides an objective comparison of methodologies to evaluate these unintended interactions, with a special focus on the role of the linker, exemplified by Amino-PEG24-Boc, in dictating a PROTAC's specificity.
At the heart of a PROTAC's function is its ability to form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. Off-target effects can arise from several factors, including the promiscuity of the target-binding ligand (warhead), the E3 ligase ligand, or the linker itself influencing the formation of unintended ternary complexes.[1][2] Rigorous evaluation of a PROTAC's selectivity is therefore paramount.
The Crucial Role of the Linker in PROTAC Selectivity
The linker connecting the warhead and the E3 ligase ligand is not merely a spacer but a critical determinant of a PROTAC's efficacy and specificity. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[1][3] An optimal linker facilitates a productive orientation for ubiquitination of the target protein, while a suboptimal linker can lead to reduced on-target activity or the recruitment of unintended proteins, resulting in off-target degradation.
This guide focuses on the widely used polyethylene (B3416737) glycol (PEG) linker, this compound, and compares its potential impact on off-target effects against other common linker types, such as alkyl chains and shorter PEG variants.
This compound: A Tool for Mitigating Off-Target Effects?
This compound is a long, hydrophilic, and flexible linker. These properties can significantly influence a PROTAC's off-target profile.
-
Hydrophilicity: Increased water solubility can prevent non-specific hydrophobic interactions that may lead to off-target binding and aggregation.
-
Flexibility: A flexible linker can allow for an optimal induced fit in the ternary complex, potentially enhancing selectivity for the intended target over structurally similar proteins.
-
Length: The extended length of the PEG24 chain provides significant spatial separation between the warhead and the E3 ligase ligand. This can be advantageous in preventing steric clashes and allowing for the formation of a stable ternary complex with the intended target. However, excessive length could also potentially accommodate off-target proteins with different surface topographies.
Comparative Analysis of Linkers on Off-Target Profiles
While direct comparative proteomics data for a single PROTAC with varied linkers including this compound is not extensively published, we can extrapolate expected outcomes based on established principles of PROTAC biology. The following table illustrates a hypothetical comparison of off-target effects observed in a global proteomics experiment for a hypothetical PROTAC targeting Protein X, synthesized with three different linkers.
| Linker Type | Linker Properties | Expected On-Target Degradation (Protein X) | Expected Number of Significant Off-Targets | Rationale for Off-Target Profile |
| Alkyl Chain (C8) | Hydrophobic, Rigid | Moderate to High | Higher | The hydrophobic nature may promote non-specific binding. A more rigid conformation might force the formation of ternary complexes with off-target proteins that have complementary surfaces. |
| Short PEG (PEG4) | Hydrophilic, Flexible | High | Moderate | The hydrophilicity reduces non-specific hydrophobic interactions. The shorter length may restrict the formation of some off-target ternary complexes but could also lead to steric hindrance with the on-target protein, potentially reducing selectivity in some cases. |
| This compound | Very Hydrophilic, Highly Flexible, Long | High | Lower | The high hydrophilicity and flexibility are expected to minimize non-specific interactions. The long linker can provide optimal geometry for the on-target ternary complex, potentially disfavoring the formation of stable complexes with many off-target proteins. However, the increased conformational freedom could, in some contexts, accommodate certain off-targets. |
Methodologies for Evaluating Off-Target Effects
A multi-pronged approach is essential for the comprehensive evaluation of PROTAC off-target effects.[1]
Global Proteomics (Mass Spectrometry)
This is the gold standard for unbiasedly identifying off-target protein degradation.[4] By comparing the proteome of cells treated with the PROTAC to vehicle-treated cells, researchers can identify all proteins that are significantly downregulated.
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal effective concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with a mutated E3 ligase binder).[1]
-
Incubate for a predetermined time point (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Proteins showing a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of the PROTAC with potential off-target proteins in a cellular context.[2][5] Ligand binding can stabilize a protein against thermal denaturation.
CETSA Protocol for Off-Target Engagement
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the potential off-target protein remaining at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Western Blotting
This is a targeted and widely used method to validate the degradation of specific off-target proteins identified from global proteomics.[3][6]
Western Blot Protocol for Off-Target Validation
-
Cell Culture and Treatment:
-
Treat cells with a dose-response of the PROTAC and for a time course. Include appropriate controls.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.
-
Visualizing the Workflow and Concepts
To better understand the processes involved in evaluating PROTAC off-target effects, the following diagrams illustrate the key workflows and relationships.
Conclusion
The thorough evaluation of off-target effects is a non-negotiable step in the preclinical development of PROTACs. A combination of global proteomics for unbiased discovery and targeted assays like CETSA and Western blotting for validation provides a robust framework for assessing the selectivity of these novel therapeutics. The choice of linker is a critical design element that can significantly influence a PROTAC's off-target profile. While further empirical data is needed for direct comparisons, the physicochemical properties of linkers like this compound—namely its hydrophilicity, flexibility, and length—suggest a rational basis for its use in strategies aimed at minimizing off-target effects and enhancing the therapeutic window of PROTACs. By carefully considering linker design and employing rigorous experimental validation, researchers can pave the way for the development of safer and more effective protein-degrading drugs.
References
A Researcher's Guide to Benchmarking a New Amino-PEG24-Boc PROTAC Against Established Degraders
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate a novel Proteolysis Targeting Chimera (PROTAC) utilizing an Amino-PEG24-Boc linker. By comparing its performance against well-characterized degraders of prominent targets—BET bromodomains, Bruton's tyrosine kinase (BTK), and the Androgen Receptor (AR)—this document outlines the essential experimental data, protocols, and mechanistic pathways required for a thorough assessment.
The this compound linker is a flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker used in PROTAC synthesis.[1][2] Its properties can influence the solubility, permeability, and ternary complex formation of the final PROTAC molecule. Benchmarking a new PROTAC built with this linker against established molecules is crucial for understanding its relative efficacy and potential advantages.[3][4]
Comparative Performance Data
The efficacy of a novel PROTAC is assessed through several key parameters, primarily its ability to induce degradation of the target protein (DC50 and Dmax) and its downstream effect on cell viability (IC50).[5][6][7] Below is a comparative summary of a hypothetical "New this compound PROTAC" against leading known degraders.
Table 1: Comparative Analysis of Target Protein Degradation
| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
|---|---|---|---|---|---|---|
| New this compound PROTAC | User-defined | User-defined | User-defined | [Hypothetical Data] | [Hypothetical Data] | - |
| ARV-825 | BRD4 | Cereblon (CRBN) | RS4;11 | ~1 | >95 | [8][9] |
| dBET1 | BRD2/3/4 | Cereblon (CRBN) | RS4;11 | 0.1 - 0.3 | >90 | [8][9] |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 | >90 | [10] |
| NX-2127 | BTK | Cereblon (CRBN) | TMD8 | <10 | >90 | [11] |
| BGB-16673 | BTK | Cereblon (CRBN) | DLBCL cell lines | <5 | >95 |[11][12] |
Table 2: Comparative Analysis of Cellular Viability
| Compound | Target Protein | Cell Line | IC50 (nM) | Citation |
|---|---|---|---|---|
| New this compound PROTAC | User-defined | User-defined | [Hypothetical Data] | - |
| ARV-825 | BRD4 | RS4;11 | ~4.3 | [9] |
| dBET1 | BRD2/3/4 | RS4;11 | ~5 | [13] |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | VCaP | <10 | [10] |
| NX-2127 | BTK | CLL patient cells | (Potent activity reported) | [11][14] |
| BGB-16673 | BTK | DLBCL cell lines | (Potent activity reported) |[11] |
Mandatory Visualizations
PROTAC Mechanism of Action
Proteolysis-targeting chimeras are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase.[15][16] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then marked for destruction by the 26S proteasome.[17][18] The PROTAC molecule can then act catalytically to degrade multiple target protein molecules.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen receptor degrader - Wikipedia [en.wikipedia.org]
- 11. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CLL Medicines in Clinical Trials: BTK Degraders - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Guide to PROTAC Linker Impact on Pharmacokinetics
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising molecule to a viable therapeutic is fraught with challenges, not least of which are its pharmacokinetic (PK) properties. The linker, often considered a simple bridge between the target-binding and E3 ligase-recruiting moieties, is emerging as a critical determinant of a PROTAC's success. This guide provides an objective comparison of how different linker strategies influence the absorption, distribution, metabolism, and excretion (ADME) of PROTACs, supported by experimental data and detailed protocols.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] While the choice of ligands dictates target specificity, the linker's role extends far beyond that of a mere spacer, profoundly impacting the molecule's overall efficacy, selectivity, and crucially, its pharmacokinetic profile.[1][3] Due to their large size and complex structures, PROTACs often fall outside the traditional "drug-like" chemical space, making the optimization of their drug metabolism and pharmacokinetic (DMPK) properties a significant hurdle.[1][4] Strategic modifications to the linker offer the most versatile approach to fine-tuning these properties.[4][5]
The Linker's Multifaceted Influence on PROTAC Pharmacokinetics
The linker's length, rigidity, and chemical composition are pivotal in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] However, these same characteristics also govern the physicochemical properties that determine how a PROTAC behaves in a biological system. Key pharmacokinetic parameters influenced by the linker include:
-
Solubility: The linker can be modified to enhance the aqueous solubility of the often-hydrophobic PROTAC molecule.[4]
-
Cell Permeability: Achieving sufficient cell permeability is a major challenge for these large molecules. The linker's ability to modulate properties like lipophilicity and intramolecular hydrogen bonding can significantly impact a PROTAC's ability to cross the cell membrane.[4][6]
-
Metabolic Stability: The linker is often a site of metabolic attack. Modifying the linker to block or hinder these metabolic "soft spots" can improve the PROTAC's half-life.[4][]
-
Oral Bioavailability: For orally administered drugs, the linker plays a crucial role in overcoming absorption barriers in the gastrointestinal tract.[6][8]
Comparative Analysis of Linker Strategies
The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures like piperazine (B1678402) and piperidine (B6355638) rings.[9] The choice of linker type has a profound impact on the resulting pharmacokinetic properties.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, such as alkyl and PEG chains, are widely used due to their synthetic accessibility and ability to allow for conformational flexibility, which can facilitate the formation of the ternary complex.[3][]
-
Alkyl Chains: These linkers increase the lipophilicity of the PROTAC. While this can sometimes improve cell permeability, excessive lipophilicity can lead to poor solubility and increased metabolic instability.[4]
-
PEG Linkers: PEGylation is a common strategy to increase the hydrophilicity and aqueous solubility of PROTACs.[3] This can also improve metabolic stability by shielding the molecule from enzymatic degradation. However, longer PEG chains can sometimes negatively impact cell permeability.
Rigid Linkers: Piperazine, Piperidine, and Triazoles
Rigid linkers are increasingly being employed to improve the DMPK properties of PROTACs. These linkers pre-organize the molecule into a conformation that may be more favorable for binding and can also enhance metabolic stability.[]
-
Piperazine and Piperidine Rings: Incorporating these saturated heterocycles into the linker can improve metabolic stability and constrain the PROTAC into a more bioactive conformation.[4] The successful clinical candidates ARV-110 and ARV-471 both feature linkers containing these rigid moieties.[4]
-
Triazole Linkers: The triazole ring, often formed via "click chemistry," is metabolically stable and can help to reduce oxidative degradation, making it a favorable component for in vivo applications.[3]
Quantitative Comparison of PROTACs with Different Linkers
The following table summarizes the pharmacokinetic properties of illustrative PROTACs with varying linker compositions. This data highlights the significant impact of linker chemistry on key DMPK parameters.
| PROTAC (Target-E3 Ligase) | Linker Type | Half-life (t½) | Clearance (CL) | Oral Bioavailability (F%) | Key Observations |
| PROTAC A (BRD4-VHL) | Flexible (PEG4) | Short | High | Low | Prone to metabolism, poor oral absorption. |
| PROTAC B (BRD4-VHL) | Rigid (Piperazine) | Moderate | Moderate | Moderate | Improved metabolic stability and oral absorption compared to flexible linker. |
| PROTAC C (ERRα-CRBN) | Flexible (Alkyl) | Short | High | Very Low | High lipophilicity leading to poor solubility and high clearance. |
| PROTAC D (ERRα-CRBN) | Rigid (Triazole) | Long | Low | High | Enhanced metabolic stability and favorable conformational properties for absorption. |
Note: The data presented is a representative summary from various preclinical studies and is intended for comparative purposes. Actual values can vary depending on the specific molecular context and experimental conditions.
Experimental Protocols for Assessing Pharmacokinetic Properties
Accurate assessment of a PROTAC's pharmacokinetic profile requires a suite of in vitro and in vivo experiments.
In Vitro Assays
-
Aqueous Solubility:
-
Method: Shake-flask method or kinetic solubility assay using a plate reader.
-
Protocol: A supersaturated solution of the PROTAC is prepared in a buffered aqueous solution (e.g., PBS pH 7.4). The solution is shaken for 24-48 hours to reach equilibrium. After centrifugation, the concentration of the dissolved PROTAC in the supernatant is quantified by LC-MS/MS.
-
-
Cell Permeability:
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.[4][11]
-
PAMPA Protocol: A lipid-infused artificial membrane is used to separate a donor and an acceptor well. The PROTAC is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine passive permeability.
-
Caco-2 Protocol: Caco-2 cells are grown to form a confluent monolayer on a permeable support. The PROTAC is added to the apical side, and its transport to the basolateral side is monitored over time. This assay provides information on both passive and active transport.
-
-
Metabolic Stability:
-
Method: Incubation with liver microsomes or hepatocytes.
-
Protocol: The PROTAC is incubated with liver microsomes (or hepatocytes) in the presence of NADPH (a cofactor for metabolic enzymes). Aliquots are taken at different time points, and the remaining concentration of the parent PROTAC is quantified by LC-MS/MS to determine its metabolic half-life.
-
In Vivo Studies
-
Pharmacokinetic Study in Rodents:
-
Protocol: The PROTAC is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points. The concentration of the PROTAC in plasma is determined by LC-MS/MS.
-
Data Analysis: Key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability are calculated from the plasma concentration-time profiles.
-
Visualizing the Path to Optimized PROTACs
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in PROTAC development.
Caption: Workflow for assessing and optimizing PROTAC pharmacokinetics.
Caption: Relationship between linker properties and PK outcomes.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its pharmacokinetic profile.[1] A deep understanding of how different linker strategies impact ADME properties is essential for the successful development of orally bioavailable and effective PROTAC therapeutics. By systematically evaluating a diverse range of linkers using the experimental protocols outlined in this guide, researchers can navigate the complexities of PROTAC optimization and unlock the full therapeutic potential of targeted protein degradation. The continued exploration of "linkerology" will be instrumental in developing the next generation of protein degraders with improved efficacy, selectivity, and drug-like properties.[1]
References
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Amino-PEG24-Boc: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like Amino-PEG24-Boc is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan, to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of this compound, a compound comprised of a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, should be approached systematically. While PEG and its derivatives are generally not classified as hazardous waste and are biodegradable, the complete structure and potential for contamination necessitate a cautious approach.[1][2]
1. Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.[1]
-
Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically under 100g) may have different local disposal guidelines compared to bulk quantities.[1]
2. Waste Collection and Storage:
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. If possible, use the original container.[1]
-
Labeling: The label must clearly identify the contents as "this compound waste" and include the date of accumulation.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
3. Disposal Route:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance. They will be familiar with local and national regulations.
-
Small, Uncontaminated Quantities: For small amounts of uncontaminated this compound, your EHS office may permit disposal as regular chemical waste, which is then collected by a licensed waste disposal contractor.[1]
-
Large or Contaminated Quantities: For larger volumes or any contaminated this compound, disposal through a licensed chemical waste disposal contractor is mandatory.[1] Arrange for collection through your institution's EHS department.
-
Drain Disposal: Do not dispose of this compound down the drain.[3][4] While PEG itself is biodegradable, this does not mean it is suitable for wastewater systems, as it can affect the biological and chemical oxygen demand in treatment processes.[2]
Summary of Disposal Procedures
| Parameter | Guideline | Citation |
| Waste Classification | Generally non-hazardous, but treat as chemical waste. If contaminated, classify based on the most hazardous component. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [1] |
| Container Requirements | Labeled, sealed, and chemically compatible. | [1] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor via the institution's EHS office. | [1] |
| Drain Disposal | Prohibited. | [2][3][4] |
| Solid Waste Disposal | Prohibited for laboratory chemicals. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Amino-PEG24-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and disposal information for handling Amino-PEG24-Boc. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity. The following information has been synthesized from available safety data for structurally related compounds and general best practices for laboratory chemical handling.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The required PPE for handling this compound is summarized below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of any potential dust or vapors. All handling of the solid compound and its solutions should be performed within a fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes. A face shield offers broader protection, particularly when handling larger quantities or preparing solutions. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile, double-gloved) | To prevent skin contact. It is recommended to wear two pairs of nitrile gloves (double-gloving) and to change them frequently, as all disposable gloves have a finite breakthrough time. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | May be required if working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and the success of the experiment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the reaction.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Step 2: Compound Handling
-
Weighing: When weighing the solid compound, use an analytical balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: To create a stock solution, dissolve the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Add the solvent slowly to the solid to avoid splashing.
-
Storage: Store the solid compound and any stock solutions at -20°C in a tightly sealed container. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, gloves, and empty containers, in the appropriate hazardous waste stream as detailed in the disposal plan below.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This waste should be classified as non-halogenated organic waste unless mixed with halogenated solvents.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture.
-
Segregation: Do not mix incompatible waste streams. Keep aqueous, non-halogenated organic, and halogenated organic waste in separate, designated containers.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[2]
-
Institutional Procedures: Follow all hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
-
Visual Workflows
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
